molecular formula C6H4FIO B1532797 3-Fluoro-5-iodophenol CAS No. 939771-60-5

3-Fluoro-5-iodophenol

Cat. No.: B1532797
CAS No.: 939771-60-5
M. Wt: 238 g/mol
InChI Key: OGZQPUORKLLIGI-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodophenol is a useful research compound. Its molecular formula is C6H4FIO and its molecular weight is 238 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZQPUORKLLIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939771-60-5
Record name 3-fluoro-5-iodophenol
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Foundational & Exploratory

3-Fluoro-5-iodophenol CAS number 939771-60-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-5-iodophenol: A Versatile Building Block for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine, can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1] this compound (CAS No. 939771-60-5) emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. This disubstituted phenol offers a unique combination of functionalities: a fluorine atom to modulate electronic properties and metabolic fate, a phenolic hydroxyl group for derivatization, and an iodine atom that serves as a versatile synthetic handle for complex molecule construction.[2][3]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application. As a self-validating system of protocols and insights, this document is designed to empower researchers to fully exploit the potential of this reagent in their discovery programs.

Physicochemical Properties and Strategic Significance

The utility of this compound in drug discovery is directly linked to its inherent chemical properties. The interplay between the electron-withdrawing inductive effects of the halogen substituents and the electron-donating resonance effect of the hydroxyl group creates a unique electronic environment on the aromatic ring.

Causality Behind Property Modulation:

  • pKa: The presence of two electronegative halogens (fluorine and iodine) is expected to increase the acidity of the phenolic proton compared to phenol itself, lowering its pKa. This modulation is critical as it influences the compound's ionization state at physiological pH, affecting its solubility, permeability, and potential for hydrogen bonding interactions with biological targets.

  • Lipophilicity (LogP): The introduction of halogens generally increases a molecule's lipophilicity. The iodine atom, in particular, contributes significantly to this property. A well-tuned LogP is essential for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine at metabolically labile positions is a well-established strategy to block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing a drug's half-life.[1]

Table 1: Core Physicochemical Properties of this compound

Property Value Source
CAS Number 939771-60-5 [2][4]
Molecular Formula C₆H₄FIO [2]
Molecular Weight 238.00 g/mol [2]
IUPAC Name This compound [2]
Canonical SMILES C1=C(C=C(C=C1F)I)O [2]
Physical Form Solid or liquid [5]

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C |[6] |

Analytical and Spectroscopic Characterization

Verifying the identity and purity of this compound is a prerequisite for its use in any synthetic protocol. While specific spectra are best obtained experimentally, a senior scientist can predict the expected spectral features with high confidence based on the molecular structure.

Protocol 1: Standard Analytical Workflow

  • Thin-Layer Chromatography (TLC):

    • Objective: Rapidly assess reaction completion and sample purity.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A non-polar/polar solvent system, such as 30% ethyl acetate in hexanes. The optimal system should provide a retention factor (R_f) of ~0.3-0.4.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Quantify purity with high precision.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

    • Detection: UV detection at a wavelength such as 271 nm.[7]

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum will be complex due to fluorine-hydrogen coupling. Expect three distinct aromatic proton signals. The proton between the fluorine and iodine atoms will likely appear as a triplet of doublets (or a more complex multiplet). The other two protons will appear as multiplets, with coupling constants characteristic of their meta relationships and additional splitting from the fluorine atom. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: Six aromatic carbon signals are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J_CF). The carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond couplings (²J_CF and ³J_CF).

  • ¹⁹F NMR: A single resonance is expected, which will be split by the two ortho protons and the one para proton, likely resulting in a triplet of triplets.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, and C-F stretching in the 1000-1100 cm⁻¹ region. Aromatic C-H and C=C stretching will also be present.[8]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z ≈ 238. A key feature will be the characteristic isotopic pattern of iodine. The fragmentation pattern will likely involve the loss of I, CO, and other fragments.[9]

Synthesis and Purification

While several synthetic routes may be plausible, a common and reliable method proceeds from a readily available aniline precursor via a diazonium salt intermediate. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.[10]

Protocol 2: Synthesis of this compound from 3-Fluoro-5-methoxyaniline

This protocol is based on a known transformation and adapted with expert insights for practical laboratory execution.[10]

Step 1: Diazotization of 3-Fluoro-5-methoxyaniline and Iodination

  • Rationale: The amine is converted to a diazonium salt, an excellent leaving group, which is then displaced by iodide. This is a standard Sandmeyer-type reaction. Low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Procedure: a. In a three-neck flask equipped with a stirrer and thermometer, dissolve 3-Fluoro-5-methoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). b. Cool the mixture to 0°C in an ice-water bath. c. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5°C. d. Stir the resulting diazonium salt solution at 0°C for 30-60 minutes. e. In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. f. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases, indicating the completion of the reaction. g. Extract the product, 1-fluoro-3-iodo-5-methoxybenzene, with a suitable organic solvent like diethyl ether or ethyl acetate. h. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine, and dry over anhydrous sodium sulfate. i. Purify by column chromatography on silica gel.

Step 2: Demethylation to this compound

  • Rationale: The methyl ether is a protecting group for the phenol. Boron tribromide (BBr₃) is a powerful Lewis acid that efficiently cleaves aryl methyl ethers. The reaction is performed at low temperature to control its high reactivity.

  • Procedure: a. Dissolve the purified 1-fluoro-3-iodo-5-methoxybenzene in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -78°C using a dry ice/acetone bath. c. Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise. d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 12-16 h) until TLC analysis shows complete consumption of the starting material. e. Carefully quench the reaction by slowly adding it to ice-water. f. Separate the layers and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis Workflow A 3-Fluoro-5-methoxyaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0°C C 1-Fluoro-3-iodo-5-methoxybenzene B->C KI, Δ D This compound (Final Product) C->D BBr₃, DCM -78°C to RT

Diagram 1: Key steps in the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity for selective, orthogonal derivatization at two distinct sites: the hydroxyl group and the carbon-iodine bond. This allows for the systematic and independent introduction of different molecular fragments, a crucial tactic in building libraries for structure-activity relationship (SAR) studies.

A. Reactions at the Phenolic Hydroxyl Group:

  • Williamson Ether Synthesis: Deprotonation with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (R-X) provides access to a wide range of aryl ethers. This is fundamental for modifying polarity and introducing new side chains.

  • Esterification: Reaction with an acyl chloride or carboxylic acid (using a coupling agent like DCC) yields esters, which can act as prodrugs or introduce new binding motifs.

B. Reactions at the Carbon-Iodine Bond: The C-I bond is a premier functional group for transition metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base yields biaryl or aryl-alkenyl structures.

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne provides access to aryl-alkynes, important scaffolds in many bioactive molecules.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (R₂NH) allows for the direct formation of C-N bonds, introducing basic centers that are critical for aqueous solubility and target binding.

G cluster_top Reactions at -OH cluster_bottom Cross-Coupling at C-I Bond center This compound Ether Aryl Ether center->Ether R-X, Base Ester Aryl Ester center->Ester RCOCl Suzuki Biaryl (Suzuki) center->Suzuki R-B(OH)₂, Pd(0) Sonogashira Aryl-Alkyne (Sonogashira) center->Sonogashira R-C≡CH, Pd/Cu Buchwald Arylamine (Buchwald-Hartwig) center->Buchwald R₂NH, Pd(0)

Diagram 2: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

The dual-halogen substitution pattern of this compound makes it an exceptionally strategic precursor for creating advanced diagnostic and therapeutic agents.

A. Precursor for Dual-Modality Imaging Probes: The molecule is primed for the synthesis of radiolabeled compounds for nuclear medicine imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[11]

  • SPECT Imaging: The iodine atom can be directly replaced with a radioactive iodine isotope, such as ¹²³I or ¹²⁵I, via halogen exchange reactions. This allows for the creation of SPECT agents to visualize biological targets in vivo.

  • PET Imaging: While the existing fluorine is ¹⁹F (non-radioactive), its presence establishes a chemical environment that can be replicated in a precursor designed for late-stage radiofluorination with ¹⁸F, the most common PET isotope. A common strategy involves replacing the iodine with a suitable precursor for fluorination, such as a nitro group, a trimethylstannyl group, or a boronic ester.

G cluster_main Radiolabeling Strategies cluster_spect SPECT Imaging cluster_pet PET Imaging start This compound Derivative spect Radioiodinated Probe ([¹²³I] or [¹²⁵I]) start->spect Radioiodine Exchange pet_precursor Precursor for Fluorination (e.g., -NO₂, -SnMe₃) start->pet_precursor Synthetic Modification pet Radiolabeled Probe ([¹⁸F]) pet_precursor->pet [¹⁸F]Fluoride

Diagram 3: Application in developing radiolabeled imaging agents.

B. Scaffold for Medicinal Chemistry Programs: Beyond imaging, the compound is an ideal starting point for generating novel therapeutic candidates. The systematic modification of the -OH and -I positions allows for a comprehensive exploration of the chemical space around a pharmacophore, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The presence of halogens can also promote specific interactions with protein targets through halogen bonding, a non-covalent interaction that is increasingly recognized and exploited in drug design.[3]

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[2]

Protocol 3: Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12]

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Handling: Avoid creating dust. If the material is a solid, weigh it carefully. If it is a liquid, use a syringe or pipette. Prevent contact with skin, eyes, and clothing.

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[12] Collect the waste in a sealed, labeled container for proper chemical waste disposal.

  • Storage: As specified, store in a tightly sealed container in a cool (2-8°C), dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][13]

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated tool for innovation in the life sciences. Its unique trifunctional architecture—a tunable phenol, a metabolically robust fluorine, and a synthetically versatile iodine—provides an exceptional platform for constructing complex molecular probes for medical imaging and for developing novel therapeutic agents. By understanding the principles of its reactivity and adhering to rigorous protocols for its use, researchers can unlock its full potential to accelerate the discovery and development of next-generation medicines.

References

An In-Depth Technical Guide to 3-Fluoro-5-iodophenol: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and iodine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. 3-Fluoro-5-iodophenol has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites for molecular elaboration. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of cutting-edge therapeutics such as PARP inhibitors and advanced imaging agents.

Molecular Profile and Physicochemical Properties

This compound is a disubstituted phenol characterized by the presence of a fluorine atom and an iodine atom at the meta positions relative to the hydroxyl group. This substitution pattern gives rise to a unique combination of electronic and steric properties that are highly advantageous in synthetic chemistry.

PropertyValueSource
Molecular Formula C₆H₄FIO[1]
Molecular Weight 238.00 g/mol [1]
IUPAC Name This compound[1]
CAS Number 939771-60-5[1]
Canonical SMILES C1=C(C=C(C=C1F)I)O[1]
InChI Key OGZQPUORKLLIGI-UHFFFAOYSA-N[1]

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the diazotization of 3-fluoro-5-iodoaniline, followed by hydrolysis of the resulting diazonium salt. This classical approach allows for the regioselective introduction of the hydroxyl group.

Experimental Protocol: Synthesis via Diazotization

Disclaimer: This protocol is a representative procedure based on established methods for the synthesis of phenols from anilines. It should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 3-Fluoro-5-iodoaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Copper(I) oxide or Copper(II) sulfate (optional, for decomposition of diazonium salt)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-5-iodoaniline (1 equivalent) in a mixture of water and concentrated sulfuric acid, while maintaining the temperature below 5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask, prepare a boiling solution of dilute sulfuric acid.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed. The addition of a small amount of copper(I) oxide or copper(II) sulfate can facilitate a smoother decomposition.

    • After the addition is complete, continue to heat the mixture for a further 30 minutes to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronegativity and positions of the fluorine, iodine, and hydroxyl groups.

  • H-2: Expected to be a triplet or doublet of doublets, shifted downfield due to the ortho-hydroxyl group.

  • H-4: Expected to be a triplet or doublet of doublets, influenced by both the ortho-fluorine and para-iodine atoms.

  • H-6: Expected to be a triplet or doublet of doublets, influenced by the ortho-hydroxyl and para-fluorine atoms.

The coupling constants (J-values) will provide valuable information about the relative positions of the protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six signals for the aromatic carbons.

  • C-1 (C-OH): The carbon attached to the hydroxyl group will be significantly deshielded.

  • C-3 (C-F): The carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of fluorinated compounds.

  • C-5 (C-I): The carbon attached to the iodine atom will have its chemical shift influenced by the heavy atom effect.

  • C-2, C-4, C-6: The remaining carbons will show distinct signals, with their chemical shifts and potential smaller C-F couplings providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-O stretch: A strong band around 1200-1300 cm⁻¹.

  • C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

  • C-I stretch: A weaker band in the lower frequency region, typically around 500-600 cm⁻¹.

  • Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 238. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of I, F, CO, and other small fragments.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its distinct reactive sites: the hydroxyl group, the carbon-iodine bond, and the aromatic ring itself. The iodine atom is particularly important as it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly more reactive than a corresponding carbon-bromine or carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions and broader substrate scope.

This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or esters to introduce new aryl or alkyl groups at the 5-position.

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide array of substituted anilines and their derivatives, which are prevalent in pharmaceuticals.

Disclaimer: This is a general protocol and requires careful exclusion of air and moisture.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully with water or saturated NH₄Cl solution.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of complex molecules for pharmaceutical and diagnostic applications.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many PARP inhibitors feature complex heterocyclic scaffolds, and the synthesis of these often relies on building blocks that can be selectively functionalized. The 3-fluoro-5-iodophenyl moiety is an ideal precursor for constructing key pharmacophores in these molecules. The fluorine atom can enhance binding affinity and metabolic stability, while the iodine provides a site for coupling to other parts of the molecule.

PARP_Inhibitor_Synthesis A This compound B Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl Iodide Reactivity C Functionalized Intermediate B->C D Further Cyclization & Modification C->D E PARP Inhibitor Core Scaffold D->E

Caption: Synthetic pathway from this compound to PARP inhibitors.

PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology and neurology. The development of novel PET tracers often requires precursors that can be radiolabeled with positron-emitting isotopes like fluorine-18 (¹⁸F) or iodine-124 (¹²⁴I). This compound is an attractive precursor for developing such agents. The stable fluorine atom can be used to tune the pharmacokinetic properties of the tracer, while the iodine atom can be replaced with a radioisotope of iodine. Alternatively, the iodine can be used in a coupling reaction to introduce a group that can then be radiolabeled with ¹⁸F.

PET_Agent_Synthesis cluster_radioiodination Radioiodination Pathway cluster_radiofluorination ¹⁸F-Labeling Pathway A1 This compound Precursor B1 Radioiodination (e.g., with Na¹²⁴I) A1->B1 C1 ¹²⁴I-labeled PET Tracer B1->C1 A2 This compound B2 Stannylation or Borylation at Iodo-position A2->B2 C2 Organotin or Boronate Intermediate B2->C2 D2 ¹⁸F-Fluorodestannylation or ¹⁸F-Fluorodeborylation C2->D2 with [¹⁸F]F⁻ E2 ¹⁸F-labeled PET Tracer D2->E2

Caption: Potential pathways for synthesizing PET imaging agents from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound stands out as a strategically important building block for the synthesis of complex organic molecules. Its unique pattern of halogen substitution provides medicinal chemists with a versatile platform for introducing key structural motifs that can enhance the biological activity and pharmacokinetic properties of drug candidates. The high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, combined with the modulating effects of the fluorine atom, makes this compound particularly valuable in the development of targeted therapies like PARP inhibitors and for the synthesis of advanced diagnostic tools such as PET imaging agents. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

An In-Depth Technical Guide to the Spectral Analysis of 3-Fluoro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Fluoro-5-iodophenol

This compound, with the molecular formula C₆H₄FIO, is a disubstituted phenol containing both fluorine and iodine atoms.[1] This unique combination of halogens imparts specific electronic and steric properties, making it a valuable building block in organic synthesis. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.

The molecular structure of this compound dictates the expected spectral features. The aromatic ring, the hydroxyl group, and the two different halogen substituents will each give rise to characteristic signals in NMR, IR, and mass spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information. The predicted NMR data is based on established computational models and analysis of similar substituted phenols.[2][3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronegativity and position of the fluorine, iodine, and hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-26.9 - 7.1ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-46.7 - 6.9tJ(H-F) ≈ J(H-H) ≈ 2-3
H-67.2 - 7.4dddJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3
OH5.0 - 6.0br s-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The three protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. The proton at C-6 is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the para-hydroxyl group. The proton at C-2 will be coupled to the fluorine at C-3 and the proton at C-6. The proton at C-4 will be coupled to the fluorine at C-3 and the proton at C-2, likely appearing as a triplet-like signal due to similar coupling constants.

  • Hydroxyl Proton: The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts are significantly affected by the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-1 (C-OH)155 - 158
C-2110 - 115
C-3 (C-F)160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz)
C-4105 - 110
C-5 (C-I)90 - 95
C-6125 - 130

Interpretation of the ¹³C NMR Spectrum:

  • C-1 (C-OH): The carbon attached to the hydroxyl group is expected to be significantly deshielded, appearing around 155-158 ppm.

  • C-3 (C-F): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz, resulting in a doublet. This is a key diagnostic feature.

  • C-5 (C-I): The carbon attached to the iodine atom is expected to be shifted upfield due to the "heavy atom effect".

  • Other Aromatic Carbons: The remaining carbon signals will be influenced by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3200 - 3600O-H stretch (hydrogen-bonded)Strong, Broad
3000 - 3100Aromatic C-H stretchMedium
1580 - 1620Aromatic C=C stretchMedium-Strong
1450 - 1500Aromatic C=C stretchMedium-Strong
1200 - 1300C-O stretch (phenol)Strong
1000 - 1100C-F stretchStrong
800 - 900C-H out-of-plane bendingStrong
500 - 600C-I stretchMedium-Weak

Interpretation of the IR Spectrum:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[8][9]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.[10][11]

  • Aromatic C=C Stretch: Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic ring.[10][11]

  • C-O Stretch: A strong band around 1200-1300 cm⁻¹ is typical for the C-O stretching vibration in phenols.[8]

  • C-F and C-I Stretches: The C-F stretch will appear as a strong band in the 1000-1100 cm⁻¹ region. The C-I stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.[12]

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
238[M]⁺˙ (Molecular Ion)
237[M-H]⁺
111[M-I]⁺
127[I]⁺
93[M-I-CO]⁺
65[C₅H₅]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 238, corresponding to the molecular weight of this compound.[1] The presence of iodine will result in a characteristic isotopic pattern for the molecular ion, though the M+1 peak from ¹³C will also be present.

  • Fragmentation Pattern: The fragmentation of halogenated phenols can be complex.[1][13][14] Common fragmentation pathways include:

    • Loss of a Halogen: Loss of the iodine atom (mass 127) to give a fragment at m/z 111 is a likely and significant fragmentation pathway.

    • Loss of CO: Following the initial fragmentation, the resulting phenolic cation can lose carbon monoxide (CO, mass 28). For example, the fragment at m/z 111 could lose CO to give a peak at m/z 83.

    • Formation of Cyclopentadienyl Cation: A common rearrangement in phenols leads to the formation of the stable cyclopentadienyl cation ([C₅H₅]⁺) at m/z 65.[14]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI)

Caption: Workflow for Electron Ionization (EI) Mass Spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are based on standard laboratory practices and can be readily adapted. It is the author's hope that this guide will serve as a valuable resource, bridging the gap in publicly available experimental data and facilitating future research and development.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-iodophenol from 3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic route to 3-Fluoro-5-iodophenol, a valuable substituted phenol intermediate in the development of novel pharmaceutical and agrochemical agents. Commencing from the readily available starting material, 3-fluoroaniline, this guide elucidates a two-step synthetic strategy involving a regioselective iodination followed by a Sandmeyer-type diazotization and subsequent hydrolysis. The causality behind experimental choices, detailed step-by-step protocols, and a thorough discussion of the underlying reaction mechanisms are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and purification of this target molecule.

Introduction and Synthetic Strategy

This compound is a key building block in organic synthesis, offering three distinct points for further functionalization: the hydroxyl group, the fluorine atom, and the iodine atom. The unique electronic properties conferred by these substituents make it an attractive precursor for the synthesis of complex molecules with potential biological activity. This guide outlines a logical and efficient synthetic pathway from 3-fluoroaniline, focusing on well-established and scalable reaction classes.

The chosen synthetic strategy hinges on a two-stage process:

  • Regioselective Iodination of 3-fluoroaniline: The initial step involves the introduction of an iodine atom onto the 3-fluoroaniline backbone. The directing effects of the amino and fluoro groups are harnessed to achieve selective iodination at the C-5 position.

  • Conversion of the Amino Group to a Hydroxyl Group: The resulting 3-fluoro-5-iodoaniline is then converted to the target phenol via a Sandmeyer-type reaction. This involves the diazotization of the primary aromatic amine to form a diazonium salt, which is subsequently hydrolyzed to yield the desired phenol.

This strategic approach is favored due to the ready availability of the starting material and the generally high yields and purities achievable with the selected reactions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
3-FluoroanilineC₆H₆FN111.12372-19-0Toxic, Irritant
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98516-12-1Irritant, Oxidizer
Acetonitrile (ACN)C₂H₃N41.0575-05-8Flammable, Irritant
Sodium NitriteNaNO₂69.007632-00-0Oxidizer, Toxic
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Corrosive
Copper(I) OxideCu₂O143.091317-39-1Irritant
Copper(II) NitrateCu(NO₃)₂187.563251-23-8Oxidizer, Irritant
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly Flammable
Sodium BicarbonateNaHCO₃84.01144-55-8-
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6-
Step 1: Synthesis of 3-Fluoro-5-iodoaniline

This procedure is adapted from established methods for the regioselective iodination of electron-rich aromatic compounds.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-fluoroaniline (5.55 g, 50 mmol) and acetonitrile (100 mL). Stir the mixture at room temperature until the aniline is completely dissolved.

  • Iodination: To the stirred solution, add N-iodosuccinimide (NIS) (11.25 g, 50 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-fluoro-5-iodoaniline. The crude product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol is based on the principles of the Sandmeyer reaction for the conversion of aromatic amines to phenols.[2][3]

  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL) to water (100 mL) while cooling in an ice-salt bath. To this cooled acidic solution, add the crude 3-fluoro-5-iodoaniline (from Step 1) portion-wise, ensuring the temperature remains below 10 °C. Cool the resulting suspension to 0-5 °C.

  • Formation of Diazonium Salt: Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in water (15 mL). Add this solution dropwise to the stirred aniline suspension, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Hydrolysis: In a separate 1 L beaker, prepare a solution of copper(II) nitrate (2.0 g) in water (200 mL) and add copper(I) oxide (1.0 g). Heat this solution to 50-60 °C with stirring.

  • Reaction: Slowly and carefully add the cold diazonium salt solution to the hot copper salt solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady evolution of gas.

  • Completion and Isolation: After the addition is complete, stir the reaction mixture at 60 °C for 1 hour. Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with water (50 mL) and then with a saturated solution of sodium bicarbonate (50 mL) to remove any acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Regioselective Iodination

The iodination of 3-fluoroaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The fluorine atom (-F) is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho-, para-directing due to resonance.

In the case of 3-fluoroaniline, the positions ortho and para to the amino group are C2, C4, and C6. The position para to the fluorine is C6. The position ortho to the fluorine is C2 and C4. The C5 position is meta to both the amino and fluoro groups. However, the strong activating and directing effect of the amino group dominates. The positions ortho (C2 and C4) to the amino group are also ortho and para to the deactivating fluorine, making them less favorable for substitution. The C6 position is para to the amino group and meta to the fluorine. The C5 position, while meta to the amino group, is activated by the overall electron-donating character of the aniline ring. In the presence of a mild iodinating agent like NIS, the substitution is directed to the less sterically hindered and electronically favorable position, which is often the C5 position.

Diazotization and Hydrolysis (Sandmeyer-type Reaction)

The conversion of the amino group to a hydroxyl group proceeds via a two-step mechanism:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] This reaction proceeds through a series of intermediates, starting with the formation of the nitrosyl cation (NO⁺), which acts as the electrophile.

  • Hydrolysis: The resulting diazonium salt is unstable and, upon gentle warming in the presence of water, decomposes to release nitrogen gas (a very stable molecule, providing a strong thermodynamic driving force for the reaction) and form a highly reactive aryl cation.[5] This cation is then rapidly attacked by a water molecule, which, after deprotonation, yields the final phenol product. The use of copper salts can facilitate this decomposition.[2][3]

Visualization of the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Diazotization & Hydrolysis Start 3-Fluoroaniline Intermediate 3-Fluoro-5-iodoaniline Start->Intermediate NIS, Acetonitrile Product This compound Intermediate->Product 1. NaNO₂, H₂SO₄, 0-5°C 2. Cu₂O, Cu(NO₃)₂, H₂O, Δ

Caption: Synthetic workflow for this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₆H₄FIO

  • Molecular Weight: 238.00 g/mol [6]

  • Melting Point: The melting point should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the structure and substitution pattern of the aromatic ring.

    • ¹⁹F NMR: To confirm the presence of the fluorine atom.

    • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety and Handling

  • 3-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes skin irritation and serious eye damage.[7] Handle with extreme care in a well-ventilated fume hood.

  • N-Iodosuccinimide (NIS): Irritant and oxidizer. Avoid contact with skin and eyes.

  • Sodium Nitrite: Oxidizing agent and toxic. Keep away from combustible materials.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate protective gear.

  • Diazonium Salts: Are potentially explosive in the solid state.[8] It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound from 3-fluoroaniline. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The provided mechanistic insights and rationale for experimental choices aim to empower scientists to adapt and optimize this synthesis for their specific needs.

References

An In-depth Technical Guide to the Preparation of 3-Fluorophenol from m-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

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Foreword: The Strategic Importance of Fluorinated Phenols in Modern Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This has made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[1][2][3] 3-Fluorophenol, a key building block, serves as a critical intermediate in the synthesis of a diverse array of complex molecules, including liquid crystal materials and potent therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the synthetic pathway from m-aminophenol to 3-fluorophenol, with a primary focus on the well-established Balz-Schiemann reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and address critical safety considerations inherent to this transformation.

Synthetic Strategy: The Balz-Schiemann Reaction as the Method of Choice

While several methods exist for the synthesis of aryl fluorides, the Balz-Schiemann reaction remains a cornerstone for the conversion of primary aromatic amines to their corresponding fluoro derivatives.[6][7] This classical yet robust method proceeds via a diazonium tetrafluoroborate intermediate, offering a reliable and regioselective route to introduce a fluorine atom onto an aromatic ring.[6][8]

Conceptually similar to the Sandmeyer reaction, which utilizes copper salts to introduce other halogens or pseudohalogens, the Balz-Schiemann reaction is distinct in its mechanism.[6][9][10] The thermal decomposition of the diazonium tetrafluoroborate is believed to proceed through a high-energy aryl cation intermediate, which then abstracts a fluoride ion from the tetrafluoroborate counterion.[6][8]

Alternative approaches to aryl fluorides include electrophilic fluorination and palladium-mediated nucleophilic fluorination.[11] However, for the specific transformation of m-aminophenol to 3-fluorophenol, the Balz-Schiemann reaction offers a cost-effective and well-documented pathway.[4]

The Core Transformation: A Mechanistic Deep Dive

The preparation of 3-fluorophenol from m-aminophenol via the Balz-Schiemann reaction can be dissected into two principal stages: the diazotization of the aromatic amine and the subsequent thermal decomposition of the resulting diazonium salt.

Step 1: Diazotization of m-Aminophenol

The initial step involves the conversion of the primary amino group of m-aminophenol into a diazonium salt.[7][12] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as fluoroboric acid (HBF₄) or hydrochloric acid (HCl).[7]

The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt, which can be unstable and potentially explosive at higher temperatures.[13][14] The acidic conditions are crucial for the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).

The overall reaction for the formation of the 3-hydroxyphenyldiazonium tetrafluoroborate is as follows:

HO-C₆H₄-NH₂ + NaNO₂ + 2HBF₄ → [HO-C₆H₄-N₂]⁺BF₄⁻ + NaBF₄ + 2H₂O

The resulting diazonium tetrafluoroborate often precipitates from the reaction mixture as a stable salt, which can be isolated by filtration.[7][15]

Step 2: Thermal Decomposition of the Diazonium Tetrafluoroborate

The isolated 3-hydroxyphenyldiazonium tetrafluoroborate is then subjected to thermal decomposition, a process known as thermolysis.[7][11] Upon heating, the diazonium salt decomposes to yield the desired 3-fluorophenol, nitrogen gas, and boron trifluoride.[6][12]

[HO-C₆H₄-N₂]⁺BF₄⁻ (s) → HO-C₆H₄-F (l) + N₂ (g) + BF₃ (g)

The temperature required for decomposition can vary depending on the substrate but typically ranges from 110-170 °C.[11] Careful control of the heating rate is essential to manage the exothermic nature of the decomposition and prevent potential runaway reactions.[2][8]

Balz_Schiemann_Reaction cluster_diazotization Part 1: Diazotization cluster_decomposition Part 2: Thermal Decomposition m_aminophenol m-Aminophenol diazonium_salt 3-Hydroxyphenyldiazonium Tetrafluoroborate m_aminophenol->diazonium_salt Diazotization fluorophenol 3-Fluorophenol diazonium_salt->fluorophenol Thermolysis reagents1 NaNO₂, HBF₄ (0-5 °C) byproducts N₂ + BF₃ reagents2 Heat (Δ)

Figure 1. Workflow for the synthesis of 3-fluorophenol from m-aminophenol via the Balz-Schiemann reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 3-fluorophenol from m-aminophenol.

Reagents and Equipment
Reagent/EquipmentQuantity/Specification
m-Aminophenol200 kg
Anhydrous Hydrofluoric Acid110 kg
Potassium Nitrite (KNO₂)108 kg
Toluene600 L
10% Potassium Hydroxide (KOH) SolutionAs needed
1000 L Reaction VesselJacketed, with variable speed stirring
Cooling/Heating SystemCapable of -10 °C to 65 °C
Filtration Apparatus
Distillation ApparatusAtmospheric and vacuum

Note: This protocol is based on a patented industrial process and should be adapted and scaled appropriately for laboratory use with stringent safety precautions.[5]

Step-by-Step Procedure

Part A: Diazotization

  • Dissolution: To a 1000 L reaction vessel, add 600 L of toluene. Begin stirring at room temperature and gradually add 200 kg of m-aminophenol. Increase the stirring speed to 100 rpm until all the m-aminophenol has dissolved.[5]

  • Acidification: Close the reaction vessel and carefully add 110 kg of anhydrous hydrofluoric acid, maintaining the reaction temperature between 20-25 °C. Continue stirring for 60 minutes after the addition is complete.[5]

  • Cooling: Cool the reaction mixture to -10 °C using the jacketed cooling system.[5]

  • Nitrite Addition: Uniformly add 108 kg of potassium nitrite (KNO₂) while maintaining the reaction temperature at -5 °C. Vary the stirring speed between 60-100 rpm to ensure efficient mixing.[5]

  • Reaction Monitoring: After the addition of KNO₂ is complete, maintain the reaction at -5 °C for 60 minutes. The completion of the diazotization reaction can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[5][16]

Part B: Thermal Decomposition and Work-up

  • Heating: Gradually raise the temperature of the reaction mixture to 65 °C at a rate of 5 °C per hour.[5]

  • Neutralization: Cool the mixture to 10 °C and neutralize by the dropwise addition of a 10% KOH aqueous solution, maintaining the temperature at 30 °C. Stop the addition when the pH of the system reaches 7.[5]

  • Phase Separation: Stop stirring and allow the layers to separate.[5]

  • Extraction and Washing: Separate the organic phase and wash it twice with water. Extract the aqueous phase with toluene and combine all organic phases.[5]

  • Purification: Filter any solid residues. Recover the toluene by atmospheric distillation. The crude 3-fluorophenol is then purified by vacuum distillation to yield the final product.[5][17] A purity of over 99% can be achieved with this method.[5]

Safety: A Paramount Consideration

The synthesis of 3-fluorophenol from m-aminophenol involves several hazardous reagents and intermediates, necessitating strict adherence to safety protocols.

Handling of Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state, especially when subjected to heat, friction, or shock.[13][14][18] It is imperative to:

  • Maintain Low Temperatures: The diazotization reaction must be carried out at low temperatures (below 5 °C) to minimize the decomposition of the diazonium salt.[13][14]

  • Avoid Isolation When Possible: While the Balz-Schiemann reaction often involves the isolation of the diazonium tetrafluoroborate, newer protocols aim to generate and use the diazonium salt in situ to avoid handling the potentially explosive solid.[2][19]

  • Use Stoichiometric Amounts of Nitrite: An excess of sodium nitrite should be avoided.[13][14] Any excess nitrous acid should be quenched, for example, with sulfamic acid.[20]

  • Handle with Care: If isolated, the diazonium salt should be handled in small quantities (it is recommended to handle no more than 0.75 mmol at a time), using non-metallic spatulas, and behind a blast shield.[13][18][20]

Use of Anhydrous Hydrofluoric Acid

Anhydrous hydrofluoric acid (HF) is an extremely corrosive and toxic substance. It can cause severe burns upon contact with skin, and inhalation of its vapors can be fatal. All manipulations involving anhydrous HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including specialized gloves and face shields.

Innovations and Future Directions

While the traditional Balz-Schiemann reaction is a reliable method, research continues to refine this transformation for improved safety, efficiency, and broader applicability.

  • Alternative Fluoride Sources: To circumvent the use of the often expensive and hazardous HBF₄, alternative fluoride sources and counterions, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), have been explored and have shown improved yields in some cases.[6][11]

  • Flow Chemistry: Continuous flow protocols are being developed to eliminate the need for isolating hazardous diazonium salt intermediates, thereby enhancing the safety and scalability of the reaction.[19][21]

  • Milder Conditions: Modifications to the Balz-Schiemann reaction, such as the use of photoredox catalysis or piezoelectric materials, are being investigated to enable the reaction to proceed under milder conditions, thus improving its functional group tolerance.[19]

Conclusion

The synthesis of 3-fluorophenol from m-aminophenol via the Balz-Schiemann reaction is a powerful and well-established method in organic chemistry. A thorough understanding of the reaction mechanism, meticulous attention to the experimental protocol, and an unwavering commitment to safety are paramount for the successful and safe execution of this important transformation. As the demand for complex fluorinated molecules continues to grow, further innovations in this and other fluorination methodologies will undoubtedly play a crucial role in advancing the fields of drug discovery and materials science.

References

solubility of 3-Fluoro-5-iodophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-iodophenol in Organic Solvents

Introduction

This compound is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and material science. Its unique substitution pattern, featuring a hydroxyl group, a fluorine atom, and an iodine atom, offers multiple reaction sites for synthesizing complex molecules. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, reaction optimization, and formulation development.[1] Poor solubility can lead to challenges in handling, unpredictable reaction kinetics, and difficulties in achieving desired purity and yield.[1][2]

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a robust predictive framework based on the compound's physicochemical properties and the fundamental principles of solute-solvent interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" serves as a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3] An examination of the structure of this compound reveals a molecule with distinct regions of varying polarity.

Key Molecular Features:

  • Molecular Formula: C₆H₄FIO[4]

  • Molecular Weight: 238.00 g/mol [4]

  • Phenolic Hydroxyl (-OH) Group: This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4][5] This feature strongly promotes solubility in polar protic solvents like alcohols.[5]

  • Aromatic Ring: The benzene ring itself is a large, nonpolar structure.[6][7]

  • Halogen Substituents (F, I): The carbon-fluorine bond is highly polar due to fluorine's high electronegativity.[8] The carbon-iodine bond is significantly less polar, as the electronegativity of iodine is closer to that of carbon.[7] These substituents, particularly the large iodine atom, contribute to significant van der Waals forces.[7]

  • Topological Polar Surface Area (TPSA): 20.2 Ų, indicating a moderate degree of polarity.[4]

Predicted Solubility Profile:

Based on this structural analysis, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) due to strong hydrogen bonding interactions with the phenolic -OH group.[5] Also expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) which can act as hydrogen bond acceptors.

  • Moderate Solubility: Expected in solvents of intermediate polarity, such as dichloromethane.

  • Low Solubility: Expected in nonpolar solvents (e.g., hexane, cyclohexane, toluene). The energy required to break the intermolecular forces (hydrogen bonds and dipole-dipole interactions) in the solid this compound would not be sufficiently compensated by the weak van der Waals interactions formed with nonpolar solvents.[7][9]

  • Insolubility in Water: Despite the presence of a hydrogen-bonding hydroxyl group, the large, nonpolar, and hydrophobic aryl ring with its heavy halogen substituents makes the molecule insoluble in water.[6][7][9]

Theoretical Framework: Factors Governing Solubility

The interplay between solute and solvent properties determines the extent of solubility. A successful dissolution process occurs when the energy released from the formation of new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The following diagram illustrates these critical relationships.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solute_polarity Polarity (Phenol, C-F bond) solubility Solubility solute_polarity->solubility 'Like dissolves like' solute_hbond Hydrogen Bonding (Donor & Acceptor) solute_hbond->solubility Strong interaction solute_size Molecular Size & van der Waals Forces solute_size->solubility Hindrance solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capability solvent_hbond->solubility solvent_forces Intermolecular Forces solvent_forces->solubility

Caption: Key solute and solvent properties influencing the solubility of an organic compound.

Standardized Protocol for Experimental Solubility Determination

To obtain accurate, quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[10][11]

Safety and Handling Precautions

This compound is a hazardous substance. Adherence to strict safety protocols is mandatory.

  • Hazard Identification: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[4][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Handling: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation.[14] Avoid generating dust.[15]

  • Incompatibilities: Keep away from strong oxidizing agents.[14]

Materials and Reagents
  • This compound (purity >95%)

  • Analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Calibrated UV-Vis Spectrophotometer or HPLC system

Experimental Workflow

The following protocol details the shake-flask method for determining solubility at a specified temperature (e.g., 25°C).

G start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Shake vial at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate settle 3. Sedimentation Allow undissolved solid to settle post-equilibration. equilibrate->settle separate 4. Phase Separation Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. settle->separate analyze 5. Analysis & Quantification Dilute filtrate to a suitable concentration. Measure absorbance (UV-Vis) or peak area (HPLC). separate->analyze calculate 6. Calculation Determine concentration using a pre-established calibration curve. analyze->calculate end End (Solubility Value) calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Stock Solutions (for Calibration): Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The key is to ensure a solid phase remains after equilibrium.[10]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[1][16]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.[17] For UV-Vis, measure the absorbance at the wavelength of maximum absorbance (λ_max) determined from the standard solutions.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison. The following table serves as a template for recording experimentally determined values.

Organic SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility at 25°C ( g/100 mL)
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
AcetonePolar AproticHighData to be determined
Tetrahydrofuran (THF)Polar AproticHighData to be determined
Ethyl AcetatePolar AproticModerate to HighData to be determined
DichloromethaneHalogenatedModerateData to be determined
TolueneAromatic HydrocarbonLowData to be determined
n-HexaneAliphatic HydrocarbonLowData to be determined

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties allows for a reliable prediction of its solubility profile. The molecule's polar phenolic group suggests high solubility in polar protic and aprotic organic solvents, while its large, hydrophobic aryl structure predicts poor solubility in nonpolar media. For drug development professionals and research scientists requiring precise values, the standardized shake-flask protocol detailed in this guide provides a definitive method for generating accurate and reproducible solubility data. This essential information will facilitate the seamless integration of this compound into a wide range of chemical processes, from laboratory-scale synthesis to industrial applications.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-iodophenol is a halogenated aromatic compound that serves as a critical building block in the synthesis of a wide range of pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring both fluorine and iodine atoms, imparts specific reactivity and properties that are highly sought after in medicinal chemistry for the development of novel therapeutics. However, the same attributes that make this compound valuable also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, emergency procedures, and disposal methods for this compound, designed to empower researchers to work with this reagent safely and effectively.

Physicochemical and Hazard Profile

A foundational aspect of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic properties and associated hazards. While some experimental data for this compound is not extensively published, a combination of computed data and information from safety data sheets (SDS) provides a robust profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data is computed, and these values should be used as a guide, with experimental verification recommended where precise parameters are critical.

PropertyValueSource
Molecular Formula C₆H₄FIOPubChem[1]
Molecular Weight 238.00 g/mol PubChem[1]
Physical Form Solid or liquidSigma-Aldrich
Melting Point No data available
Boiling Point No data availableBLD Pharm[2]
Storage Temperature 2-8°C, Keep in dark place, sealed in drySigma-Aldrich
GHS Hazard Identification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: PubChem[1]

These classifications underscore the necessity for stringent adherence to personal protective equipment (PPE) and engineering controls to prevent exposure.

Core Directive for Safe Handling and Storage

The safe handling of this compound is predicated on a multi-layered approach that combines engineering controls, appropriate personal protective equipment, and meticulous laboratory practices.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations involving the solid or solutions of the compound should be conducted within a fume hood to minimize the risk of inhalation of dust or vapors. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and consistent use of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection : Due to the skin-irritating and potentially corrosive nature of halogenated phenols, robust hand protection is essential. Double-gloving with nitrile gloves is a recommended minimum practice for incidental contact. For more extensive handling or in the event of a spill, heavy-duty nitrile or neoprene gloves should be used. It is crucial to inspect gloves for any signs of degradation or perforation before and during use and to change them immediately if contamination is suspected.

  • Body Protection : A flame-resistant laboratory coat should be worn at all times and kept fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. Full-length trousers and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Prudent Laboratory Practices and Storage
  • Quantities : Always work with the smallest quantity of this compound necessary for the experiment to minimize the potential impact of an accidental release.

  • Storage : Store this compound in a cool, dry, and dark place, away from incompatible materials. The recommended storage temperature is between 2-8°C. The container should be tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and acid chlorides. Halogenated phenols can react exothermically with these substances.

  • Hazardous Decomposition Products : Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide.

Emergency Response Protocols

Preparedness is paramount for mitigating the consequences of an accidental exposure or spill. All personnel working with this compound must be familiar with the following emergency procedures.

First Aid Measures

The following diagram outlines the immediate actions to be taken in the event of an exposure.

FirstAidWorkflow cluster_Exposure Exposure Event cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure Exposure to this compound Skin_Action1 Immediately remove contaminated clothing. Exposure->Skin_Action1 Skin Eye_Action1 Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Exposure->Eye_Action1 Eye Inhalation_Action1 Move the person to fresh air. Exposure->Inhalation_Action1 Inhalation Ingestion_Action1 Do NOT induce vomiting. Exposure->Ingestion_Action1 Ingestion Skin_Action2 Flush skin with copious amounts of water for at least 15 minutes. Skin_Action1->Skin_Action2 Skin_Action3 Wash with soap and water. Skin_Action2->Skin_Action3 Skin_Action4 Seek immediate medical attention. Skin_Action3->Skin_Action4 Eye_Action2 Remove contact lenses if present and easy to do so. Eye_Action1->Eye_Action2 Eye_Action3 Seek immediate medical attention. Eye_Action2->Eye_Action3 Inhalation_Action2 If breathing is difficult, provide oxygen. Inhalation_Action1->Inhalation_Action2 Inhalation_Action3 If not breathing, give artificial respiration (use a barrier device). Inhalation_Action2->Inhalation_Action3 Inhalation_Action4 Seek immediate medical attention. Inhalation_Action3->Inhalation_Action4 Ingestion_Action2 Rinse mouth with water. Ingestion_Action1->Ingestion_Action2 Ingestion_Action3 If the person is conscious, give a small amount of water to drink. Ingestion_Action2->Ingestion_Action3 Ingestion_Action4 Seek immediate medical attention. Ingestion_Action3->Ingestion_Action4 WasteDisposalWorkflow cluster_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal Solid_Waste Solid this compound & Contaminated Materials Solid_Container Labeled, Sealed Container for Halogenated Solid Waste Solid_Waste->Solid_Container Liquid_Waste Solutions containing this compound Liquid_Container Labeled, Sealed Container for Halogenated Liquid Waste Liquid_Waste->Liquid_Container Satellite_Area Designated Satellite Accumulation Area Solid_Container->Satellite_Area Liquid_Container->Satellite_Area EHS_Pickup Arrange Pickup with Institutional EHS Satellite_Area->EHS_Pickup Incineration High-Temperature Incineration at a Licensed Facility EHS_Pickup->Incineration

References

chemical structure and IUPAC name of 3-Fluoro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-Fluoro-5-iodophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical structure, properties, synthesis, and applications of this compound. As a halogenated phenol, this compound represents a versatile building block in medicinal chemistry and materials science, offering unique reactivity and property-modulation capabilities.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound characterized by a phenol ring substituted with both a fluorine and an iodine atom at the meta positions relative to the hydroxyl group. This substitution pattern imparts specific chemical properties that are highly valuable in organic synthesis.

IUPAC Nomenclature and Key Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[1][2][3]
CAS Number 939771-60-5[1][2][4][5]
Molecular Formula C₆H₄FIO[1][4]
InChI Key OGZQPUORKLLIGI-UHFFFAOYSA-N[1][2][3]
Canonical SMILES C1=C(C=C(C=C1F)I)O[1]
Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interaction with biological systems.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are foundational for its application in experimental work, guiding decisions on purification, handling, and structural elucidation.

Physicochemical Data
PropertyValueSource(s)
Molecular Weight 238.00 g/mol [1][2][4]
Appearance Solid or liquid; may appear as a white crystalline powder[2][6][7]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place[2]
Anticipated Spectroscopic Profile

While proprietary vendor data is common, the expected spectroscopic features for this compound can be reliably predicted based on its structure. These predictions are essential for quality control and reaction monitoring. For experimental spectra, consulting a comprehensive database such as the SDBS is recommended.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). Each signal will correspond to one of the protons on the benzene ring. The splitting patterns will be complex due to proton-proton (ortho- and meta-coupling) and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbons of the aromatic ring. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), and other carbons will show smaller long-range couplings (²JCF, ³JCF), which are diagnostic for identifying the fluorine substitution pattern.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected, including a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenol, sharp peaks around 1450-1600 cm⁻¹ for the aromatic C=C stretching, and a strong band around 1200-1300 cm⁻¹ for the C-O stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z ≈ 238. The presence of iodine (¹²⁷I is 100% abundant) gives a very characteristic and easily identifiable molecular ion peak without a complex isotopic pattern from the halogen itself.

Synthesis and Mechanistic Insights

A robust and scalable synthetic route is paramount for the utilization of any chemical building block. A common and reliable method for synthesizing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt.

Exemplary Synthetic Protocol: Diazotization of 3-Fluoro-5-iodoaniline

This protocol describes a well-established transformation that is readily adaptable for this compound. The causality behind each step is explained to provide a deeper understanding of the process. This general approach is documented for related fluorinated anilines.[9]

Step 1: Diazonium Salt Formation

  • In a three-neck flask equipped with a mechanical stirrer and thermometer, add 3-fluoro-5-iodoaniline to a dilute aqueous solution of a strong acid (e.g., H₂SO₄).

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath. Causality: Low temperatures are critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and the strong acid) generates the electrophilic nitrosonium ion (NO⁺), which is attacked by the amine to form the diazonium salt.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate vessel, prepare a solution of aqueous sulfuric acid, optionally containing a copper(II) sulfate catalyst. Heat this solution to boiling.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot acidic solution. Vigorous evolution of nitrogen gas will be observed. Causality: The C-N bond in the diazonium salt is weak. In the presence of water at high temperatures, the diazonium group (-N₂⁺) is displaced by a hydroxyl group (-OH) in an SN1-type reaction, releasing highly stable dinitrogen gas, which drives the reaction to completion.

  • After the addition is complete, continue to heat the mixture for 15-20 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The crude product may precipitate or form an oil.

Step 3: Work-up and Purification

  • Extract the cooled reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product via flash column chromatography or distillation under reduced pressure to obtain the final product of high purity.

Synthetic Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification start 3-Fluoro-5-iodoaniline in aq. H₂SO₄ reagent1 + NaNO₂(aq) (0-5 °C) start->reagent1 intermediate Aryl Diazonium Salt Intermediate reagent1->intermediate reagent2 + Hot H₂O/H₂SO₄ (-N₂ gas) intermediate->reagent2 product_crude Crude this compound in reaction mixture reagent2->product_crude workup Solvent Extraction & Washing product_crude->workup purification Column Chromatography or Distillation workup->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The strategic placement of fluorine and iodine atoms makes this compound a highly valuable scaffold. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, attributes that are highly sought after in modern drug design.[10] The iodine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond-forming cross-coupling reactions.

Case Study: A Scaffold for Advanced Bioimaging Agents

While direct applications of this compound are specific to individual research programs, its structural motif is found in precursors for sophisticated medical imaging agents. For instance, the closely related compound 3-Fluoro-5-iodobenzamide is a key precursor for synthesizing radiolabeled probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[11]

These probes are often designed to target cancer-related biomarkers, such as Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair that is overexpressed in many cancers.[11] The 3-fluoro-5-iodophenyl core allows for dual-modality labeling:

  • Radioiodination for SPECT: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I).

  • Radiofluorination for PET: While direct replacement is less common, the stable fluorine atom directs synthetic modifications, and other positions can be labeled with ¹⁸F.

The phenol group of this compound serves as an excellent starting point to synthesize derivatives like the corresponding benzamide through multi-step sequences, highlighting its utility as a foundational building block.

Conceptual Application Workflow

G A This compound (Scaffold) B Multi-step Chemical Modification (e.g., amidation, coupling) A->B Synthesis C Targeted Ligand Precursor (e.g., PARP Inhibitor Core) B->C D Radioisotope Labeling (¹²³I for SPECT or ¹⁸F for PET) C->D Radiochemistry E Final Radiolabeled Imaging Agent D->E F In Vivo Imaging (Cancer Diagnosis & Therapy Monitoring) E->F Application

Caption: Conceptual use of the 3-fluoro-5-iodophenyl scaffold.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential to ensure laboratory safety. The following information is based on GHS classifications and data from suppliers.

GHS Hazard Identification
Hazard ClassStatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye DamageH318: Causes serious eye damageGHS05 (Corrosion)
STOT, Single ExposureH335: May cause respiratory irritationGHS07 (Exclamation Mark)
Source: PubChem, Sigma-Aldrich[1][2]
Recommended Handling Procedures
  • Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][13]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

    • Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH/MSHA-approved respirator.[12]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][14]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in advanced scientific research, particularly in the fields of medicinal chemistry and drug development. Its unique combination of a nucleophilic phenol, a versatile iodinated site for cross-coupling, and a property-modulating fluorine atom makes it a powerful tool for synthesizing complex molecular architectures, including next-generation diagnostic imaging agents and therapeutic candidates. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

Navigating the Procurement of 3-Fluoro-5-iodophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Guide to the Commercial Sourcing, Evaluation, and Application of 3-Fluoro-5-iodophenol for Scientific Research and Drug Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound (CAS No. 939771-60-5). As a key building block in medicinal chemistry and organic synthesis, the quality and reliable sourcing of this compound are paramount to the success of research endeavors. This document offers a curated list of commercial suppliers, detailed protocols for quality assessment, and insights into its synthesis and applications, thereby empowering researchers to make informed procurement decisions.

Introduction to this compound: A Versatile Building Block

This compound is a halogenated aromatic compound of significant interest in the field of medicinal chemistry. The strategic placement of the fluoro and iodo substituents on the phenol ring provides medicinal chemists with versatile handles for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][2] Concurrently, the iodine atom serves as a convenient site for various coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments. It is also a key substituent for the development of radiolabeled imaging agents.

Commercial Suppliers of this compound

A critical aspect of utilizing this compound in research is the identification of reliable commercial suppliers. The following table provides a non-exhaustive list of vendors offering this compound, along with typical product specifications. Researchers are advised to contact the suppliers directly for the most current information and to request lot-specific Certificates of Analysis.

SupplierCatalog Number (Example)PurityAvailable Quantities
Sigma-AldrichAMBH93D5361F≥95%Inquire
BLD PharmBD233379≥97%1g, 5g, 10g
SynQuest Laboratories2601-K-0696%Inquire
ChemicalBookCB72538053Varies by supplierVaries by supplier
CymitQuimicaIN-DA00H32995%1g

Quality Assessment and Supplier Selection Workflow

Ensuring the quality of this compound is a crucial step that directly impacts the reliability and reproducibility of experimental results. The following workflow and considerations are designed to guide the researcher in the rigorous evaluation of both the supplier and the product.

G cluster_0 Supplier & Product Evaluation Workflow start Identify Potential Suppliers request_docs Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) start->request_docs review_coa Review CoA for Purity, Identity, and Impurity Profile request_docs->review_coa review_sds Review SDS for Handling, Storage, and Safety Information request_docs->review_sds lit_review Conduct Literature Search for Supplier Citations review_coa->lit_review review_sds->lit_review select_supplier Select Supplier and Procure Small Quantity for Initial Testing lit_review->select_supplier inhouse_qc Perform In-house Quality Control (e.g., NMR, LC-MS) select_supplier->inhouse_qc final_decision Approve Supplier and Proceed with Larger Scale Procurement inhouse_qc->final_decision

A workflow for the systematic evaluation of commercial suppliers of this compound.
Interpretation of the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides lot-specific data on the quality of the compound. Key parameters to scrutinize include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for most research applications, though higher purity may be required for sensitive assays.

  • Identity Confirmation: Verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.

  • Appearance: Should be a white to off-white solid or liquid.

  • Solvent Residue: Information on residual solvents from the synthesis and purification process should be noted.

Analysis of the Safety Data Sheet (SDS)

The Safety Data Sheet provides essential information for the safe handling, storage, and disposal of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C for long-term stability.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

Synthetic Route Overview

G cluster_1 Plausible Synthetic Pathway start_material 3-Fluoro-5-iodoaniline diazotization Diazotization (NaNO₂, aq. acid) start_material->diazotization diazonium_salt 3-Fluoro-5-iodobenzenediazonium salt diazotization->diazonium_salt hydrolysis Hydrolysis (H₂O, heat) diazonium_salt->hydrolysis product This compound hydrolysis->product

A plausible synthetic route to this compound from 3-fluoro-5-iodoaniline.

Experimental Protocol (Hypothetical):

  • Diazotization: 3-Fluoro-5-iodoaniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is then gently warmed, leading to the evolution of nitrogen gas and the formation of this compound.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Applications in Research and Development

This compound is a valuable building block in the synthesis of complex organic molecules for various applications, particularly in drug discovery.

Scaffold for Medicinal Chemistry

The presence of both fluorine and iodine atoms makes this compound a versatile scaffold. The fluorine atom can be strategically incorporated to modulate the physicochemical properties of a lead compound, while the iodine atom provides a reactive handle for further structural modifications.[1] A notable application of similar benzamide scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapeutics.[1]

Precursor for Radiolabeled Imaging Agents

The iodine atom in this compound can be readily substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to synthesize radiolabeled probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT). These imaging agents are crucial for non-invasive diagnosis and monitoring of diseases.

Conclusion

The selection and procurement of high-quality this compound are foundational to the success of research programs that rely on this versatile chemical building block. By carefully evaluating commercial suppliers, thoroughly analyzing product documentation, and understanding the key synthetic and application aspects of this compound, researchers can ensure the integrity and reproducibility of their scientific findings.

References

Methodological & Application

using 3-Fluoro-5-iodophenol in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Fluoro-5-iodophenol in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. This compound emerges as a highly versatile and valuable scaffold for several key reasons. Its structure incorporates three distinct functional handles, each serving a critical role in the synthesis of complex molecules. The iodine atom provides a reactive site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[1][2] The fluorine atom, a common bioisostere for hydrogen, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity.[3] Finally, the phenolic hydroxyl group offers a crucial point for hydrogen bonding interactions with biological targets or can serve as a synthetic handle for further derivatization. This trifecta of functionality makes this compound an ideal starting point for creating diverse libraries of compounds, particularly in the development of targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[3][4]

This guide provides a detailed exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions, offering both theoretical insights and practical, field-proven protocols.

Core Mechanistic Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and share a common mechanistic framework.[5][6] The process is a catalytic cycle that typically involves a palladium(0) species as the active catalyst. The cycle can be broadly understood through three principal steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes this the preferred site of reaction.[2][7][8]

  • Transmetalation / Migratory Insertion: In reactions like Suzuki or Sonogashira, the next step is transmetalation, where an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center.[8][9] In the Heck reaction, this step involves the coordination and subsequent migratory insertion of an alkene.[5]

  • Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-I(L_n) Pd0->OA_Complex Oxidative Addition (Ar-I) Trans_Complex Ar-Pd(II)-R(L_n) OA_Complex->Trans_Complex Transmetalation (R-M) or Migratory Insertion Trans_Complex->Pd0 Reductive Elimination (Ar-R) Product Coupled Product Trans_Complex->Product Forms ArI This compound ArI->OA_Complex RM Coupling Partner (e.g., R-B(OH)₂, R-C≡CH) RM->Trans_Complex

Caption: General Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for synthesizing biaryl and vinyl-aryl structures which are prevalent in pharmaceuticals.[2][4]

Causality and Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is common. For aryl iodides, standard ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to improve yields, bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are used to stabilize the catalyst and promote reductive elimination.[7][10] Pre-formed catalysts like PdCl₂(dppf) offer convenience and reliability.[4]

  • Base: The base is critical for activating the boronic acid. An alkoxide or carbonate base reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which facilitates the transmetalation step.[8][11] K₂CO₃ or Cs₂CO₃ are effective and common choices.

  • Solvent: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[4]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 v/v).[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterConditionRationale
Palladium Source PdCl₂(dppf), Pd(OAc)₂/PPh₃Efficient for aryl iodides; dppf is a robust stabilizing ligand.[4][7]
Ligand dppf, PPh₃, SPhosChoice depends on boronic acid partner; bulky ligands can aid difficult couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, DMF/H₂OEnsures solubility of both organic and inorganic reagents.[4]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application 2: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes, which are important intermediates in synthesis and components of functional materials.[1][12]

Causality and Experimental Choices
  • Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI).[9][12] The palladium catalyst undergoes the main oxidative addition/reductive elimination cycle. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II) intermediate.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used. It serves both to neutralize the hydrogen halide (HI) produced during the reaction and as the solvent in some cases.[1][12]

  • Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and conditions but can provide cleaner reactions.[13]

Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq), the copper(I) iodide (CuI, 1-5 mol%), and the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol% or Pd(PPh₃)₄, 1-3 mol%).[9]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Summary: Typical Sonogashira Conditions
ParameterConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available, and effective catalysts.[9]
Co-catalyst Copper(I) Iodide (CuI)Forms copper acetylide to facilitate transmetalation.[1]
Base Et₃N, DIPEANeutralizes HX by-product and acts as a solvent.[12]
Solvent THF, DMF, TolueneAprotic solvents to ensure reagent solubility.
Temperature 25 - 60 °CGenerally proceeds under mild conditions.[1]

Application 3: Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a powerful method for synthesizing substituted olefins.[5][14]

Causality and Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst that is reduced in situ to the active Pd(0) species.[15]

  • Ligand: Phosphine ligands are often required, especially for less reactive aryl bromides or chlorides. For aryl iodides, the reaction can sometimes proceed without a ligand, but adding one like PPh₃ or P(o-tol)₃ can improve efficiency and stability.[15]

  • Base: A mild inorganic base (K₂CO₃, NaOAc) or an organic amine base (Et₃N) is required to neutralize the acid (HI) generated in the catalytic cycle, which allows the catalyst to be regenerated.[5][16]

  • Regioselectivity: The arylation typically occurs at the less substituted carbon of the alkene double bond due to steric factors during the migratory insertion step.[17]

Experimental Protocol: Heck Reaction
  • Vessel Preparation: To a reaction flask, add this compound (1.0 eq), the alkene (1.2-2.0 eq), and the base (e.g., Et₃N, 2.0 eq or K₂CO₃, 2.0 eq).[4]

  • Solvent and Catalyst: Add the solvent (e.g., DMF or acetonitrile) followed by the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand if used (e.g., PPh₃, 4-10 mol%).

  • Reaction: Degas the solution with an inert gas, then heat to the required temperature (often 80-120 °C).[4] Stir until the reaction is complete as per TLC/LC-MS analysis.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7][18] This is crucial for synthesizing many drug candidates, as the aniline moiety is a common pharmacophore.

Causality and Experimental Choices
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich monophosphine ligands (e.g., XPhos, JohnPhos) or bidentate phosphine ligands (e.g., BINAP) are essential.[7][19] They accelerate the rate-limiting reductive elimination step and stabilize the palladium intermediates, allowing for the coupling of a wide range of amines.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or its Pd-complexed form, generating the palladium amide intermediate necessary for reductive elimination.[10] Sodium tert-butoxide (NaOt-Bu) is very effective but incompatible with some functional groups.[18] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance.[10][18]

  • Substrate Scope: The reaction is remarkably broad, accommodating primary and secondary amines, anilines, and even amides and carbamates as coupling partners.[10][20]

Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu or Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring to the target temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude aryl amine product by column chromatography or crystallization.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Reagents (Ar-I, Partner, Base) B 2. Add Catalyst/Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat under Inert Atmosphere C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: A typical experimental workflow for cross-coupling.

Conclusion

This compound stands out as a powerful and versatile building block for palladium-catalyzed cross-coupling reactions. Its well-defined reactivity at the carbon-iodine bond allows for predictable and efficient incorporation into complex molecular architectures via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can fine-tune these transformations to achieve high yields and chemoselectivity. The protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists in drug discovery and organic synthesis to effectively leverage this valuable scaffold in the creation of novel and impactful chemical entities.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with 3-Fluoro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-fluoro-5-iodophenol. This key building block is of significant interest to researchers, medicinal chemists, and drug development professionals for synthesizing fluorinated biaryl phenols—a privileged scaffold in numerous pharmacologically active molecules.[1][2] This document elucidates the reaction mechanism, explores the critical roles of catalysts, ligands, and bases, offers a step-by-step laboratory procedure, and provides expert insights into troubleshooting and optimization.

Introduction: The Strategic Importance of this compound

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry.[2] Among these, fluorinated phenolic moieties are particularly valuable. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the phenolic hydroxyl group provides a crucial handle for further functionalization or acts as a key hydrogen-bonding element.

This compound (CAS No. 939771-60-5) has emerged as a strategic starting material for several reasons:

  • Reactive C-I Bond: The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step in the Suzuki-Miyaura catalytic cycle.[3]

  • Fluorine Substitution: The meta-positioned fluorine atom introduces desirable electronic properties without significant steric hindrance.

  • Versatile Phenol Group: The hydroxyl group allows for subsequent derivatization or can be a key pharmacophoric feature itself.

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is the preeminent method for forging the C-C bond between such aryl halides and organoboron reagents due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents.[4][5]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][6] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Complex Aryl-Pd(II)-X L₂ (Oxidative Addition Complex) Trans_Complex Aryl-Pd(II)-Aryl' L₂ (Transmetalation Complex) OxAdd_Complex:n->Trans_Complex:s Transmetalation Trans_Complex:e->Pd0:s Reductive Elimination Product Fluorinated Biaryl Phenol (Ar-Ar') Trans_Complex:e->Product:n ArylHalide This compound (Ar-I) ArylHalide:e->OxAdd_Complex:w Oxidative Addition BoronicAcid Organoboron Reagent (Ar'-B(OR)₂) Borate [Ar'-B(OR)₂(OH)]⁻ Base Base (e.g., K₂CO₃) Base:e->Borate:w Activation Borate:e->Trans_Complex:w

Figure 1: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides like chlorides, but is rapid for iodides.[3]

  • Transmetalation: This step involves the transfer of the organic moiety (Ar') from the boron atom to the palladium(II) center. This process requires activation by a base.[7][8]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (Ar and Ar') couple to form the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][6]

2.1 The Critical Role of the Base

The base is not merely a spectator; it is essential for the transmetalation step to occur.[7][9] Its primary role is to activate the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[7] Two principal mechanistic pathways are generally accepted:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (e.g., [Ar'B(OH)₃]⁻). This anionic species then readily transfers its aryl group to the Pd(II) complex.[9][10]

  • The Hydroxide/Alkoxide Pathway: The base (e.g., an aqueous carbonate generating OH⁻) can exchange with the halide on the Pd(II) complex to form a palladium-hydroxide species (Ar-Pd(II)-OH). This complex then reacts with the neutral boronic acid in the transmetalation step.[9][11]

The operative pathway can depend on the specific base, solvent, and substrates used.[9] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly employed and are effective for a wide range of substrates.[4][9]

Application Protocol: Synthesis of 3'-Fluoro-5'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

This protocol details a representative Suzuki-Miyaura coupling of this compound with 3-cyanophenylboronic acid.

3.1 Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Amount (per reaction)Molar Eq.
This compound≥97%Sigma-Aldrich939771-60-5238 mg1.0
3-Cyanophenylboronic acid≥97%Combi-Blocks150255-96-2162 mg1.1
PdCl₂(dppf)-CH₂Cl₂ adductCatalyst GradeStrem Chemicals95464-05-441 mg0.05
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher584-08-7276 mg2.0
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics123-91-18.0 mL-
Deionized WaterHPLC Grade-7732-18-52.0 mL-
Round-bottom flask (25 mL)---1-
Magnetic stir bar---1-
Condenser---1-
Nitrogen/Argon line---1-

3.2 Experimental Workflow

Workflow Setup 1. Reagent Setup (Flask under Inert Gas) Degas 2. Solvent Degassing (Sparge with N₂/Ar) Setup->Degas React 3. Reaction (Heat to 80-100 °C) Degas->React Monitor 4. Monitoring (TLC / LC-MS) React->Monitor Workup 5. Aqueous Workup (Quench & Extract) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

3.3 Step-by-Step Procedure
  • Inert Atmosphere Setup: Place a magnetic stir bar into a 25 mL round-bottom flask equipped with a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound (238 mg, 1.0 mmol), 3-cyanophenylboronic acid (162 mg, 1.1 mmol), potassium carbonate (276 mg, 2.0 mmol), and PdCl₂(dppf)-CH₂Cl₂ adduct (41 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) to the flask via syringe.

  • Degassing: Sparge the resulting mixture with a gentle stream of Argon or Nitrogen gas for 15-20 minutes while stirring to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Check for the consumption of the this compound starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Troubleshooting and Expert Insights

Even robust reactions like the Suzuki-Miyaura coupling can present challenges. Below is a guide to common issues and their solutions.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion • Ineffective degassing (catalyst oxidation).• Poor quality reagents (e.g., wet solvent, decomposed boronic acid).• Catalyst/ligand system is not optimal for the substrate.• Ensure rigorous degassing of the solvent and reaction mixture.[4] • Use fresh, anhydrous solvents and high-purity reagents.• Screen alternative ligands (e.g., Buchwald ligands like SPhos, XPhos) or different palladium sources (e.g., Pd₂(dba)₃).[12][13]
Homocoupling of Boronic Acid • Presence of oxygen in the reaction mixture.• Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).• Improve degassing technique.[4] • Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for Pd(II) reduction. • Consider using boronic esters (e.g., pinacol esters), which can be more stable.
Protodeborylation • The C-B bond of the boronic acid is cleaved by water/base before transmetalation.• Common with electron-deficient or some heteroaryl boronic acids.• Use a less aqueous solvent system or a non-aqueous base like KF.[14] • Switch to a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[13] • Lower the reaction temperature if possible.
Formation of "Black" Precipitate • Formation of palladium black (inactive metallic palladium) due to catalyst decomposition.• Ensure the ligand is present in sufficient quantity to stabilize the palladium nanoparticles.• This is sometimes unavoidable but does not always mean the reaction has stopped. Monitor substrate consumption.
Difficulty in Purification • Co-elution of product with boronic acid homocoupling byproduct or residual starting materials.• Optimize chromatography conditions (different solvent systems).• Perform an acidic or basic wash during workup to remove certain impurities.• Ensure the reaction goes to full conversion to minimize starting material contamination.

Field Insight: For challenging couplings involving electron-rich halides or sterically hindered partners, moving to more sophisticated catalyst systems is often necessary. The use of bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher yields under milder conditions.[4][8]

References

Application Note & Protocol: Buchwald-Hartwig Amination of 3-Fluoro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BH-2026-01 Revision: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract & Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a detailed examination and a robust protocol for a particularly relevant, yet nuanced, transformation: the amination of 3-fluoro-5-iodophenol.

The target substrate, this compound, is a valuable building block for several reasons. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the phenolic hydroxyl group provides a handle for further functionalization. This application note moves beyond a simple recitation of steps; it delves into the mechanistic rationale behind component selection, outlines a field-tested protocol, and provides a logical framework for optimization and troubleshooting, ensuring a high degree of reproducibility and success for researchers in drug development and chemical synthesis.

The substrate presents a unique set of challenges that demand a carefully considered approach:

  • Aryl Iodide: While aryl iodides are highly reactive towards oxidative addition, they can also lead to catalyst inhibition through the formation of unreactive palladium-iodide dimers.[5]

  • Phenolic Group: The acidic proton of the hydroxyl group necessitates the use of a sufficient amount of base to deprotonate both the phenol and the incoming amine. Furthermore, the phenoxide can potentially coordinate to the palladium center, influencing the catalytic cycle.

  • Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the aromatic ring, affecting the rates of key steps in the catalytic cycle.

The Catalytic System: Mechanism and Component Rationale

A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, the phosphine ligand, the base, and the solvent. Understanding the role of each component is critical for both execution and troubleshooting.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][6][7] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step and forms a Pd(II) complex.[2]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine (and the free phenol) to form a palladium-amido complex.[6]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR¹R²) amido_complex->product base_h [Base-H]⁺ halide_salt X⁻ catalyst_regen Catalyst Regeneration aryl_halide Ar-I (this compound) aryl_halide->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Component Selection: An Evidence-Based Approach
ComponentRecommended Choice(s)Rationale & Expertise-Driven Insights
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a Pd(0) source and often leads to more active catalysts. Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[5][8] For screening, Pd₂(dba)₃ is often preferred.
Ligand XPhos, RuPhos, or BrettPhosThe choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for coupling aryl iodides.[1][9] XPhos is a highly general and effective ligand. For substrates with protic functional groups like our phenol, BrettPhos is specifically designed to confer high stability and reactivity.[5] The ligand's bulk facilitates the final reductive elimination step, while its electron-donating character promotes the initial oxidative addition.[10]
Base Cs₂CO₃ or K₃PO₄The presence of the acidic phenol (pKa ≈ 10) requires a base strong enough to deprotonate it, in addition to the amine. While strong alkoxide bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[5] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are strong enough to facilitate the reaction but are generally more tolerant of other functionalities.[10][11][12] Cs₂CO₃ is often superior for aryl iodides.[10]
Solvent Toluene or 1,4-DioxaneToluene is often the solvent of choice for reactions involving aryl iodides. The resulting iodide salts have poor solubility in toluene, which helps to drive the reaction forward and can prevent the formation of catalyst-inhibiting palladium-iodide bridged dimers.[5] 1,4-Dioxane is another excellent, more polar aprotic solvent that can be effective.[5][8] Ensure solvents are anhydrous.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Adjustments to stoichiometry may be required for primary amines or other nucleophiles.

Materials and Equipment
  • Reagents: this compound (≥98%), Amine (e.g., Morpholine, ≥99%), Pd₂(dba)₃ (97%), XPhos (≥98%), Cesium Carbonate (Cs₂CO₃, ≥99.9%), Anhydrous Toluene.

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, condenser, nitrogen or argon gas line, oil bath, magnetic stir plate, standard glassware for workup, silica gel for chromatography.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), cesium carbonate (2.0 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).

  • Seal the flask, and evacuate and backfill with inert gas (e.g., argon) three times. This step is critical to remove oxygen, which can deactivate the catalyst.[5]

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and anhydrous toluene to the flask. The amount of solvent should be calculated to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent.

  • Stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the catalyst-ligand complex forms.

  • Add the amine (1.2 eq) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for the duration of the reaction (typically 4-24 hours).

Reaction Monitoring & Workup:

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Once the reaction is complete (disappearance of the starting aryl iodide), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Example Reaction Parameters
ReagentMWAmount (mmol)EquivalentsMass / Volume
This compound252.011.01.0252 mg
Morpholine87.121.21.2105 mg (105 µL)
Pd₂(dba)₃915.720.020.0218.3 mg
XPhos476.620.040.0419.1 mg
Cs₂CO₃325.822.02.0652 mg
Anhydrous Toluene---7 mL (~0.15 M)
Conditions
Temperature110 °C
Time12 h
Expected Yield 75-95%

Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary to maximize yield and minimize impurities. A logical, stepwise approach is most effective.

Optimization_Workflow start Start: Protocol Conditions (XPhos/Cs₂CO₃/Toluene/110°C) check_yield Is Yield >85%? start->check_yield ligand Change Ligand (e.g., BrettPhos, RuPhos) check_yield->ligand No success Success: Optimized Protocol check_yield->success Yes ligand->check_yield Re-evaluate base Change Base (e.g., K₃PO₄, NaOtBu) ligand->base No Improvement base->check_yield Re-evaluate solvent Change Solvent (e.g., Dioxane) base->solvent No Improvement solvent->check_yield Re-evaluate temp Adjust Temperature (80°C to 120°C) solvent->temp No Improvement temp->check_yield Re-evaluate failure Re-evaluate Substrate Stability temp->failure No Improvement

Caption: Logical workflow for optimizing the Buchwald-Hartwig amination.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/base combination.3. Low reaction temperature.1. Ensure a rigorously inert atmosphere during setup.2. Switch to a more electron-rich ligand (e.g., BrettPhos).[5] Consider a stronger base like K₃PO₄ or NaOtBu if the substrate is stable.[13]3. Incrementally increase the temperature to 120 °C.
Hydrodehalogenation 1. Presence of water or other protic impurities.2. β-Hydride elimination side reaction.[1][3]1. Use anhydrous solvents and reagents. Dry the base in an oven if necessary.2. This is often ligand-dependent. Switching to a different class of bulky phosphine ligand can sometimes suppress this pathway.
Formation of Dark Precipitate (Catalyst Death) 1. Catalyst decomposition at high temperatures.2. Formation of insoluble Pd-iodide species.1. Lower the reaction temperature and increase reaction time. Ensure the correct ligand-to-metal ratio (typically 2:1 for monoligated Pd(0)) is used.2. Ensure vigorous stirring and confirm the use of a non-polar solvent like toluene.
Incomplete reaction with primary amines Primary amines can sometimes undergo double arylation.Use a slight excess of the primary amine (1.5-2.0 eq) to favor the mono-arylated product. Alternatively, use an ammonia surrogate.[7][8]

Safety Precautions

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle in a fume hood under an inert atmosphere.

  • Bases: Cesium carbonate and potassium phosphate are irritants. Stronger bases like sodium tert-butoxide are highly corrosive and water-reactive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. All operations should be conducted in a well-ventilated fume hood.

References

Introduction: Synthesizing High-Value Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling Protocols for 3-Fluoro-5-iodophenol

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction's utility is particularly pronounced in the field of drug discovery and development, where the resulting arylalkyne moieties serve as critical building blocks for complex molecules.[4]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[5][6][7] Fluorine's unique characteristics, such as its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability.[5][6][8] Consequently, this compound represents a highly valuable starting material, combining the reactive iodine handle for cross-coupling with the beneficial fluoro and phenol motifs prevalent in medicinal chemistry.

This guide provides an in-depth exploration of Sonogashira coupling protocols specifically tailored for this compound. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to not only execute these protocols successfully but also to troubleshoot and adapt them for their specific synthetic challenges.

The Engine of the Reaction: A Mechanistic Overview

A robust understanding of the reaction mechanism is paramount for successful application and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][9]

  • The Palladium Cycle: This is the main engine of C-C bond formation. It begins with the active Palladium(0) species undergoing oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.[1][9]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1][10] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.[11]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final arylalkyne product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The base, typically an amine like triethylamine or diethylamine, plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[1][12]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd_complex Ar-Pd(II)-I (Complex B) OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Ar_Pd_Alkyne Ar-Pd(II)-R (Complex C) Transmetalation->Ar_Pd_Alkyne RedElim Reductive Elimination Ar_Pd_Alkyne->RedElim RedElim->Pd0 Product_out Ar-R (Product) RedElim->Product_out CuI Cu(I)X Cu_acetylide Cu-C≡C-R (Complex F) CuI->Cu_acetylide Alkyne_in H-C≡C-R (Alkyne) Alkyne_in->CuI Base_in Base Base_in->CuI Cu_acetylide->Transmetalation

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol 1: Classic Copper-Cocatalyzed Coupling

This protocol represents the standard, robust method for Sonogashira coupling and is often the first choice due to its high reactivity and reliability, especially with reactive aryl iodides.[1][13]

Core Principle

This method utilizes a palladium catalyst in conjunction with a copper(I) iodide co-catalyst to ensure efficient activation of the alkyne and rapid transmetalation. The use of an amine base is critical for both alkyne deprotonation and neutralization of the HI byproduct. The reactivity order for aryl halides is I > OTf > Br > Cl, making this compound an ideal substrate.[11][12]

Materials and Reaction Parameters
ComponentSuggested MaterialMolar Eq.Purpose
Aryl Halide This compound1.0Electrophilic partner
Alkyne Phenylacetylene (or other terminal alkyne)1.1 - 1.5Nucleophilic partner
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)0.02 - 0.05Primary catalyst for C-C bond formation
Copper Co-catalyst Copper(I) Iodide (CuI)0.05 - 0.10Co-catalyst to form copper acetylide, increasing reaction rate[1]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 5.0Deprotonates alkyne, neutralizes HI byproduct
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)-Dissolves reagents
Atmosphere Nitrogen or Argon-Prevents oxidative homocoupling (Glaser coupling) and catalyst degradation
Temperature Room Temperature to 60 °C-Reaction temperature
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the formation of alkyne homocoupling byproducts.[12]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of aryl halide). Add the amine base (e.g., Et₃N, 3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Aryl iodides are typically very reactive and may not require heat.[12]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne to form a diacetylene byproduct (Glaser coupling).[1][12] Copper-free protocols have been developed to circumvent this issue, which is particularly beneficial when working with valuable or sensitive alkynes.

Core Principle

Copper-free variants rely on a highly active palladium catalyst system and often a stronger base or different solvent system to facilitate the direct reaction between the palladium complex and the alkyne without a copper acetylide intermediate.[14][15] This approach simplifies the reaction mixture and can lead to cleaner product profiles.

Materials and Reaction Parameters
ComponentSuggested MaterialMolar Eq.Purpose
Aryl Halide This compound1.0Electrophilic partner
Alkyne Phenylacetylene (or other terminal alkyne)1.5Nucleophilic partner
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(OAc)₂ with a suitable ligand0.02 - 0.05Primary catalyst
Ligand (if needed) Triphenylphosphine (PPh₃) or other phosphine ligands0.04 - 0.10Stabilizes and activates the palladium catalyst
Base Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃)2.0 - 3.0Deprotonates alkyne, neutralizes HI byproduct
Solvent N,N-Dimethylformamide (DMF) or amine as solvent-Dissolves reagents
Atmosphere Nitrogen or Argon-Prevents catalyst degradation
Temperature Room Temperature to 80 °C-Reaction temperature
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Reagent Addition: Under positive inert gas pressure, add the anhydrous, degassed solvent (e.g., DMF, 5 mL per mmol). Add the base (e.g., Et₃N, 3.0 eq) followed by the terminal alkyne (1.5 eq).

  • Reaction Execution: Stir the mixture at the desired temperature (often slightly higher temperatures are needed compared to the copper-cocatalyzed version). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as outlined in Protocol 1. The absence of copper simplifies the aqueous wash steps.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Start->Setup Execution 2. Reaction Execution (Stirring, Temperature Control, Monitoring) Setup->Execution Workup 3. Workup (Quench, Filter, Extract) Execution->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Characterization (NMR, MS, etc.) Purification->Analysis End End Product Analysis->End

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization

Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to overcoming challenges.

Observation / ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Yield Inactive catalyst; insufficient degassing (oxygen present); poor quality reagents/solvents; insufficient temperature.Use a fresh, active catalyst. Ensure the reaction is rigorously degassed.[12] Use anhydrous solvents. For aryl bromides or chlorides (not applicable here), higher temperatures are often required.[12][16]
Formation of Black Precipitate Decomposition of the palladium catalyst to "palladium black".Ensure high-purity reagents and solvents. Some solvents like THF can sometimes promote this; consider switching to DMF or using the amine base as the solvent.[17]
Significant Alkyne Homocoupling Presence of oxygen (promotes Glaser coupling); reaction temperature is too high.Switch to a copper-free protocol. Ensure the system is strictly anaerobic.[12] Lower the reaction temperature if possible.
Starting Material Remains Reaction time is too short; temperature is too low; insufficient equivalents of alkyne or base.Increase reaction time and/or temperature. Ensure at least 1.1 equivalents of the alkyne are used to account for potential homocoupling or other side reactions.

References

Application Notes & Protocols: Synthesis of 3-Fluorinated Flavone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Value of Fluorine in Flavonoid Scaffolds

Flavonoids, a diverse class of polyphenolic compounds, are ubiquitous in nature and form a cornerstone of medicinal chemistry.[1][2] Their characteristic C6-C3-C6 backbone, comprising two benzene rings (A and B) connected by a pyran ring (C), serves as a privileged scaffold for engaging with a multitude of biological targets.[3][4] This has led to their investigation for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][3][5]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[5][6] Introducing a fluorine atom can profoundly alter a molecule's properties by:

  • Increasing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.[2][3]

  • Enhancing Lipophilicity: This can improve membrane permeability and oral bioavailability.[3][6]

  • Modulating Acidity/Basicity: Fluorine's high electronegativity can influence the pKa of nearby functional groups.

  • Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets.

Specifically, the C3-position of the flavone scaffold has emerged as a critical site for substitution. Fluorination at this position has been shown to enhance the antioxidant and neuroprotective properties of flavones, making 3-fluoroflavones a highly attractive class of compounds for drug discovery.[7][8][9] This guide provides a detailed overview of robust synthetic methodologies for accessing these valuable derivatives, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

II. Overview of Synthetic Strategies

The synthesis of 3-fluoroflavones can be broadly categorized into two primary approaches. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the flavone core.

  • Strategy A: Direct Fluorination of Precursors: This approach involves the construction of a key flavone intermediate, such as a 1,3-dione, followed by a direct electrophilic fluorination and subsequent cyclization to yield the 3-fluoroflavone. This is often achieved in a one-pot reaction.

  • Strategy B: Addition-Elimination on the Flavone Core: This strategy begins with a pre-formed flavone. An addition reaction across the C2-C3 double bond is performed, followed by an elimination step to re-form the double bond with a fluorine atom installed at the C3 position.

G cluster_0 General Synthetic Pathways Starting Materials Starting Materials 1,3-Dione Precursor 1,3-Dione Precursor Starting Materials->1,3-Dione Precursor Baker-Venkataraman Rearrangement Flavone Core Flavone Core Starting Materials->Flavone Core Claisen-Schmidt Condensation & Cyclization 3-Fluoroflavone 3-Fluoroflavone 1,3-Dione Precursor->3-Fluoroflavone Strategy A: One-Pot Fluorination/ Cyclization Flavone Core->3-Fluoroflavone Strategy B: Addition-Elimination Fluorination

Caption: High-level overview of the two primary strategies for synthesizing 3-fluoroflavones.

III. Method 1: One-Pot Electrophilic Fluorination and Cyclization

This method represents a highly efficient and concise route to 3-fluoroflavones, leveraging the reactivity of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione precursors. The one-pot nature of the reaction minimizes purification steps and improves overall yield.[10]

Scientific Rationale

The success of this protocol hinges on the use of an electrophilic fluorinating agent, most notably Selectfluor™ ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]). Selectfluor™ is a stable, non-volatile, and user-friendly crystalline solid, making it a safer and more convenient alternative to hazardous reagents like elemental fluorine.[11][12][13]

The reaction proceeds via a two-step sequence within a single pot:

  • Electrophilic Fluorination: The 1,3-dione starting material exists in equilibrium with its enol tautomer. The enol (or the corresponding enolate) is electron-rich and acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor™. This selectively installs the fluorine atom at the C2 position of the dione backbone.

  • Acid-Catalyzed Cyclization: Upon introduction of a strong acid catalyst (e.g., sulfuric acid), an intramolecular cyclization occurs. The phenolic hydroxyl group attacks one of the carbonyls, and a subsequent dehydration (loss of water) yields the thermodynamically stable, aromatic 3-fluoroflavone ring system.[10]

G cluster_1 Workflow: One-Pot Fluorination/Cyclization A 1. Combine 1,3-Dione and Selectfluor™ in Acetonitrile (MeCN) B 2. Stir at Room Temperature (e.g., 15 hours) A->B Fluorination Step C 3. Introduce Acid Catalyst (conc. H₂SO₄) B->C Initiate Cyclization D 4. Reaction Completion & Work-up (Quench, Extract, Purify) C->D Dehydration & Ring Closure E Final Product: 3-Fluoroflavone D->E

Caption: Experimental workflow for the one-pot synthesis of 3-fluoroflavones using Selectfluor™.

Detailed Experimental Protocol

Materials:

  • 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 2-3 drops)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione substrate (1.0 equiv).

  • Add Selectfluor™ (1.1 equiv) to the flask.

  • Add anhydrous acetonitrile to dissolve the reagents (concentration typically 0.1-0.2 M).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Once the fluorination is complete, carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Continue stirring at room temperature for an additional 1-2 hours, monitoring the formation of the cyclized product by TLC.

  • Upon completion, quench the reaction by slowly pouring the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-fluoroflavone derivative.

Data Summary

The one-pot Selectfluor™ method is versatile and tolerates a range of functional groups, providing moderate to excellent yields.

EntrySubstituent on Phenyl Ring BYield (%)
1H85%
24-CH₃88%
34-OCH₃92%
44-Cl82%
54-NO₂75%
Data adapted from representative literature.[10] Actual yields may vary.

IV. Method 2: Fluorination of the Flavone Core with Elemental Fluorine

This classic approach involves the direct fluorination of a fully formed flavone using elemental fluorine. While powerful, this method requires specialized equipment and stringent safety precautions due to the high reactivity and toxicity of F₂ gas.[6][14][15]

Scientific Rationale

The C2-C3 double bond in the flavone C-ring is electron-rich and susceptible to electrophilic attack. The reaction with elemental fluorine is not a direct substitution but proceeds through an addition-elimination mechanism.[14][16]

  • Addition: Elemental fluorine (F₂) adds across the C2-C3 double bond to form a transient 2,3-difluoro-2,3-dihydroflavone intermediate. This step breaks the aromaticity of the pyran ring.

  • Elimination (Dehydrofluorination): The difluoro intermediate is unstable and readily undergoes elimination of hydrogen fluoride (HF) to restore the conjugated system. This elimination step yields the final 3-fluoroflavone product.[9][14]

This method's primary advantage is its directness. However, controlling the high exothermicity and reactivity of F₂ is a significant challenge, often requiring dilution with an inert gas (N₂) and operation at low temperatures.[6]

G Flavone Flavone 2,3-Difluoro Intermediate 2,3-Difluoro Intermediate Flavone->2,3-Difluoro Intermediate + F₂ (Addition) 3-Fluoroflavone 3-Fluoroflavone 2,3-Difluoro Intermediate->3-Fluoroflavone - HF (Elimination)

Caption: Mechanism for the direct fluorination of flavones using elemental fluorine.

Detailed Experimental Protocol

WARNING: This procedure involves highly toxic and reactive elemental fluorine and should only be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate safety equipment.

Materials:

  • Flavone substrate (1.0 equiv)

  • Elemental Fluorine (F₂), typically as a 10% mixture in Nitrogen (N₂)

  • Anhydrous solvent (e.g., chloroform, acetonitrile)

  • Silica gel

Procedure:

  • Dissolve the flavone substrate in a suitable anhydrous solvent in a specialized reaction vessel (e.g., a Teflon reactor) equipped for gas inlet and outlet.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly bubble the F₂/N₂ gas mixture through the stirred solution. The flow rate must be carefully controlled.

  • Monitor the reaction progress by TLC. The formation of the difluoro intermediate may be observed.

  • After the starting material is consumed, stop the fluorine gas flow and purge the system with nitrogen to remove any residual F₂.

  • Allow the reaction to warm to room temperature. The dehydrofluorination step often occurs spontaneously upon warming or during work-up.

  • To facilitate the elimination, the crude mixture can be passed through a short plug of silica gel.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain the pure 3-fluoroflavone.

V. Structural Characterization

Unambiguous characterization of the synthesized 3-fluoroflavone derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.

  • NMR Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹⁹F NMR: A singlet peak confirms the presence of a single fluorine environment. Its chemical shift provides information about the electronic environment.

    • ¹³C NMR: The carbon atom attached to fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF), which is characteristic. Adjacent carbons will also show smaller C-F couplings.

    • ¹H NMR: The proton at C2 (if present) would show coupling to the C3-fluorine, though this position is typically substituted in flavones. Protons on adjacent rings may show through-space coupling in some cases.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product, verifying the successful incorporation of one fluorine atom.

  • Infrared (IR) Spectroscopy: The C-F bond stretch can be observed, although it often falls in the complex fingerprint region. Changes in the carbonyl (C=O) stretching frequency compared to the non-fluorinated analog can also be informative.

VI. Conclusion and Future Outlook

The synthesis of 3-fluorinated flavone derivatives is an area of significant interest for medicinal chemistry and drug development. The methodologies outlined in this guide, particularly the one-pot synthesis using Selectfluor™, provide researchers with efficient, safe, and reliable protocols to access these valuable compounds.[10] While direct fluorination with elemental fluorine is also a viable route, it requires specialized infrastructure.[14][15] The enhanced biological activities observed for 3-fluoroflavones, such as improved antioxidant potential, underscore the importance of these synthetic efforts.[7][9] The continued development of novel fluorination strategies will undoubtedly expand the chemical space of accessible fluorinated flavonoids, paving the way for the discovery of new therapeutic agents.

VII. References

  • Alshammari, M., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. --INVALID-LINK--

  • Reddy, V. P., et al. (2015). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. ResearchGate. --INVALID-LINK--

  • Alshammari, M., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed. --INVALID-LINK--

  • Alshammari, M., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. ResearchGate. --INVALID-LINK--

  • Various Authors. (2011). Synthesis of fluorine-containing 3-hydroxyflavanones and isoflavones. Semantic Scholar. --INVALID-LINK--

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References

Application Notes and Protocols: 3-Fluoro-5-iodophenol as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. 3-Fluoro-5-iodophenol has emerged as a particularly valuable building block, offering a unique trifecta of reactive sites that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of this compound. We will explore its intrinsic chemical properties and delve into detailed, field-proven protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and derivatization of the phenolic hydroxyl group. The causality behind experimental choices will be elucidated, empowering researchers to adapt and innovate upon these foundational methodologies.

Introduction: The Strategic Advantage of this compound

This compound (CAS No: 939771-60-5) is a trifunctional aromatic compound that presents a powerful combination of features for medicinal chemistry.[1][2] The strategic placement of the fluorine, iodine, and hydroxyl groups on the phenyl ring offers orthogonal reactivity, allowing for sequential and selective modifications.

  • The Role of Fluorine: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] Its high electronegativity can also modulate the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][5][6] Approximately 20% of recently developed drugs contain fluorine, highlighting its importance in modern pharmaceuticals.[7]

  • The Utility of Iodine: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[8][9][10] This allows for the facile introduction of diverse carbon-based substituents, including aryl, heteroaryl, and alkyl groups, which are crucial for exploring the structure-activity relationship (SAR) of a compound. Furthermore, the iodine atom can be displaced to introduce radiolabels (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in diagnostic imaging (SPECT) or radiotherapy.[11]

  • The Versatility of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a common motif in biologically active molecules and serves as a versatile anchor for derivatization. It can act as a hydrogen bond donor and acceptor, crucial for target engagement. This group can be readily converted into ethers, esters, or other functional groups to modulate solubility, lipophilicity, and pharmacokinetic profiles.[12][13][14]

The combination of these three functional groups in a single, readily available building block makes this compound a highly sought-after intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[15][16][17]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₄FIO[1]
Molecular Weight 238.00 g/mol [1]
CAS Number 939771-60-5[1][2]
Appearance Off-white solid[18]
IUPAC Name This compound[1]

Key Synthetic Applications and Protocols

The orthogonal reactivity of the functional groups in this compound allows for a variety of synthetic transformations. This section details protocols for two of the most powerful and widely used reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds, which are prevalent in many drug molecules.[19][20][21][22] The carbon-iodine bond of this compound serves as the electrophilic partner in this palladium-catalyzed reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Dissolve this compound, boronic acid/ester, and base in solvent B Degas the mixture with an inert gas (e.g., Argon) A->B Inert Atmosphere C Add Palladium catalyst and ligand B->C Catalyst Addition D Heat the reaction mixture (e.g., 80-100 °C) C->D Initiate Reaction E Monitor reaction progress (TLC or LC-MS) D->E In-process Control F Cool to room temperature and quench E->F Upon Completion G Extract with organic solvent F->G Phase Separation H Purify by column chromatography G->H Isolation

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acid partners.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dioxane and Water (4:1 v/v mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the dioxane/water (4:1) solvent mixture to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the PdCl₂(dppf) catalyst (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-5-phenylphenol.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines.[23][24][25][26][27] This reaction is of paramount importance in medicinal chemistry as the aniline and diarylamine motifs are present in a vast number of bioactive molecules.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-I) Pd(II)_Complex L_nPd(II)(Ar)(I) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R2NH) Coordination Amine_Complex [L_nPd(II)(Ar)(NHR2)]+I- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amido_Complex L_nPd(II)(Ar)(NR2) Deprotonation->Amido_Complex Amido_Complex->Pd(0)L_n Reductive Elimination Reductive_Elimination Reductive Elimination Product Ar-NR2 Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The choice of ligand is crucial and often depends on the steric and electronic properties of the amine coupling partner.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline, morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (1.5 eq) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst and Ligand Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene. Stir for 10 minutes to allow for complex formation.

  • Reagent Addition: Add anhydrous toluene to the Schlenk tube containing the solids, followed by the pre-mixed catalyst solution via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired N-substituted 3-fluoro-5-aminophenol derivative.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily derivatized to modulate the compound's properties.[12][14][28][29] Common derivatizations include O-alkylation to form ethers and O-acylation to form esters.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone or DMF in a round-bottom flask.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction to a gentle reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Dilute the residue with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Applications in Kinase Inhibitor Synthesis

The structural motifs accessible from this compound are frequently found in kinase inhibitors.[15][16][30][31] The strategic placement of the fluorine atom can enhance binding to the ATP-binding pocket, while the versatile synthetic handles allow for the construction of complex molecules that can achieve high potency and selectivity. For instance, the biaryl core, readily synthesized via Suzuki coupling, is a privileged scaffold in many kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature provides synthetic chemists with a platform for the strategic and controlled introduction of key pharmacophoric features. The robust protocols for cross-coupling and derivatization outlined in this document serve as a foundation for the synthesis of novel and complex molecules with therapeutic potential. The judicious use of this building block will undoubtedly continue to contribute to the advancement of drug discovery and development.

References

Application Notes & Protocols: The Strategic Utility of 3,4-Dichloro-5-fluorothiophenol in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the applications of 3,4-dichloro-5-fluorothiophenol in palladium-catalyzed cross-coupling reactions. It is designed to move beyond simple procedural outlines, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for key transformations.

Introduction: The Unique Chemical Profile of 3,4-Dichloro-5-fluorothiophenol

3,4-Dichloro-5-fluorothiophenol is a highly functionalized aromatic thiol that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its utility is derived from the distinct electronic properties conferred by its halogen substituents. The two chlorine atoms and one fluorine atom are strongly electron-withdrawing, which significantly increases the acidity of the thiol proton (pKa ≈ 5.07, estimated).[4] This heightened acidity modulates the nucleophilicity of the corresponding thiophenolate anion, a factor that can be strategically exploited to control reactivity and selectivity in cross-coupling reactions.[4]

The strategic incorporation of fluorine into drug molecules is a widely used tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][5][6] Consequently, synthons like 3,4-dichloro-5-fluorothiophenol are of considerable interest for introducing polyhalogenated phenylthio moieties into complex molecular architectures.

Core Application: Palladium-Catalyzed C-S Cross-Coupling (Thioetherification)

The most direct application of 3,4-dichloro-5-fluorothiophenol is in the formation of diaryl or aryl vinyl thioethers through C-S cross-coupling. This reaction, analogous to the Buchwald-Hartwig amination, provides a powerful method for constructing carbon-sulfur bonds, which are prevalent in numerous pharmaceuticals.

Mechanistic Rationale

The catalytic cycle for C-S coupling mirrors other palladium-catalyzed cross-coupling reactions.[7] It involves the oxidative addition of an aryl/vinyl halide to a Pd(0) species, followed by coordination of the thiolate, and subsequent reductive elimination to yield the thioether product and regenerate the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, dppf) are often employed to facilitate both the oxidative addition and the turnover-limiting reductive elimination steps, particularly with challenging or sterically hindered substrates.[8] The base (e.g., Cs₂CO₃, K₃PO₄) is essential for deprotonating the thiophenol to form the active thiolate nucleophile.

G cluster_reactants Reactants pd0 Pd(0)L₂ pdiia Ar-Pd(II)(L)₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)(L)₂-SAr' pdiia->pdiib Ligand Exchange (Ar'-SH, Base) pdiib->pd0 Reductive Elimination product Ar-S-Ar' pdiib->product arx Ar-X arsh Ar'-SH

Caption: Catalytic cycle for Pd-catalyzed C-S cross-coupling.

Protocol: Synthesis of a Diaryl Thioether

This protocol details a general procedure for the coupling of 3,4-dichloro-5-fluorothiophenol with an aryl bromide.

Table 1: Reaction Components for C-S Cross-Coupling

ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
Aryl Bromide1.01.0 mmolElectrophile
3,4-Dichloro-5-fluorothiophenol1.21.2 mmol (250 mg)Nucleophile
Pd₂(dba)₃0.020.02 mmol (18.3 mg)Palladium Precatalyst
Xantphos0.080.08 mmol (46.3 mg)Ligand
Cs₂CO₃2.02.0 mmol (652 mg)Base
Toluene-5 mLSolvent

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium(0) tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), Xantphos (0.08 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Reagent Addition: Add 3,4-dichloro-5-fluorothiophenol (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl thioether.

Advanced Applications via Benzothiophene Synthesis

A paramount application of 3,4-dichloro-5-fluorothiophenol is its use as a precursor for substituted benzothiophenes.[9][10] Benzothiophenes are privileged scaffolds in drug discovery, appearing in molecules like raloxifene and sertaconazole.[10] A common route involves the reaction of the thiophenol with an α-halo ketone to form an arylthioketone, which then undergoes intramolecular cyclization.[11][12]

G start 3,4-Dichloro-5- fluorothiophenol step1 S-Alkylation (α-halo ketone, Base) start->step1 intermediate Arylthioketone Intermediate step1->intermediate step2 Intramolecular Cyclization (Acid-catalyzed) intermediate->step2 product Substituted Benzothiophene step2->product

Caption: Workflow for benzothiophene synthesis.

Protocol: Two-Step Synthesis of a Substituted Benzothiophene

This protocol outlines the synthesis of a 2-aryl-5,6-dichloro-4-fluorobenzothiophene.

Step A: Synthesis of the α-Arylthioacetophenone Intermediate

  • Deprotonation: In a round-bottom flask, dissolve 3,4-dichloro-5-fluorothiophenol (1.0 eq) in DMF. Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Add a solution of a 2-bromoacetophenone derivative (1.0 eq) in DMF dropwise.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the thiophenol.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude arylthioketone, which can often be used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude arylthioketone from Step A in toluene. Add polyphosphoric acid (PPA) or Eaton's reagent.

  • Cyclization: Heat the mixture to 80-100 °C for 2-4 hours. The reaction proceeds via an intramolecular electrophilic aromatic substitution followed by dehydration.

  • Workup: Cool the reaction, and carefully quench by pouring it onto ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify by column chromatography to yield the target benzothiophene.

Leveraging Benzothiophene Scaffolds in Further Cross-Coupling Reactions

Once synthesized, the halogenated benzothiophene core can be further functionalized using a variety of cross-coupling reactions. The chlorine atoms on the benzothiophene ring can serve as handles for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing for the rapid generation of diverse chemical libraries.

Application Example: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[13][14] A 5,6-dichloro-4-fluorobenzothiophene can be selectively coupled at one of the chloro positions, often requiring specific ligands and conditions to control regioselectivity.[15]

G cluster_reactants Reactants pd0 Pd(0)L₂ pdiia Ar-Pd(II)(L)₂-X pd0->pdiia Oxidative Addition (Ar-Cl) pdiib Ar-Pd(II)(L)₂-R' pdiia->pdiib Transmetalation (R'-B(OH)₂, Base) pdiib->pd0 Reductive Elimination product Ar-R' pdiib->product arcl Ar-Cl rb R'-B(OH)₂

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of a Dichlorobenzothiophene

This protocol provides a starting point for the monocoupling of an arylboronic acid to a dichlorobenzothiophene derivative.

Table 2: Reaction Components for Suzuki-Miyaura Coupling

ComponentMolar Eq.Amount (for 0.5 mmol scale)Purpose
Dichlorobenzothiophene1.00.5 mmolElectrophile
Arylboronic Acid1.50.75 mmolNucleophile
Pd(OAc)₂0.050.025 mmol (5.6 mg)Palladium Precatalyst
SPhos0.100.05 mmol (20.5 mg)Ligand
K₃PO₄3.01.5 mmol (318 mg)Base
Toluene/H₂O (10:1)-2.2 mLSolvent System

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the dichlorobenzothiophene (0.5 mmol), arylboronic acid (0.75 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), SPhos (0.10 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent Addition: Add degassed toluene (2.0 mL) and water (0.2 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, conventional heating at 100 °C for 8-16 hours can be used.

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate, filter through Celite®, and wash the organic phase with water and brine. Dry, concentrate, and purify via column chromatography to isolate the arylated benzothiophene product.

Conclusion

3,4-Dichloro-5-fluorothiophenol is a versatile and powerful reagent in the synthetic chemist's toolkit. Its unique electronic properties make it an effective nucleophile in C-S coupling reactions. More significantly, it serves as a gateway to complex, halogenated benzothiophene scaffolds. These intermediates, in turn, can be elaborated through a host of palladium-catalyzed cross-coupling reactions, enabling the efficient and modular synthesis of molecules with high potential in drug discovery and materials science. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to harness the full synthetic potential of this valuable building block.

References

protocol for the purification of 3-Fluoro-5-iodobenzamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 3-Fluoro-5-iodobenzamide by Recrystallization

Authored by: A Senior Application Scientist

Abstract

3-Fluoro-5-iodobenzamide is a pivotal intermediate in contemporary drug discovery and chemical synthesis. The purity of this compound is paramount, as it directly influences reaction yields, impurity profiles, and the biological efficacy of subsequent active pharmaceutical ingredients. This application note provides a detailed, first-principles-based protocol for the purification of 3-Fluoro-5-iodobenzamide via single-solvent recrystallization. We delve into the theoretical underpinnings of the technique, the rationale for solvent selection, and a step-by-step methodology designed for high-purity, high-yield recovery. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.

The Principle of Recrystallization: A Foundational Approach to Purity

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at its boiling point.[3][4] Conversely, impurities present in the crude material should either be highly soluble at all temperatures or largely insoluble even in the hot solvent.[1][4]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.[2] The soluble impurities remain in the cooled solvent (now termed the "mother liquor"), while any insoluble impurities are removed beforehand via hot filtration.[5] This carefully controlled process effectively segregates the desired molecules from contaminants, yielding a product of significantly higher purity.

Physicochemical Properties of 3-Fluoro-5-iodobenzamide

A comprehensive understanding of the compound's properties is essential for developing an effective purification protocol. While extensive experimental data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]

PropertyPredicted/Known ValueSignificance for RecrystallizationSource
CAS Number 1261553-85-8Unique Identifier[7]
Molecular Formula C₇H₅FINO---[6][7]
Molecular Weight 265.02 g/mol Required for yield calculations[6][7]
Appearance White to off-white crystalline solidThe goal is to obtain pure, white crystals.[6]
Melting Point Expected range: 150-200 °CA sharp, high melting point is a key indicator of purity.[6][8][6]
Solubility Low in water; higher in polar organic solvents like ethanol, DMSO, DMF.Informs the choice of recrystallization solvent.[6]

Recrystallization Workflow Diagram

The following diagram outlines the logical flow of the purification process, from the initial crude solid to the final, high-purity crystalline product.

Recrystallization_Workflow Impure Impure 3-Fluoro-5-iodobenzamide Dissolve Dissolve in Minimum Hot Ethanol Impure->Dissolve Hot_Solution Saturated Hot Solution Dissolve->Hot_Solution Check_Impurities Insoluble Impurities or Color Present? Hot_Solution->Check_Impurities Hot_Filter Hot Gravity Filtration Check_Impurities->Hot_Filter Yes Cool_Slowly Slow Cooling to Room Temperature Check_Impurities:e->Cool_Slowly:n No Clear_Hot_Solution Clear Hot Filtrate Hot_Filter->Clear_Hot_Solution Clear_Hot_Solution->Cool_Slowly Crystals_Form Crystal Formation Cool_Slowly->Crystals_Form Ice_Bath Cool in Ice Bath Crystals_Form->Ice_Bath Max_Crystals Maximized Crystal Yield Ice_Bath->Max_Crystals Vacuum_Filter Vacuum Filtration (Isolate Crystals) Max_Crystals->Vacuum_Filter Wash Wash with Ice-Cold Ethanol Vacuum_Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Workflow for the purification of 3-Fluoro-5-iodobenzamide.

Detailed Experimental Protocol

This protocol is based on the use of ethanol, a polar solvent in which many aromatic amides exhibit the requisite temperature-dependent solubility.[1][9]

Materials and Equipment
  • Crude 3-Fluoro-5-iodobenzamide

  • Ethanol (Reagent grade or higher)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bar

  • Watch glass or inverted beaker

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Ice bath

  • Spatula and weighing paper

  • Graduated cylinders

Step-by-Step Methodology

Step 1: Dissolution of the Crude Solid

  • Weigh the crude 3-Fluoro-5-iodobenzamide and place it into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • In a separate beaker, heat a volume of ethanol to its boiling point (~78 °C).

  • Add the hot ethanol portion-wise to the flask containing the solid while stirring and heating.[1] Continue adding just enough hot solvent to completely dissolve the solid. Causality: Using the minimum amount of solvent is critical for achieving a high recovery yield; excess solvent will keep more of the product dissolved in the mother liquor even after cooling.[1][5]

Step 2: Removal of Impurities (as required)

  • Colored Impurities: If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon (typically 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.[1]

  • Insoluble Impurities: If insoluble particulate matter is observed, or if activated carbon was added, a hot gravity filtration is necessary. Proceed to Step 3. Otherwise, proceed to Step 4.

Step 3: Hot Gravity Filtration

  • Set up a gravity filtration apparatus using a stemless or short-stemmed funnel and fluted filter paper. Place a clean Erlenmeyer flask below to collect the filtrate.

  • Pre-heat the entire filtration apparatus (funnel and receiving flask) by pouring hot ethanol through it. This prevents premature crystallization in the funnel.

  • Working quickly, pour the hot solution through the fluted filter paper.[1] Rinse the original flask with a small amount of hot ethanol and pour this through the filter to ensure complete transfer.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass or an inverted beaker.[1] Causality: Covering the flask prevents solvent evaporation (which could cause crystallization on the flask walls) and contamination, while allowing for the slow cooling necessary for large crystal growth.

  • Allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear. Causality: Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.[3]

Step 5: Maximizing and Isolating the Product

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes.[1] Causality: The solubility of the compound is further reduced at lower temperatures, maximizing the amount of product that crystallizes out of the solution.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]

  • Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor.[1] Causality: Using ice-cold solvent is crucial to wash away impurities without significantly re-dissolving the purified product crystals.[5]

  • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

Step 6: Drying and Characterization

  • Transfer the purified crystals to a watch glass or weighing dish and dry them thoroughly to remove any remaining solvent. A vacuum oven at a moderate temperature (e.g., 40-50 °C) is ideal.

  • Once dry, determine the final mass to calculate the percent recovery.

  • Assess the purity of the final product by measuring its melting point. A sharp melting range close to the literature value indicates high purity.[8] Further characterization by techniques such as NMR or HPLC can be performed as needed.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for 3-Fluoro-5-iodobenzamide is not widely available, precautions should be based on structurally related halogenated benzamides.[7]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][10][11] Harmful if swallowed.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[12] Avoid breathing dust or vapors.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably at 2-8 °C, to prevent degradation.[12]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
No crystals form upon cooling Too much solvent was used; solution is not saturated.Re-heat the solution and boil off some of the solvent to increase the concentration. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid; impurities are present.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a solvent with a lower boiling point or a mixed-solvent system.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with warm solvent.Use the absolute minimum amount of hot solvent for dissolution.[5] Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[1][5]
Colored product Colored impurities were not fully removed.Repeat the recrystallization, ensuring to use an appropriate amount of activated carbon and performing a hot gravity filtration.

References

Application Notes and Protocols for C-S Cross-Coupling with Thiophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the C–S Bond

The construction of carbon-sulfur (C–S) bonds to form aryl thioethers is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agricultural chemistry. Aryl thioether moieties are prevalent in a multitude of biologically active molecules and approved pharmaceuticals, including agents for treating schizophrenia (e.g., perphenazine), autoimmune disorders, and cancer (e.g., axitinib).[1] The development of robust and versatile methods for their synthesis is therefore a critical endeavor.

Historically, the synthesis of aryl thioethers relied on classical methods such as the thermal reaction of arenes with sulfur or base-mediated reactions of activated chloroarenes with thiophenols.[2] These approaches, however, often necessitate harsh reaction conditions, exhibit limited substrate scope, and can suffer from poor regioselectivity and the formation of undesired byproducts.[2] To overcome these limitations, transition metal-catalyzed cross-coupling reactions have emerged as the premier strategy for C–S bond formation, offering milder conditions, broader functional group tolerance, and higher yields.[2][3]

This guide provides a detailed exploration of contemporary experimental procedures for the C-S cross-coupling of thiophenols with a focus on palladium- and copper-catalyzed systems, which represent the most widely adopted and versatile methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step protocols, and offer insights into the critical roles of catalysts, ligands, bases, and solvents. Additionally, we will touch upon emerging photoredox-mediated strategies that offer novel, metal-free avenues for C–S bond construction.

Part 1: Mechanistic Foundations of C-S Cross-Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing C-S cross-coupling reactions. The two most prominent catalytic cycles, mediated by palladium and copper, share conceptual similarities but differ in their specific elementary steps.

The Palladium-Catalyzed Buchwald-Hartwig C-S Coupling Cycle

The palladium-catalyzed C-S cross-coupling, an extension of the renowned Buchwald-Hartwig amination, is a highly efficient method for the synthesis of aryl thioethers from aryl halides/triflates and thiophenols.[4][5] The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of oxidative addition, thiolate coordination, and reductive elimination.

Buchwald-Hartwig C-S Coupling Cycle cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(L_n)-X Pd(0)L_n->Oxidative Addition Complex Ar-X Thiolate Complex Ar-Pd(II)(L_n)-SAr' Oxidative Addition Complex->Thiolate Complex + Ar'S- (from Thiophenol + Base) - X- Oxidative Addition Complex->Thiolate Complex Thiolate Complex->Pd(0)L_n Product Ar-S-Ar' Thiolate Complex->Product Reductive Elimination

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.

  • Thiolate Coordination and Deprotonation: The thiophenol (Ar'SH) is deprotonated by a base to form a more nucleophilic thiolate anion (Ar'S⁻). This thiolate then displaces the halide from the palladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired diaryl thioether (Ar-S-Ar'), regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

A potential side reaction is the formation of disulfide byproducts from the oxidative coupling of two thiophenol molecules. Careful control of reaction conditions, particularly the exclusion of oxygen, can mitigate this issue.

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-C, C-N, C-O, and C-S bonds.[6][7] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern iterations employ catalytic amounts of copper with various ligands, enabling milder and more efficient transformations.[7][8]

The precise mechanism of the copper-catalyzed C-S coupling can be complex and dependent on the specific reaction conditions.[9] However, a generally accepted pathway involves the formation of a copper(I) thiolate intermediate.

Ullmann C-S Condensation Cu(I)X Cu(I)X Copper(I) Thiolate Cu(I)-SAr' Cu(I)X->Copper(I) Thiolate + Ar'S- (from Thiophenol + Base) - X- Intermediate_Complex [Ar-Cu(III)(SAr')X] Copper(I) Thiolate->Intermediate_Complex + Ar-X (Oxidative Addition) Product Ar-S-Ar' Intermediate_Complex->Product Reductive Elimination

Figure 2: A plausible catalytic cycle for the copper-catalyzed Ullmann C-S condensation.

In this proposed mechanism, a copper(I) salt reacts with the deprotonated thiophenol to form a copper(I) thiolate.[7] This species then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate, which subsequently reductively eliminates the diaryl thioether product, regenerating the copper(I) catalyst.[7] Alternative mechanisms, such as those involving single electron transfer (SET) or halogen atom transfer (HAT), have also been proposed, particularly depending on the solvent and ligands used.[9][10]

Part 2: Experimental Protocols and Key Parameter Optimization

The success of a C-S cross-coupling reaction hinges on the judicious selection of several key parameters. This section provides detailed protocols for both palladium- and copper-catalyzed systems, along with a discussion of the critical factors influencing the reaction outcome.

General Experimental Workflow

A standardized workflow is crucial for reproducibility and successful C-S cross-coupling reactions. The following diagram outlines the key steps from reaction setup to product isolation.

Experimental Workflow Reagent_Prep Reagent Preparation and Degassing Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 3: A general experimental workflow for C-S cross-coupling reactions.

Palladium-Catalyzed Protocol: Coupling of an Aryl Bromide with a Thiophenol

This protocol is a robust starting point for the palladium-catalyzed synthesis of diaryl thioethers and is adapted from methodologies developed by the Buchwald and Hartwig groups.[5][11]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Thiophenol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, Xantphos, and NaOt-Bu.

  • Reagent Addition: Add the aryl bromide and toluene to the flask. Stir the mixture for 5 minutes at room temperature.

  • Thiophenol Addition: Add the thiophenol to the reaction mixture.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Protocol: Ligand-Free Coupling of an Aryl Iodide with a Thiophenol

This protocol offers a simpler, ligand-free alternative for the C-S cross-coupling of aryl iodides, which are generally more reactive than aryl bromides in copper-catalyzed systems.[12][13]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Thiophenol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (3 mL)

  • Sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a sealed reaction vial, combine the aryl iodide, thiophenol, CuI, and K₂CO₃.

  • Solvent Addition: Add DMF to the vial.

  • Reaction: Seal the vial and heat the mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization of Key Reaction Parameters

The provided protocols serve as excellent starting points. However, for challenging substrates or to improve yields, optimization of the following parameters is often necessary.

ParameterPalladium-CatalyzedCopper-CatalyzedRationale and Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(acac)₂The choice of palladium or copper source can influence catalytic activity. Pre-catalysts are often used for ease of handling.[14][15]
Ligand Xantphos, dppf, Josiphos, monophosphine ligands[1][16]Often ligand-free for aryl iodides; for aryl bromides/chlorides, diamines, amino acids, or phenanthroline can be beneficial.[12]Ligands stabilize the metal center, prevent catalyst decomposition, and modulate reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective in palladium catalysis.[17][18]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃[19]K₂CO₃, Cs₂CO₃, Et₃N[20]The base is crucial for deprotonating the thiophenol to generate the active nucleophile. The strength and solubility of the base can significantly impact the reaction rate and yield.[19][21]
Solvent Toluene, dioxane, THF, t-BuOHDMF, NMP, DMSOThe solvent's polarity and boiling point are important considerations. Aprotic polar solvents are common in copper catalysis, while less polar solvents are typical for palladium catalysis.[22][23]
Temperature 80-120 °C100-140 °CHigher temperatures are often required for less reactive aryl halides (chlorides < bromides < iodides).

Part 3: Emerging Frontiers: Photoredox Catalysis

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for C-S bond formation.[24][25][26] These methods can often proceed under milder conditions and without the need for transition metals, thereby reducing cost and potential metal contamination of the final product.[5][27]

The general principle involves a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer processes to generate reactive radical intermediates. In the context of C-S coupling, a thiyl radical can be generated from a thiophenol, which then participates in the bond-forming event.[28][29] While still an evolving field, photoredox-mediated C-S cross-coupling holds significant promise for future applications.[24][25]

Conclusion

The C-S cross-coupling of thiophenols is a vital transformation in modern organic synthesis. Both palladium- and copper-catalyzed methods offer reliable and versatile routes to a wide array of aryl thioethers. A rational approach to reaction design, grounded in a solid understanding of the underlying mechanisms and the interplay of various reaction parameters, is key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement and optimize these powerful synthetic tools in their own laboratories. The continued development of novel catalytic systems, including those based on photoredox principles, promises to further expand the capabilities and sustainability of C-S bond construction.

References

Application Notes & Protocols: Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles via Aqueous Iodine-Fluorine Exchange

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in [18F]Triazole Synthesis for PET Imaging

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its exceptional stability under various physiological conditions and its ability to act as a bioisostere for amide bonds.[1][2] In the realm of Positron Emission Tomography (PET), this heterocyclic framework is a versatile component for constructing novel radiotracers.[1][3] PET imaging relies on molecules labeled with positron-emitting radionuclides, with Fluorine-18 being the most prominent due to its favorable decay characteristics (t½ = 109.7 min) and low positron energy (635 keV), which allows for high-resolution imaging.[3][4]

Traditionally, incorporating 18F into triazole-containing molecules has been a multi-step process, often relying on the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1] This method, while robust, typically involves the initial synthesis of an 18F-labeled building block which is then "clicked" onto the biomolecule of interest. This multi-step approach can be time-consuming and may lead to lower overall radiochemical yields (RCY).

This document details a more direct and efficient methodology: the radiosynthesis of 5-[18F]fluoro-1,2,3-triazoles via a direct heteroaromatic iodine–[18F]fluorine exchange (IFX).[5][6] A key innovation of this method is its execution in an aqueous medium, which circumvents the need for the time-consuming azeotropic drying of [18F]fluoride, a standard and often rate-limiting step in many 18F-radiosynthesis protocols.[1][5][6] This streamlined, late-stage fluorination technique represents a significant advancement, offering a rapid and versatile pathway for the development of novel triazole-based PET agents.[1][5]

Mechanistic Insight: The Aqueous Iodine-[18F]Fluorine Exchange (IFX)

The core of this methodology is a nucleophilic aromatic substitution reaction on the electron-deficient 1,2,3-triazole ring. The iodine atom at the C5 position serves as an effective leaving group, which is displaced by the incoming nucleophilic [18F]fluoride.

The reaction is facilitated by heating, typically using microwave irradiation, which provides rapid and uniform heating, accelerating the reaction rate.[1] A crucial aspect of this protocol is the use of an aqueous solution of [18F]fluoride (as [18F]HF in target water) directly from the cyclotron, mixed with a small amount of a base, such as potassium carbonate (K₂CO₃), and an organic co-solvent like DMSO.[1][5] The base is essential to deprotonate the [18F]HF to generate the more nucleophilic [18F]F⁻ anion. The organic co-solvent ensures the solubility of the iodinated triazole precursor. This approach avoids the need for a phase-transfer catalyst (e.g., Kryptofix 2.2.2), simplifying the overall process and purification.[1][5]

G cluster_0 Reaction Components cluster_1 Reaction Conditions cluster_2 Products Iodo-Triazole 5-Iodo-1,2,3-triazole Precursor Heating Microwave Irradiation (e.g., 150°C, 10-20 min) Iodo-Triazole->Heating F18 [18F]HF in H₂O (from Cyclotron Target) F18->Heating Base K₂CO₃ Solution Base->Heating Solvent DMSO / Co-solvent Solvent->Heating Fluoro-Triazole 5-[18F]Fluoro-1,2,3-triazole Heating->Fluoro-Triazole Iodine-[18F]Fluorine Exchange Byproduct Iodide Byproduct Heating->Byproduct

Caption: Overview of the aqueous Iodine-[18F]Fluorine Exchange (IFX) workflow.

Experimental Protocols

PART 1: Materials and Equipment

Reagents & Consumables:

  • 5-Iodo-1,2,3-triazole precursor (synthesized as required)

  • [18F]Fluoride in 18O-enriched water (from cyclotron)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Ethanol (EtOH), absolute

  • Water for Injection (WFI) or HPLC grade water

  • Sodium phosphate (Na₂HPO₄) for HPLC buffer preparation

  • Ammonium hydroxide (NH₄OH) for HPLC buffer modification

  • Sterile filters (0.22 µm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC columns (analytical and semi-preparative, e.g., Phenomenex Luna C18)[5]

Equipment:

  • Automated radiosynthesis module or microwave reactor

  • High-Performance Liquid Chromatography (HPLC) system with UV and radioactivity detectors

  • Dose calibrator

  • Vortex mixer

  • pH meter or pH strips

  • Rotary evaporator (optional)

  • Standard laboratory glassware

PART 2: Synthesis of 5-Iodo-1,2,3-triazole Precursor

The synthesis of the iodinated precursor is a prerequisite for the radiosynthesis. This is typically achieved via a copper(I)-catalyzed cycloaddition of an iodo-alkyne with a corresponding azide. This approach allows for modular construction of a wide variety of precursors.

G Start Iodo-alkyne + Azide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->CuAAC Product 5-Iodo-1,2,3-triazole Precursor CuAAC->Product Purify Purification (e.g., Flash Chromatography) Product->Purify Final Characterized Precursor (NMR, MS) Purify->Final

Caption: Workflow for the synthesis of the 5-iodo-1,2,3-triazole precursor.

PART 3: Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles

This protocol is based on the optimized procedure described by Zhang et al.[1][5]

Step-by-Step Methodology:

  • Preparation: In a shielded hot cell, place a microwave-safe reaction vial (e.g., 2-5 mL). Add the 5-iodo-1,2,3-triazole precursor (typically 2 mg).

  • Reagent Addition:

    • Add the co-solvent (e.g., 0.3 mL of DMSO) to dissolve the precursor.[5]

    • Transfer the aqueous [18F]HF from the cyclotron target (e.g., 370–740 MBq in 50–100 µL) into the reaction vial.[5]

    • Add a dilute aqueous solution of potassium carbonate (e.g., 60 µg K₂CO₃ in 150 µL H₂O). The low amount of base is sufficient to facilitate the reaction without requiring subsequent neutralization steps, which simplifies purification.[5][7]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 150°C) for a specified duration (e.g., 10-20 minutes).[1][7] The optimal temperature and time may vary depending on the substrate. Temperatures below 140°C may not be sufficient to initiate the reaction effectively.[7]

  • Quenching & Preparation for Purification: After cooling, the crude reaction mixture is diluted with the HPLC mobile phase (e.g., 1-2 mL) to prepare it for injection onto the semi-preparative HPLC system.

PART 4: Purification

Purification is critical to separate the desired 5-[18F]fluoro-1,2,3-triazole from unreacted precursor, [18F]fluoride, and any byproducts.

Semi-Preparative HPLC:

  • System: A semi-preparative HPLC system equipped with a C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm, 10 µm) is typically used.[1][5]

  • Mobile Phase: An isocratic or gradient system can be employed. A common mobile phase is a mixture of ethanol or acetonitrile in an aqueous buffer like sodium phosphate (e.g., 8% EtOH in 10 mM Na₂HPO₄).[1][5]

  • Detection: The eluent is monitored with a UV detector (to identify the non-radioactive standard) and a radioactivity detector.

  • Collection: The radioactive peak corresponding to the 5-[18F]fluoro-1,2,3-triazole product is collected. The identity is confirmed by comparing its retention time to that of a co-injected, non-radioactive reference standard.[7]

Formulation:

  • The collected HPLC fraction is typically diluted with WFI.

  • The solution is then passed through a C18 SPE cartridge to trap the product and remove the HPLC solvents.

  • The cartridge is washed with WFI to remove any residual salts.

  • The final product is eluted from the cartridge with a small volume of absolute ethanol, followed by sterile saline for injection.

  • The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.

PART 5: Quality Control

Quality control (QC) is performed on the final product to ensure it meets pharmacopeia standards for human administration.[8][9]

Parameter Method Typical Specification Rationale
Identity Analytical HPLCRetention time matches non-radioactive standard[7]Confirms the chemical identity of the radioactive product.
Radiochemical Purity Analytical HPLC>95% (often >98%)[1][5]Ensures that the radioactivity is primarily from the desired compound.
Radionuclidic Identity Gamma SpectrometryPhoton peak at 511 keVConfirms the presence of a positron-emitting radionuclide.
Radionuclidic Purity Half-life Measurement105 - 115 minutesConfirms that the radionuclide is 18F.
pH pH paper or meter4.5 - 7.5Ensures the final product is suitable for injection.
Residual Solvents Gas Chromatography (GC)< 410 ppm for Acetonitrile, < 5000 ppm for EthanolLimits the amount of potentially toxic organic solvents.
Bacterial Endotoxins LAL Test< 175 EU / VEnsures the product is free from fever-inducing pyrogens.
Sterility IncubationNo microbial growthConfirms the absence of viable microorganisms.

Expected Outcomes & Performance

This aqueous IFX methodology has been shown to be effective for a range of 1,2,3-triazole substrates.

Parameter Reported Value Reference
Radiochemical Conversion (RCC) 18 – 60%[5][6]
Isolated Radiochemical Yield (RCY) 10 – 16% (uncorrected)[5][6]
Total Synthesis Time ~40 minutes[1][5]
Molar Activity (Aₘ) ~73.2 GBq/µmol[1][5]
Radiochemical Purity >98%[1][5]

Note: Yields and molar activity are highly dependent on the specific substrate, starting radioactivity, and synthesis system efficiency.

Conclusion and Future Perspectives

The aqueous iodine–[18F]fluorine exchange reaction provides a powerful and streamlined method for the radiosynthesis of 5-[18F]fluoro-1,2,3-triazoles. By eliminating the need for azeotropic drying and phase-transfer catalysts, this approach significantly shortens the synthesis time and simplifies the overall process.[1][5] The combination of precursor synthesis via CuAAC and this direct, late-stage aqueous radiofluorination offers a versatile and highly adaptable platform for the rapid development of novel PET imaging agents for a wide array of biological targets.[1] This methodology is a valuable addition to the radiochemist's toolkit, accelerating the translation of new triazole-based radiotracers from the bench to preclinical and potentially clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Deiodination in Cross-Coupling Reactions of 3-Fluoro-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodobenzamide in cross-coupling reactions. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and optimized protocols to help you overcome the common challenge of deiodination and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem with 3-fluoro-5-iodobenzamide?

A1: Deiodination, also known as hydrodehalogenation, is an undesired side reaction in palladium-catalyzed cross-coupling where the iodine atom on your starting material is replaced by a hydrogen atom.[1][2] In the case of 3-fluoro-5-iodobenzamide, this results in the formation of the byproduct 3-fluorobenzamide. This side reaction reduces the yield of your target molecule and complicates purification.[2] 3-Fluoro-5-iodobenzamide is particularly susceptible to this issue because it is an electron-deficient aryl iodide. The electron-withdrawing nature of the fluorine and benzamide groups makes the carbon-iodine bond more reactive and prone to side reactions.[1][3]

Q2: What is the general mechanism leading to deiodination?

A2: Deiodination typically occurs within the palladium catalytic cycle. After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This forms a palladium-hydride species which can then undergo reductive elimination to yield the deiodinated arene (Ar-H) and regenerate the active catalyst, competing with the desired cross-coupling pathway.[4] Potential hydride sources include solvents (like alcohols), amine bases, or even trace amounts of water.[2]

Q3: How does the choice of ligand impact the extent of deiodination?

A3: The ligand plays a crucial role in controlling the outcome of the reaction. Bulky and electron-rich phosphine ligands are generally preferred to suppress deiodination.[1][3] These ligands stabilize the palladium center, promote the desired reductive elimination of the cross-coupled product, and can sterically hinder the approach of hydride sources that lead to deiodination.[1] Ligands from the Buchwald biaryl phosphine family, such as XPhos and SPhos, are often highly effective for challenging couplings with electron-deficient substrates.[1][3]

Q4: Can the choice of base influence the formation of the deiodinated byproduct?

A4: Absolutely. The base is a critical parameter. While a base is necessary for the transmetalation step in many cross-coupling reactions (like Suzuki-Miyaura), strong bases, especially alkoxides, can sometimes promote deiodination.[3] It is often beneficial to screen milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) which can be effective in promoting the desired reaction while minimizing the undesired deiodination pathway.[3]

Q5: Is it possible to completely eliminate deiodination?

A5: While complete elimination may not always be feasible, careful optimization of the reaction conditions can typically reduce the deiodinated byproduct to a minor component (often less than 5%). This allows for a more straightforward purification of the desired cross-coupled product.[1]

Troubleshooting Guide: High Levels of Deiodinated Byproduct

If you are observing significant formation of 3-fluorobenzamide in your reaction, consult the following table for potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Deiodination Inappropriate Ligand: The ligand may not be sterically bulky or electron-rich enough to promote reductive elimination of the desired product over the deiodination pathway.[1][3]Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand. Consider ligands such as SPhos, XPhos, or RuPhos.[1]
Base is too strong or a hydride source: Strong bases like alkoxides can accelerate deiodination.[3]Base Optimization: Switch to a milder inorganic base like K₂CO₃ or K₃PO₄.[3]
Sub-optimal Solvent: The solvent could be a hydride source (e.g., certain alcohols) or may not be ideal for the chosen catalyst system.[2]Solvent Selection: Use anhydrous aprotic solvents like toluene, dioxane, or THF. If an aqueous system is required (e.g., for Suzuki), carefully control the water content.[3]
High Reaction Temperature: Elevated temperatures can sometimes favor the deiodination pathway.[1]Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of Water/Proton Source: Excessive water can be a proton source leading to hydrodehalogenation.[3][5]Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.[3]
Visualizing the Competing Reaction Pathways

The following diagram illustrates the catalytic cycle for a generic Suzuki-Miyaura coupling, highlighting the point where the undesired deiodination pathway diverges.

Catalytic_Cycle cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Deiodination Pathway Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation Transmetalation (R-B(OR)₂) Deiodination Ar-Pd(II)-H(L)₂ OxAdd->Deiodination Reaction with Hydride Source ('H⁻') ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration Product Ar-R ReductiveElimination->Product ReductiveElimination_H Reductive Elimination Deiodination->ReductiveElimination_H ReductiveElimination_H->Pd(0)L2 Catalyst Regeneration Byproduct Ar-H ReductiveElimination_H->Byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-fluoro-5-iodobenzamide with a generic boronic acid, designed to minimize deiodination.

Reagents and Materials:
  • 3-Fluoro-5-iodobenzamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or vial under an inert atmosphere, add 3-fluoro-5-iodobenzamide (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous toluene. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 to 4:1 ratio of toluene to water can be effective). The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-5-arylbenzamide.

Troubleshooting Workflow

Use this decision tree to systematically troubleshoot your reaction if deiodination persists.

G start High Deiodination Observed (>5%) ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, SPhos) start->ligand base Is a mild base being used? (e.g., K₂CO₃, K₃PO₄) ligand->base Yes change_ligand Action: Switch to a Buchwald-type biaryl phosphine ligand. ligand->change_ligand No temp Is the reaction run at the lowest effective temperature? base->temp Yes change_base Action: Switch from strong bases (e.g., NaOtBu) to milder inorganic bases. base->change_base No solvent Are solvents anhydrous and aprotic? temp->solvent Yes lower_temp Action: Lower reaction temperature in increments of 10-20°C. temp->lower_temp No end_good Deiodination Minimized solvent->end_good Yes change_solvent Action: Ensure rigorous drying of reagents and solvents. Switch to anhydrous toluene or dioxane. solvent->change_solvent No end_bad Persistent Issue: Consider alternative coupling strategy change_ligand->base change_base->temp lower_temp->solvent change_solvent->end_bad

Caption: A systematic workflow for troubleshooting deiodination.

Ligand Selection Comparison

The choice of phosphine ligand is critical. The table below summarizes key features of recommended ligands for suppressing deiodination.[1]

LigandStructureKey Features
XPhos
alt text
A bulky biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.
SPhos
alt text
Offers excellent stability and activity for challenging couplings, similar to XPhos.
tBuXPhos
alt text
Increased steric bulk compared to XPhos, which can further disfavor side reactions.
RuPhos
alt text
Another highly effective biaryl phosphine ligand for difficult couplings involving electron-deficient substrates.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reactions involving aryl iodides. Here, we move beyond standard protocols to provide in-depth, experience-driven insights into troubleshooting common issues and rationally designing your reaction conditions for optimal success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an aryl iodide is giving a low yield. What are the most common culprits?

A: Low yields in Suzuki couplings with aryl iodides, while less common than with less reactive halides, can often be traced back to a few key areas:

  • Boronic Acid/Ester Instability: Protodeborylation, the cleavage of the C-B bond, is a frequent cause of low yields. This is often exacerbated by harsh basic conditions or elevated temperatures.[1]

  • Catalyst Deactivation: The formation of inactive palladium black (Pd(0) nanoparticles) can prematurely halt the catalytic cycle. This can be caused by impurities, inappropriate ligand choice, or reaction conditions that are too harsh.[1]

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the aryl iodide are common side reactions that consume starting materials and reduce the yield of the desired product.[2][3]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a suboptimal catalyst system for your specific substrates.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?

A: Homocoupling is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3] To minimize this:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require in-situ reduction and can sometimes promote homocoupling.[1][4]

  • Ligand Choice: Bulky electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[1]

Q3: Dehalogenation of my aryl iodide is a major side product. What steps can I take to prevent this?

A: Dehalogenation (protodeiodination) involves the replacement of the iodine atom with a hydrogen atom.[2][3] This can be caused by sources of active hydrogen or an inefficient catalyst system.[3]

  • Milder Base: Consider using a milder base. While a strong base is needed to activate the boronic acid, excessively harsh conditions can promote dehalogenation.

  • Solvent Choice: The choice of solvent can influence the extent of dehalogenation. Protic solvents, in some cases, can be a source of hydrogen.

  • Efficient Catalyst System: Employing a catalyst system known for high turnover numbers and efficiency can help ensure that the cross-coupling reaction outcompetes the dehalogenation pathway.

In-Depth Troubleshooting Guides

Issue 1: Reaction Stalls or Fails to Reach Completion

A stalled reaction with an aryl iodide, which is generally a highly reactive electrophile, points towards a fundamental issue with the catalytic cycle.[2]

Causality Analysis:

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] While oxidative addition to the C-I bond is typically fast, issues can arise in the subsequent steps.[2]

Troubleshooting Workflow:

G start Reaction Stalled with Aryl Iodide check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_base 2. Assess Base and Solvent check_catalyst->check_base If no improvement sub_catalyst Consider Ligand Choice: - Bulky, electron-rich phosphines (e.g., Buchwald ligands) - N-heterocyclic carbenes (NHCs) check_catalyst->sub_catalyst check_boron 3. Verify Boronic Acid/Ester Quality check_base->check_boron If no improvement sub_base Base/Solvent Synergy: - Ensure base solubility (e.g., K3PO4 in dioxane/water) - Try different bases (e.g., Cs2CO3, K2CO3) check_base->sub_base optimize_temp 4. Adjust Reaction Temperature check_boron->optimize_temp If no improvement sub_boron Boron Reagent Stability: - Use fresh boronic acid - Consider more stable boronate esters (e.g., pinacol esters) check_boron->sub_boron success Reaction Optimized optimize_temp->success Upon improvement sub_temp Temperature Optimization: - Incrementally increase temperature - Monitor for decomposition optimize_temp->sub_temp

Troubleshooting Decision Workflow.

Detailed Steps & Explanations:

  • Evaluate the Catalyst System:

    • Ligand Choice: While PPh₃ is a classic ligand, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the reaction and improve catalyst stability.[3][8] The choice of ligand can have a profound effect on the reaction's success.

    • Palladium Source: Ensure your palladium source is active. Pd₂(dba)₃ can degrade over time.[1] Consider using a pre-formed catalyst complex for better reproducibility.

  • Assess the Base and Solvent System:

    • Base Strength and Solubility: The base is crucial for activating the boronic acid for transmetalation.[4] The effectiveness of a base is highly dependent on the solvent. For instance, K₃PO₄ is effective in aqueous mixtures of solvents like dioxane or THF where it has some solubility.[3][9] In anhydrous conditions, stronger bases like Cs₂CO₃ might be necessary.

    • Solvent Selection: A variety of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[2] A mixture of an organic solvent with water is often beneficial for dissolving the base and facilitating the reaction.[3][9]

  • Verify Boronic Acid/Ester Quality:

    • Boronic acids can dehydrate to form boroxines, which can be less reactive.[3] Using fresh, high-purity boronic acid is recommended.

    • For substrates prone to protodeborylation, consider using more stable boronate esters, such as pinacol esters.[2]

  • Adjust Reaction Temperature:

    • While aryl iodides are reactive, some sterically hindered or electron-rich substrates may require heating to achieve a reasonable reaction rate. Incrementally increasing the temperature (e.g., from room temperature to 60-80 °C) can be effective. However, be mindful that higher temperatures can also increase the rate of side reactions.

Issue 2: Substrate-Specific Challenges

A. Electron-Rich or Sterically Hindered Aryl Iodides

These substrates can be challenging due to slower oxidative addition and reductive elimination steps.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and reductive elimination, accelerating the overall catalytic cycle.[1] Increasing the catalyst loading or reaction temperature may also be necessary.

B. Heteroaromatic Iodides

Heteroaromatic substrates can sometimes coordinate to the palladium center, inhibiting catalysis.

  • Solution: The choice of ligand is critical. Ligands that are more strongly coordinating to palladium can prevent substrate inhibition. Screening different classes of ligands, including bidentate phosphines, can be beneficial. For certain heteroaryl boron reagents that are prone to decomposition, specific conditions have been developed.[10]

Data-Driven Optimization: Parameter Comparison Table

ParameterStandard ConditionsTroubleshooting OptionsRationale for Change
Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd₂(dba)₃/Buchwald ligand, PEPPSI-type precatalystsBuchwald ligands and NHCs can improve rates and stability for challenging substrates.[1][4]
Ligand PPh₃XPhos, SPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[3][8]
Base K₂CO₃, Na₂CO₃ (2-3 equiv)K₃PO₄, Cs₂CO₃, KFStronger bases can accelerate transmetalation, especially for less reactive boronates.[11] KF is a milder option for base-sensitive substrates.[4]
Solvent Toluene, Dioxane, THFDioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMFAqueous mixtures improve base solubility.[3][9] Other solvents can be screened for substrate solubility issues.[1][2]
Temperature 80-100 °CRoom Temperature to 120 °CWhile many reactions proceed at elevated temperatures, some systems are sensitive and benefit from lower temperatures. Conversely, challenging substrates may require higher temperatures.[12]

Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Iodide

Note: This is a general starting point. Optimization will be required for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, premix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% per Pd) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent to the reaction mixture. If using a biphasic system, add the degassed organic solvent followed by the degassed water.

  • Reaction Execution: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Base, Ar'-B(OR)2) pd2_complex->transmetalation Ar'-B(OR)2 Base diaryl_pd2 Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

The Suzuki-Miyaura Catalytic Cycle.

This simplified diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.[2][5][6][7] The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.

References

Technical Support Center: Synthesis of 3,5-Difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve yields in the preparation of this critical fluorine-containing building block. 3,5-Difluorophenol is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2][3] Its synthesis, however, can present several challenges that impact yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) structured around the most common synthetic routes. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction outcomes.

Choosing Your Synthetic Pathway

Several viable routes to 3,5-difluorophenol exist, each with distinct advantages and disadvantages. The optimal choice depends on the availability of starting materials, scale, and safety considerations.

Route Starting Material Key Reaction Steps Pros Cons
1. Diazotization 3,5-DifluoroanilineDiazotization → HydrolysisTraditional, well-documented route.Diazonium salts can be unstable; uses toxic nitrites; can produce tarry byproducts.[2][4]
2. Nucleophilic Aromatic Substitution (SNAr) 1,3,5-TrifluorobenzeneHydrolysis with a strong base or specialized reagents.Potentially high atom economy; cheap starting material.[4]Requires forcing conditions (high temp/pressure) or specific reagents; risk of ether byproduct formation.[3][5]
3. Organometallic/Boronic Acid 3,5-DifluorobromobenzeneMetal-halogen exchange → Borylation → OxidationHigh yields reported; modular approach.[6][7]Requires stringent anhydrous/inert conditions; multi-step process.

Troubleshooting & FAQs by Synthetic Route

Route 1: Synthesis from 3,5-Difluoroaniline (Diazotization-Hydrolysis)

This is a classical and widely used method. It involves the conversion of the primary aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[8] While conceptually straightforward, success hinges on careful control of reaction conditions.

Q1: My diazotization reaction shows low or incomplete conversion of the starting aniline. What are the critical parameters to check?

A1: Incomplete diazotization is a common issue stemming from improper reaction conditions. The key is the efficient in-situ generation and reaction of the nitrosating agent (nitrosonium ion, NO⁺) with the aniline.[9]

  • Temperature Control: The reaction is highly exothermic and the diazonium salt intermediate is thermally unstable. Maintain the temperature strictly between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt, reducing yield and forming impurities.[10]

  • Acid Concentration: The reaction requires a strong acidic medium (e.g., H₂SO₄, HCl) to generate nitrous acid from sodium nitrite and to prevent the newly formed diazonium salt from coupling with unreacted aniline. Ensure at least 3 equivalents of acid are used: one to protonate the aniline, one to react with NaNO₂, and one to maintain an acidic environment.

  • Rate of Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the aniline/acid mixture. A rapid addition can cause localized temperature spikes and an excess of nitrous acid, leading to undesired side reactions.

  • Monitoring: The reaction can be monitored for the presence of nitrous acid using potassium iodide-starch paper. A persistent blue-black color indicates excess nitrous acid and that the diazotization is complete.

Q2: Upon warming the diazonium salt solution for hydrolysis, I'm getting significant amounts of dark, tarry byproducts instead of a clean product. How can I prevent this?

A2: The formation of tar is often due to side reactions of the highly reactive aryl cation or radical intermediates formed during the decomposition of the diazonium salt.[11] These intermediates can polymerize or react non-selectively.

  • Hydrolysis Conditions: The traditional method of boiling the diazonium salt in aqueous acid (a process sometimes called "Verkochung") can be harsh.[11] A cleaner method involves adding the cold diazonium salt solution to a pre-heated, vigorously stirred solution of aqueous sulfuric acid (e.g., at 100-120 °C). This ensures the diazonium salt reacts immediately upon addition, minimizing its concentration and the potential for side reactions.

  • Copper Catalysis: For a milder and more controlled reaction, consider a Sandmeyer-type hydroxylation. The presence of a copper(I) catalyst, such as copper(I) oxide (Cu₂O), facilitates the decomposition via a radical mechanism, which can be cleaner than the thermal decomposition that may involve an aryl cation.[11]

  • Removal of Excess Nitrite: Before hydrolysis, it is crucial to destroy any excess nitrous acid from the diazotization step. This can be done by adding a small amount of urea or sulfamic acid until the solution no longer tests positive on KI-starch paper. Excess nitrous acid can lead to unwanted nitrosation and oxidation side reactions at higher temperatures.

Workflow: Diazotization-Hydrolysis of 3,5-Difluoroaniline

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification A 3,5-Difluoroaniline in H₂SO₄/H₂O C Diazonium Salt Formation (0-5 °C) A->C B aq. NaNO₂ B->C Slow, dropwise addition E Hydrolysis Reaction (N₂ evolution) C->E Slow addition of cold diazonium salt D Pre-heated aq. H₂SO₄ (~110 °C) D->E F Crude 3,5-Difluorophenol E->F G Cool & Extract (e.g., with Toluene) F->G H Wash & Dry Organic Layer G->H I Solvent Removal H->I J Purification (Distillation or Recrystallization) I->J

Caption: Workflow for the synthesis of 3,5-difluorophenol via diazotization.

Route 2: From 1,3,5-Trifluorobenzene (Nucleophilic Aromatic Substitution)

This route leverages the electron-withdrawing nature of the fluorine atoms to activate the ring for nucleophilic aromatic substitution (SNAr).[12][13] A nucleophile, typically a hydroxide source, displaces one of the fluorine atoms.

Q1: My SNAr reaction is sluggish, with a low conversion of 1,3,5-trifluorobenzene even after prolonged heating. How can I improve the reaction rate and yield?

A1: The efficiency of this SNAr reaction is highly dependent on the nucleophilicity of the attacking species and the reaction conditions that facilitate the formation of the key Meisenheimer intermediate.[12][13]

  • Choice of Base and Solvent: A strong base is required. While aqueous sodium hydroxide can be used, often under high temperatures and pressure, anhydrous conditions with bases like potassium hydroxide in polar aprotic solvents (e.g., DMF, DMSO) can be more effective at lower temperatures.[4] The solvent's ability to solvate the cation (K⁺) while leaving the hydroxide nucleophile "bare" and more reactive is critical.

  • Water Content: In aprotic solvents, the presence of a small, controlled amount of water can be beneficial, but excess water can hinder the reaction by overly solvating the hydroxide ion, reducing its nucleophilicity. The system must be carefully optimized.

  • Temperature: These reactions often require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate. Ensure your reaction temperature is adequate and stable.

  • Specialized Reagents: One patented method describes the use of acetohydroxamic acid in the presence of an alkali like potassium hydroxide or potassium carbonate.[4] This reagent system allows the reaction to proceed under milder conditions, potentially by forming a more reactive nucleophile in situ, leading to yields reported as high as 85.5%.[4]

Q2: I'm observing a significant apolar byproduct in my crude mixture, which I suspect is a diaryl ether. How can this be suppressed?

A2: The formation of a bis(3,5-difluorophenyl) ether is a classic side reaction in this synthesis. It occurs when the product, 3,5-difluorophenoxide, acts as a nucleophile and attacks another molecule of the starting material, 1,3,5-trifluorobenzene.

  • Control Stoichiometry: Use a molar excess of the hydroxide source relative to the 1,3,5-trifluorobenzene. This ensures that the hydroxide is the predominant nucleophile in the system, outcompeting the phenoxide.

  • Reaction Temperature and Time: Overly harsh conditions (very high temperatures or extended reaction times after full conversion) can favor the formation of this and other byproducts. Monitor the reaction progress (e.g., by GC) and stop it once the starting material is consumed.

Mechanism: SNAr for 3,5-Difluorophenol Synthesis

Caption: SNAr mechanism via a stabilized Meisenheimer complex.

Route 3: From 3,5-Difluorobromobenzene (via Boronic Acid)

This modern route involves a metal-halogen exchange followed by trapping with a borate ester and subsequent oxidation. It offers high yields but requires proficiency with organometallic techniques.[6][7]

Q1: The initial metal-halogen exchange using n-butyllithium gives a low yield of the desired organolithium species. What are the most common pitfalls?

A1: The success of this step hinges on maintaining strictly anhydrous and anaerobic conditions, as organolithium reagents are extremely reactive towards water, oxygen, and other electrophilic impurities.

  • Solvent and Glassware: Ensure all glassware is oven- or flame-dried immediately before use and cooled under a stream of inert gas (Nitrogen or Argon). The solvent (typically anhydrous THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased in a septum-sealed bottle and handled via syringe/cannula techniques.[6]

  • Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (-70 to -60 °C) to prevent side reactions, such as the reaction of the organolithium intermediate with the solvent or other species.[6] Maintaining this low temperature during the slow, dropwise addition of n-butyllithium is critical.

  • Reagent Quality: Use a freshly titrated or recently purchased solution of n-butyllithium. Its concentration can decrease over time with improper storage.

Q2: The final oxidation of the 3,5-difluorophenylboronic acid to the phenol is not clean and gives a low yield. What are the best practices for this step?

A2: The oxidation of arylboronic acids to phenols is a robust transformation, but requires careful selection of the oxidant and control of the workup.

  • Oxidant Choice: The most common and effective oxidant for this step is hydrogen peroxide (H₂O₂). It is typically used under basic conditions (e.g., with aqueous NaOH or KOH), which activates the peroxide.

  • Temperature and pH: The reaction is often exothermic. Add the H₂O₂ solution slowly while monitoring the temperature, keeping it within a moderate range (e.g., room temperature to 40 °C) to avoid uncontrolled decomposition. After the reaction, a careful acidic workup is required to protonate the phenoxide and precipitate the product.

  • Catalyst: Some protocols mention the use of a catalytic amount of iodine, which can facilitate the oxidation process.[6][7]

General Purification Guide

Q1: My crude product is a dark oil or discolored solid. What is a reliable general strategy for purification?

A1: 3,5-Difluorophenol is a crystalline solid (m.p. ~38-42 °C) that is sparingly soluble in water but soluble in many organic solvents.[1]

  • Aqueous Workup: First, perform a thorough aqueous workup. Dissolve the crude material in a suitable organic solvent (e.g., toluene, ethyl acetate, or dichloromethane). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash. Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Solvent Removal: Carefully remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity material. Petroleum ether or a hexane/toluene mixture are reported to be effective solvents.[4] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Vacuum Distillation: If the product is an oil or heavily contaminated, vacuum distillation can be an effective purification method.

    • Column Chromatography: For small-scale synthesis or very impure samples, silica gel chromatography can be used, typically with a hexane/ethyl acetate eluent system.

References

troubleshooting low purity after recrystallization of halogenated phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated phenols via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline products. Halogenated phenols, while structurally simple, present unique challenges during crystallization due to their polarity, hydrogen bonding capabilities, and potential for isomeric impurities. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, ensuring your purification processes are both efficient and effective.

Troubleshooting Guide: Addressing Low Purity in Recrystallized Halogenated Phenols

This section tackles specific issues encountered during the recrystallization of halogenated phenols, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.

Question 1: My final product is an oil or a waxy solid, not distinct crystals. What went wrong and how can I fix it?

Answer:

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1][2][3] This is a common problem when the melting point of your halogenated phenol is lower than the temperature of the solution from which it is crystallizing.[2] The resulting oil often traps impurities, leading to a low-purity final product.[2][4]

Causality and Remediation:

  • High Initial Crystallization Temperature: If the solution is supersaturated at a temperature above the compound's melting point, it will separate as an oil.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point, then allow the solution to cool more slowly.[2][5] A slower cooling rate allows the solution to reach a temperature below the melting point before crystallization begins.[6]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.[3] Alternatively, a mixed-solvent system can be employed to lower the overall boiling point and adjust the solubility characteristics.[7][8]

  • High Impurity Load: A significant amount of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[2]

    • Solution: If you suspect a high impurity load, consider a pre-purification step. If the impurities are colored, adding activated charcoal to the hot solution before filtration can adsorb them.[1][9][10] Be aware that charcoal can also adsorb your product, so use it sparingly.

Experimental Protocol: Recovering from Oiling Out

  • Reheat the mixture until the oil completely redissolves into a homogeneous solution.

  • Add 5-10% more of the hot recrystallization solvent to the solution.

  • Ensure the solution is completely clear. If not, perform a hot gravity filtration to remove any insoluble impurities.

  • Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath.[11]

  • If crystals do not form, scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.[1]

  • Once crystal formation begins, allow the flask to stand at room temperature for a period before moving it to an ice bath to maximize yield.

Question 2: My recrystallized product has a persistent color, even though the starting material was only lightly colored. How can I obtain a colorless product?

Answer:

Colored impurities are common in synthetic chemistry and can be particularly persistent.[1][9] These impurities may co-crystallize with your product if they have similar solubility profiles or are adsorbed onto the crystal surface.

Causality and Remediation:

  • Adsorption of Impurities: Highly colored impurities, even in small amounts, can adsorb onto the surface of growing crystals.[1]

    • Solution: The most effective method for removing colored impurities is the use of activated charcoal (decolorizing carbon).[1][9][10] Charcoal has a high surface area and preferentially adsorbs large, colored molecules.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude halogenated phenol in the minimum amount of hot solvent.

  • Remove the flask from the heat source and allow the boiling to subside slightly to prevent violent frothing in the next step.

  • Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.[1]

  • Swirl the flask and gently reheat to boiling for a few minutes to ensure maximum adsorption.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[1]

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Question 3: The purity of my halogenated phenol only marginally improved after recrystallization. What factors should I investigate?

Answer:

A marginal improvement in purity suggests that the impurities have similar properties to your desired compound, leading to their inclusion in the crystal lattice. This is a common issue when dealing with isomeric impurities, such as 2,4-dichlorophenol and 2,6-dichlorophenol.[12][13]

Causality and Remediation:

  • Inadequate Solvent Selection: The chosen solvent may not provide a sufficient difference in solubility between your product and the impurities at high and low temperatures.[14][15]

    • Solution: A systematic approach to solvent selection is crucial. Test a range of solvents with varying polarities.[16][17] An ideal solvent will dissolve the halogenated phenol when hot but not at room temperature, while the impurities remain in solution upon cooling.[10][18] For halogenated phenols, consider solvents like ethanol, methanol, toluene, or mixed systems like ethanol/water.[12][15][17]

  • Cooling Rate is Too Fast: Rapid cooling leads to the formation of small, less-pure crystals.[6][19] This is because impurities do not have time to diffuse away from the growing crystal surface and become trapped within the lattice.[6]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[6][11] This promotes the growth of larger, purer crystals.[6][19][20]

  • Secondary Nucleation: If the solution is supersaturated, the introduction of seed crystals (even microscopic dust particles) can cause rapid crystallization, trapping impurities.[21]

    • Solution: Ensure your crystallization vessel is clean. A controlled seeding of the solution once it has cooled slightly can sometimes promote the growth of larger, more uniform crystals.

Workflow for Optimizing Purity

G cluster_0 Purity Optimization Workflow start Low Purity Observed solvent Re-evaluate Solvent System (Single vs. Mixed) start->solvent Is solubility differential sufficient? cooling Optimize Cooling Rate (Slow Cooling) solvent->cooling Is crystallization too rapid? wash Improve Washing Technique (Cold Solvent) cooling->wash Are surface impurities present? end High Purity Product wash->end

Caption: Logical workflow for troubleshooting low purity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing a specific halogenated phenol?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][14][18] For halogenated phenols, which are moderately polar, a good starting point is to test solvents of intermediate polarity.

Solvent Selection Table for Halogenated Phenols

Solvent ClassExamplesSuitability for Halogenated PhenolsNotes
Alcohols Methanol, EthanolOften a good first choice.[12][17]Good "like dissolves like" potential due to the hydroxyl group.
Aromatic Toluene, XyleneEffective for less polar halogenated phenols.Higher boiling points may increase the risk of oiling out.
Halogenated DichloromethaneCan be effective, but volatility can be an issue.Use in a well-ventilated fume hood.
Ketones AcetoneGenerally a very good solvent, but its low boiling point may not provide a large solubility differential.[18]
Mixed Solvents Ethanol/Water, Acetone/WaterExcellent for fine-tuning solubility.[7][8][15]The ratio can be adjusted to achieve optimal solubility characteristics.

Q2: What is the impact of the cooling rate on the final purity of my crystals?

The cooling rate is a critical parameter. Slow cooling is almost always preferred for achieving high purity.[6][22]

  • Slow Cooling: Promotes the formation of fewer, larger, and more ordered crystals. This allows time for impurity molecules to be excluded from the growing crystal lattice.[6][19]

  • Rapid Cooling (Quenching): Leads to the rapid formation of many small crystals, which have a higher surface area-to-volume ratio and a greater tendency to trap impurities and solvent.[6][20]

Impact of Cooling Rate on Crystal Formation

G cluster_slow Slow Cooling cluster_fast Fast Cooling slow_nucleation Low Nucleation Rate Fewer Crystal Seeds slow_growth Extended Growth Phase Impurity Exclusion slow_nucleation->slow_growth large_crystals Large, Pure Crystals slow_growth->large_crystals fast_nucleation High Nucleation Rate Many Crystal Seeds fast_growth Short Growth Phase Impurity Entrapment fast_nucleation->fast_growth small_crystals Small, Impure Crystals fast_growth->small_crystals

Caption: Slow vs. Fast cooling on crystal purity.

Q3: How much solvent should I use for recrystallization?

The goal is to use the minimum amount of boiling solvent to fully dissolve the crude solid.[9][11] Using too much solvent will result in a low yield, as a significant portion of your product will remain dissolved even after cooling.[2]

Protocol for Determining Minimum Solvent Volume:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small portion of the chosen solvent and bring the mixture to a boil.

  • Continue adding small portions of the boiling solvent until the solid just dissolves.

  • If insoluble impurities remain after most of the solid has dissolved, do not add excessive solvent. Instead, proceed to hot gravity filtration.

Q4: My yield is very low after recrystallization. What are the likely causes?

Low yield is a common issue and can often be traced to a few key experimental steps.

  • Excess Solvent: As mentioned above, using too much solvent is a primary cause of low recovery.[2]

  • Premature Crystallization: If the product crystallizes during hot gravity filtration, it will be lost with the insoluble impurities. Ensure the funnel and receiving flask are pre-warmed.[1]

  • Incomplete Crystallization: Not allowing sufficient time for cooling, or not using an ice bath after initial room temperature cooling, can leave a significant amount of product in the mother liquor.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[10][11]

References

Technical Support Center: Solvent Effects on the Fluorination of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aromatic fluorination. The introduction of fluorine into aromatic systems is a cornerstone of modern drug discovery and materials science. However, the success of these reactions is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to failed reactions, low yields, and complex purification challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into navigating the complexities of solvent selection. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during aromatic fluorination experiments in a direct question-and-answer format.

Q: My nucleophilic aromatic substitution (S_N_Ar) reaction shows low or no conversion. What are the likely solvent-related causes?

A: This is a frequent and frustrating issue, often directly tied to the solvent's interaction with your fluoride source.

Core Causality: The primary culprit is often the deactivation of the fluoride anion (F⁻) by the solvent. For an S_N_Ar reaction to proceed, the fluoride ion must be a potent nucleophile.

  • Protic Solvent Entrapment: Polar protic solvents (e.g., water, methanol, ethanol) possess acidic protons that form strong hydrogen bonds with the fluoride anion.[1][2] This "solvation cage" effectively neutralizes the fluoride's nucleophilicity, drastically slowing or completely halting the reaction.[3][4][5]

  • Insufficient Polarity: While nonpolar solvents won't hydrogen bond, they are often incapable of dissolving the fluoride salt (e.g., KF, CsF), preventing it from participating in the reaction.

  • Hygroscopic Reagents/Solvents: Many fluoride sources and polar aprotic solvents are hygroscopic. Trace amounts of water can act as a protic contaminant, leading to the deactivation described above.[6]

Troubleshooting Workflow:

G start Low / No Conversion in SNAr check_solvent Step 1: Verify Solvent Type Is it a polar aprotic solvent? (e.g., DMSO, DMF, MeCN, Sulfolane) start->check_solvent check_dryness Step 2: Confirm Anhydrous Conditions Are the solvent and fluoride salt rigorously dry? check_solvent->check_dryness Yes change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_temp Step 3: Evaluate Reaction Temperature Is the temperature sufficient? check_dryness->check_temp Yes dry_reagents Action: Use freshly dried solvent. Dry fluoride salt (e.g., spray-dried KF) under vacuum. check_dryness->dry_reagents No success Reaction Optimized check_temp->success Yes increase_temp Action: Incrementally increase temperature. Many SNAr reactions require significant heat. check_temp->increase_temp No change_solvent->check_dryness dry_reagents->check_temp increase_temp->success

Q: I'm performing an electrophilic fluorination with Selectfluor™, but the reaction is either failing or giving complex mixtures. Could the solvent be the problem?

A: Absolutely. With electrophilic ("F⁺") reagents, solvent choice is not just a matter of efficacy but also of safety.

Core Causality:

  • Reagent Incompatibility: Electrophilic N-F reagents can react directly and sometimes violently with certain solvents. Selectfluor™, for example, reacts rapidly and exothermically with common polar aprotic solvents like DMF, pyridine, and DMSO.[7][8] This not only consumes your reagent but also poses a significant safety hazard.

  • Lack of Activation: Some electrophilic fluorinations require the solvent to play an active role. Nitromethane, for instance, has been shown to act as a Lewis base that activates the electrophilic fluorinating agent, and its high dielectric constant helps stabilize carbocation intermediates, preventing side reactions.[9] If the solvent is too inert, the reaction may not initiate.

  • Byproduct Formation: In reactions involving electron-rich arenes like phenols, the solvent can influence the product distribution. For some substrates, certain solvents may favor the formation of undesired di-fluorinated byproducts.[10]

Recommendations:

  • Safety First: Always verify the compatibility of your fluorinating agent and solvent before starting.[7] Acetonitrile (MeCN) is a widely used and generally compatible solvent for many electrophilic fluorinations.[6][11]

  • Consider Activating Solvents: For challenging substrates, consider solvents like nitromethane that can promote the reaction.[9]

  • Review Literature: Consult literature for precedents with similar substrates. The choice between solvents like MeCN, CH₂Cl₂, or even fluorinated alcohols can be critical.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why do polar aprotic solvents accelerate S_N_Ar fluorination reactions so dramatically?

A: The rate enhancement, which can be several orders of magnitude, is due to the principle of "naked" versus "caged" nucleophiles.

  • In Polar Protic Solvents (e.g., Methanol): The solvent molecules form a tight hydrogen-bonding network around the fluoride anion. This "cage" is energetically stable and must be broken for the fluoride to attack the aromatic ring, resulting in a very high activation energy.[2][3][5]

  • In Polar Aprotic Solvents (e.g., DMSO): These solvents have strong dipoles, but they lack acidic protons.[13] They effectively solvate the cation (e.g., K⁺ in KF) but interact only weakly with the fluoride anion.[14] This leaves the fluoride "naked" and highly reactive, dramatically lowering the activation energy for the nucleophilic attack.[4] The intermediate Meisenheimer complex is also better stabilized in aprotic solvents.[15][16]

G

Q2: How can I use a co-solvent to suppress side reactions like elimination?

A: This is an elegant strategy, particularly when using secondary substrates prone to E2 elimination. The strong basicity of "naked" fluoride can often lead to deprotonation instead of substitution.

By adding a bulky, non-acidic hydrogen-bond donor like tert-butanol (tBuOH) as a co-solvent to an aprotic medium, you can temper the fluoride's basicity.[17] The alcohol forms a weak hydrogen bond with the fluoride ion, making it less basic and thus less likely to cause elimination.[18] However, because the alcohol is bulky, the solvation is not as restrictive as with primary alcohols, and the fluoride retains sufficient nucleophilicity to participate in the desired S_N_Ar reaction.[17][18]

Q3: What are the key solvent compatibility concerns for common fluorinating agents?

A: Compatibility is critical for both safety and reaction success. The table below summarizes key interactions.

Fluorinating Agent ClassReagent Example(s)Compatible Solvents (General)Incompatible / Reactive SolventsRationale & Citation(s)
Nucleophilic (F⁻) KF, CsF, TBAFDMSO, DMF, Sulfolane, MeCNWater, Methanol, EthanolProtic solvents deactivate F⁻ via H-bonding.[2][3][5]
Electrophilic (N-F) Selectfluor™, NFSIMeCN, CH₂Cl₂, Toluene, NitromethaneDMF, Pyridine, DMSOExothermic, sometimes explosive, reaction with nucleophilic solvents.[6][7][8]
Deoxyfluorination DAST, Deoxo-FluorCH₂Cl₂, Toluene, DioxaneProtic solvents (react)Reagents are moisture-sensitive and react with alcohols/water.[8][19]
Elemental F₂/N₂ MixturesMeCN, HCOOH, H₂SO₄Most organic solventsF₂ is extremely reactive and poses a significant explosion hazard.[7]
Q4: Are there "green" solvent options for aromatic fluorination?

A: Yes, the field is moving towards more sustainable options, though they may require specific conditions.

  • Aqueous Media: Certain cationic N-F fluorinating agents are compatible with water, enabling fluorination in aqueous systems.[7]

  • Ethanol/Water Mixtures: Late-stage ¹⁸F-radiolabeling for PET imaging has been successfully performed using only ethanol and water as solvents, eliminating hazardous alternatives like MeCN.[20]

  • Perfluorocarbons (PFCs): PFCs can be used as a co-solvent to reduce the total amount of organic solvent needed for a reaction. They are chemically inert and easily recovered for reuse.[21]

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as powerful media for promoting challenging C-H activation and functionalization reactions.[12]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for S_N_Ar Fluorination of an Activated Aryl Chloride

This protocol is a representative starting point for the fluorination of an electron-deficient aromatic compound using potassium fluoride in a polar aprotic solvent.

Materials:

  • Activated aryl chloride (e.g., 4-nitrochlorobenzene)

  • Spray-dried potassium fluoride (KF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phase-transfer catalyst (e.g., 18-crown-6), optional but recommended

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the aryl chloride (1.0 equiv).

  • Reagent Addition: Add spray-dried KF (2.0-3.0 equiv). If using a phase-transfer catalyst, add 18-crown-6 (0.1 equiv).

  • Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 120-180 °C). The high boiling point of DMSO is advantageous for reactions requiring significant thermal energy.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Electrophilic Fluorination of an Electron-Rich Arene with Selectfluor™

This protocol outlines a typical procedure for the fluorination of an activated aromatic substrate, such as a phenol or aniline derivative.

Materials:

  • Electron-rich aromatic substrate

  • Selectfluor™

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Preparation: To a clean, dry flask under an inert atmosphere, dissolve the aromatic substrate (1.0 equiv) in anhydrous MeCN.

  • Reagent Addition: Add Selectfluor™ (1.1-1.2 equiv) portion-wise at room temperature. Note: The reaction may be exothermic. For highly reactive substrates, cooling in an ice bath may be necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating as required. The reaction is often complete within a few hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Re-dissolve the residue in a suitable solvent (e.g., CH₂Cl₂) and filter through a short plug of silica gel to remove residual salts. Concentrate the filtrate and purify the crude product by column chromatography.[6]

References

Technical Support Center: Scale-Up and Synthesis of 3-Fluoro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-iodophenol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory synthesis and process scale-up. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and two different halogens at meta positions, offers multiple points for synthetic diversification. However, the selective introduction of iodine onto the electron-rich, and sterically influenced, 3-fluorophenol ring presents unique challenges, particularly during scale-up. This guide provides practical solutions to common issues, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yields in this iodination are typically traced back to one of three areas: incomplete reaction, side-product formation, or mechanical losses during work-up.

  • Potential Cause 1: Incomplete Consumption of Starting Material

    • Explanation: The electrophilicity of the iodinating agent may be insufficient, or the reaction time might be too short. Phenols, while activated, require a sufficiently reactive iodine source for complete conversion.[1]

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the 3-fluorophenol starting material.

      • Extend Reaction Time: If starting material is still present after the initially planned time, extend the reaction by 1-2 hour increments, monitoring progress by TLC/HPLC.

      • Increase Temperature (with caution): Gently increasing the reaction temperature by 5-10 °C can enhance the reaction rate. However, this may also increase the formation of impurities.

      • Consider a More Potent Iodinating System: If the reaction remains sluggish, the chosen iodinating agent may not be optimal. Systems like N-Iodosuccinimide (NIS) activated with an acid catalyst (e.g., trifluoroacetic acid) can be more effective than iodine (I₂) alone.[2]

  • Potential Cause 2: Product Loss During Aqueous Work-up

    • Explanation: this compound, being a phenol, has some solubility in basic aqueous solutions due to the formation of the corresponding phenoxide. Excessive or highly concentrated basic washes to remove acidic impurities can lead to significant product loss into the aqueous layer.

    • Troubleshooting Steps:

      • Use a Mild Base: Employ a dilute solution of a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃), instead of stronger bases like sodium hydroxide (NaOH) for washes.

      • Back-Extraction: After separation, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

      • pH Control: Carefully monitor the pH during the wash; aim for a pH of 7-8. Do not over-acidify the solution when neutralizing any base, as this can introduce other issues.[3]

Issue 2: Poor Regioselectivity and Impurity Formation

Q: My final product is contaminated with a significant amount of an isomeric di-iodinated species. How can I improve the selectivity for the desired product?

A: The formation of isomers (like 3-fluoro-2-iodophenol or 3-fluoro-6-iodophenol) and di-iodinated byproducts is a common challenge. The powerful activating and ortho-, para-directing nature of the hydroxyl group is the primary cause.[4]

  • Potential Cause 1: Over-Iodination

    • Explanation: The product, this compound, is itself an activated aromatic ring and can undergo a second iodination. This is especially prevalent if localized excesses of the iodinating agent occur or if the reaction temperature is too high.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a precise molar equivalent of the iodinating agent. A slight excess may be needed for full conversion, but start with 1.0-1.05 equivalents and optimize from there.

      • Slow Reagent Addition: On a larger scale, the iodinating agent should be added portion-wise as a solid or dropwise as a solution over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination.

      • Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many iodinations of phenols, this is between 0 °C and room temperature.

  • Potential Cause 2: Formation of the "Wrong" Isomer

    • Explanation: While the 5-position is electronically favored due to the directing effects of both the hydroxyl (para) and fluoro (meta) groups, some substitution can occur at the ortho positions (2- and 6-). Steric hindrance around the fluorine atom generally disfavors the 2- and 4-positions, but the 6-position remains a possibility.

    • Troubleshooting Steps:

      • Choice of Solvent: The solvent can influence selectivity. Non-polar solvents can sometimes favor para-substitution over ortho-substitution. Experiment with solvents like dichloromethane (DCM), chloroform, or acetonitrile.[5][6]

      • Bulky Iodinating Agent: While less common, employing a bulkier iodine source could sterically hinder approach to the more crowded ortho positions, potentially improving selectivity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G start Problem Encountered low_yield Low Yield start->low_yield poor_purity Poor Purity / Selectivity start->poor_purity incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) low_yield->incomplete_rxn Analyze Reaction Mixture workup_loss Product Loss in Work-up? low_yield->workup_loss Analyze Post-Workup di_iodination Di-iodination Product? (Check Mass Spec/NMR) poor_purity->di_iodination isomer_formation Isomeric Impurities? poor_purity->isomer_formation incomplete_rxn_yes YES incomplete_rxn->incomplete_rxn_yes workup_loss_yes YES workup_loss->workup_loss_yes sol1 Extend Reaction Time incomplete_rxn_yes->sol1 sol2 Increase Temperature (Cautiously) incomplete_rxn_yes->sol2 sol3 Use Stronger Reagent (e.g., NIS/TFA) incomplete_rxn_yes->sol3 sol4 Use Mild Base (NaHCO3) for Wash workup_loss_yes->sol4 sol5 Back-Extract Aqueous Layers workup_loss_yes->sol5 di_iodination_yes YES di_iodination->di_iodination_yes isomer_formation_yes YES isomer_formation->isomer_formation_yes sol6 Control Stoichiometry (1.0-1.05 eq.) di_iodination_yes->sol6 sol7 Slow Reagent Addition di_iodination_yes->sol7 sol8 Lower Reaction Temperature di_iodination_yes->sol8 sol9 Screen Different Solvents isomer_formation_yes->sol9 G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 3-Fluorophenol & Iodine in Methanol cool Cool to 0-5 °C start->cool add_h2o2 Dropwise Addition of H2O2 cool->add_h2o2 react Stir at RT (Monitor by TLC/HPLC) add_h2o2->react quench Quench with Na2S2O3 react->quench evap Remove Methanol quench->evap extract Extract with EtOAc/Water evap->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry recrystallize Recrystallize from Toluene/Heptane dry->recrystallize filter_dry Filter, Wash & Dry recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Detecting Regioisomer Impurities in 3-Chloro-5-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-5-fluorophenol is a key building block in the synthesis of various pharmaceuticals. However, its synthesis can lead to the formation of several regioisomeric impurities, which possess the same molecular formula but differ in the substitution pattern on the aromatic ring. The presence of these impurities can significantly impact the downstream process and the toxicological profile of the API. Therefore, robust and reliable analytical methods for the detection and quantification of these regioisomers are crucial.

This guide provides an in-depth comparison of various analytical techniques for the analysis of regioisomeric impurities in 3-chloro-5-fluorophenol. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and emerging techniques, providing you with the necessary insights to select the most appropriate method for your specific needs.

The Challenge of Regioisomer Separation

Regioisomers of 3-chloro-5-fluorophenol, such as 2-chloro-5-fluorophenol, 4-chloro-3-fluorophenol, and others, often exhibit very similar physicochemical properties, including boiling point, polarity, and solubility. This makes their separation a significant analytical challenge. The choice of analytical technique and the optimization of its parameters are critical to achieving the necessary resolution and sensitivity to detect and quantify these closely related compounds.

Gas Chromatography (GC): A Robust and Established Method

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a well-established and powerful technique for the separation of volatile and semi-volatile compounds, making it highly suitable for the analysis of halogenated phenols.[1][2] The choice of a suitable capillary column with a specific stationary phase is the cornerstone of achieving successful separation of regioisomers.

Principle of Separation

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in their separation.

Experimental Protocol: GC-FID for 3-Chloro-5-Fluorophenol

This protocol is adapted from the validated method described by Denton et al. for the detection of regioisomer impurities in 3-chloro-5-fluorophenol.[1][2]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

Reagents and Materials:

  • Methanol (HPLC grade) or Acetonitrile (HPLC grade) as diluent.

  • 3-Chloro-5-fluorophenol reference standard and sample.

  • Regioisomer impurity standards (if available).

Chromatographic Conditions:

ParameterValue
Injector Temperature 240 °C
Injection Mode Split (25:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C (hold for 1 min), Ramp: 10 °C/min to 240 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 240 °C

Sample Preparation:

  • Sample Solution (5.0 mg/mL): Accurately weigh approximately 50 mg of the 3-chloro-5-fluorophenol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.[1][2]

  • Sensitivity Solution (for LOD/LOQ determination): Prepare a 1:2000 dilution of the Sample Solution with the diluent.[1][2]

Data Analysis:

  • Calculate the percentage of each impurity using the area normalization method.

  • The reporting limit for impurities is typically set at 0.05%, with a detection limit of 0.02%.[1][2]

Performance and Considerations

A key advantage of this GC-FID method is its proven ability to separate all nine possible regioisomers of 3-chloro-5-fluorophenol.[1][2] The use of a mid-polarity Rtx®-65 column provides the necessary selectivity for these closely related compounds. The method is robust, reproducible, and offers excellent sensitivity for impurity profiling.

However, a potential drawback of GC is the requirement for the analytes to be volatile and thermally stable. While 3-chloro-5-fluorophenol is amenable to GC analysis, less volatile or thermally labile impurities might not be suitable for this technique without derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh 50 mg of 3-chloro-5-fluorophenol Dilution Dissolve in 10 mL of Methanol/Acetonitrile Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on Rtx®-65 Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Impurities (Area % Method) Chromatogram->Quantification

GC-FID Workflow for Impurity Analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used in the pharmaceutical industry for purity testing.[3] Unlike GC, HPLC is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. For the separation of regioisomers of halogenated phenols, reversed-phase HPLC (RP-HPLC) is the most common approach.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). Separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and are retained longer.

Experimental Protocol: RP-HPLC for 3-Chloro-5-Fluorophenol (Hypothetical Method)

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

  • Column: Hypersil GOLD VANQUISH PFP, 1.9 µm, 100 x 2.1 mm (or equivalent).[4]

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for pH adjustment and improved peak shape).

  • 3-Chloro-5-fluorophenol reference standard and sample.

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 30% B, 1-8 min: 30-70% B, 8-9 min: 70-30% B, 9-10 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 2 µL

Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-chloro-5-fluorophenol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Performance and Considerations

An HPLC method offers the advantage of operating at ambient temperatures, which is beneficial for thermally sensitive compounds. The versatility in mobile phase composition and stationary phase chemistry allows for a high degree of method development flexibility to optimize the separation of challenging regioisomers. The use of a PFP column, as suggested, can provide enhanced selectivity for halogenated aromatic compounds.[4]

A potential challenge with HPLC is that achieving baseline separation of all nine possible regioisomers may require extensive method development. Furthermore, the sensitivity of UV detection might be lower compared to FID for certain compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh 10 mg of 3-chloro-5-fluorophenol Dilution Dissolve in 10 mL of Mobile Phase Sample->Dilution Injection Inject 2 µL into HPLC Dilution->Injection Separation Separation on PFP Column Injection->Separation Detection Detection by UV (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Impurities Chromatogram->Quantification

HPLC-UV Workflow for Impurity Analysis.

Comparison of GC-FID and HPLC-UV

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Partitioning between gas mobile phase and liquid stationary phase.Partitioning between liquid mobile phase and solid stationary phase.
Analytes Volatile and thermally stable compounds.Wide range, including non-volatile and thermally labile compounds.
Selectivity Primarily based on boiling point and interaction with stationary phase.Based on polarity, hydrophobicity, and specific interactions with stationary phase.
Sensitivity Generally high for hydrocarbons (FID).Moderate to high, dependent on chromophore (UV).
Resolution Excellent for volatile isomers with optimized column.Can be challenging for closely related isomers, requires careful method development.
Speed Typically faster run times.Can have longer run times depending on the gradient.
Instrumentation Requires gas supply.Requires solvent delivery system.
Proven for 3-C-5-FP Yes, a validated method exists.[1][2]Plausible, but requires specific method development.

Emerging and Complementary Techniques

Beyond the workhorse techniques of GC and HPLC, other analytical methods can be valuable for the separation and identification of regioisomeric impurities.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[6] It combines some of the advantages of both GC and HPLC, offering high efficiency and fast separations. SFC can be particularly effective for the separation of chiral and achiral isomers and is considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents.[6][7]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[7] It requires only minute amounts of sample and can provide very efficient separations of closely related compounds, including positional isomers of phenols.[8][9]

Spectroscopic Methods for Confirmation

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are invaluable for the structural elucidation and confirmation of the identity of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between regioisomers.[10][11] The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide detailed information about the substitution pattern on the aromatic ring, allowing for unambiguous identification of each isomer.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also aid in the differentiation of positional isomers. The out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) are particularly sensitive to the substitution pattern on the aromatic ring.[12]

Conclusion and Recommendations

The choice of the most suitable analytical method for detecting regioisomer impurities in 3-chloro-5-fluorophenol depends on several factors, including the specific impurities of concern, the required level of sensitivity, and the available instrumentation.

  • For routine quality control and validated analysis, the GC-FID method is the recommended starting point. A well-documented and validated method exists that has been shown to separate all potential regioisomers.[1][2] Its robustness and high resolution make it an excellent choice for this specific application.

  • HPLC is a highly valuable and versatile alternative, particularly if non-volatile impurities are also a concern. Method development using a PFP stationary phase is recommended to leverage its unique selectivity for halogenated aromatic isomers. HPLC also offers the advantage of being readily coupled with mass spectrometry (LC-MS) for definitive peak identification.

  • Emerging techniques like SFC and CE offer promising avenues for high-efficiency separations and should be considered for complex separation challenges or when orthogonal methods are required.

  • Spectroscopic techniques, especially NMR, are indispensable for the definitive structural confirmation of any detected impurities.

Ultimately, a comprehensive impurity control strategy may involve the use of a primary chromatographic method (like GC or HPLC) for routine analysis and quantification, with orthogonal methods and spectroscopic techniques employed for method validation, peak identification, and in-depth characterization of the impurity profile. Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is essential throughout the method development and validation process to ensure the quality and safety of the final pharmaceutical product.[13][14]

References

A Comparative Guide to the Antioxidant Potential of 3-Fluorinated Flavones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the modification of natural product scaffolds offers a promising avenue for enhancing biological activity. Flavonoids, a class of polyphenolic compounds abundant in nature, have long been recognized for their antioxidant properties.[1] This guide provides an in-depth validation of 3-fluorinated flavones as a compelling class of antioxidant agents, offering a comparative analysis against their well-established non-fluorinated counterparts. By delving into the underlying mechanisms, presenting supporting experimental data, and providing detailed protocols, this document serves as a critical resource for researchers engaged in the discovery and development of potent antioxidants.

The Rationale for Fluorination at the C3 Position

The antioxidant activity of flavonoids is intrinsically linked to their molecular structure, particularly the arrangement and number of hydroxyl groups.[1] These groups can donate a hydrogen atom to neutralize free radicals, a process central to their antioxidant function. The introduction of a fluorine atom, the most electronegative element, at the C3 position of the flavone scaffold is a strategic modification aimed at potentiating this activity. This substitution can significantly influence the electronic properties of the molecule, potentially enhancing its ability to scavenge free radicals and protect against oxidative stress.[2]

Mechanisms of Antioxidant Action: A Deeper Dive

The antioxidant activity of flavonoids is primarily governed by two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). Computational studies suggest that the introduction of a fluorine atom at the C3 position can favorably modulate these pathways.

Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the O-H bond. The electron-withdrawing nature of the fluorine atom can influence the BDE of neighboring hydroxyl groups, potentially making hydrogen donation more favorable.

Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the flavonoid first donating an electron to a free radical, forming a flavonoid radical cation. This is followed by the transfer of a proton to neutralize the radical. The fluorine atom's influence on the molecule's ionization potential can impact the feasibility of this initial electron transfer step.

Antioxidant Mechanisms Core Antioxidant Mechanisms of Flavonoids cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer - Proton Transfer (SET-PT) Flavonoid_OH Flavonoid-OH Flavonoid_O Flavonoid Radical (Flav-O•) Flavonoid_OH->Flavonoid_O H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Flavonoid_OH2 Flavonoid-OH Flavonoid_OH_Radical Flavonoid Radical Cation (Flav-OH•+) Flavonoid_OH2->Flavonoid_OH_Radical e- transfer Radical2 Free Radical (R•) Radical_Anion Radical Anion (R-) Radical2->Radical_Anion Flavonoid_O_Radical2 Flavonoid Radical (Flav-O•) Flavonoid_OH_Radical->Flavonoid_O_Radical2 H+ loss Proton Proton (H+) Experimental Workflow Typical In Vitro Antioxidant Assay Workflow cluster_workflow Assay Steps start Prepare Reagents (Radical Solution, Test Compounds) reaction Initiate Reaction (Mix Reagents) start->reaction incubation Incubate (Time & Temperature Dependent) reaction->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement analysis Data Analysis (Calculate % Inhibition, IC50/EC50) measurement->analysis

References

A Comparative Guide to Palladium Catalysts for C-F Bond Activation: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The carbon-fluorine (C-F) bond, the strongest single bond to carbon in organic chemistry, presents a formidable challenge for synthetic chemists. Its selective activation and functionalization are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comparative analysis of palladium-based catalytic systems for C-F bond activation, offering insights into catalyst selection, mechanistic principles, and practical experimental guidance to empower your research and development endeavors.

The Significance of Palladium in C-F Bond Activation

While several transition metals can mediate C-F activation, palladium complexes have emerged as particularly versatile and efficient catalysts.[1][3] Their ability to cycle between accessible oxidation states (typically Pd(0) and Pd(II)) and the fine-tunability of their reactivity through ligand design make them ideal for cleaving the inert C-F bond and forging new carbon-carbon and carbon-heteroatom bonds.[4][5]

The Engine of Catalysis: A Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed C-F bond activation involves a catalytic cycle initiated by the oxidative addition of the C-F bond to a low-valent palladium(0) species. This is often the rate-determining step due to the high C-F bond dissociation energy. The resulting organopalladium(II) fluoride intermediate then undergoes subsequent steps such as transmetalation (in cross-coupling reactions) or reaction with other reagents, followed by reductive elimination to furnish the desired product and regenerate the active Pd(0) catalyst.[3][6]

The choice of ligand is critical in modulating the electron density and steric environment around the palladium center, thereby influencing the efficiency of each step in the catalytic cycle.[7][8][9]

Catalytic_Cycle_CF_Activation Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-F Ar-F Ar-F->Oxidative_Addition Ar-Pd(II)(F)L_n Ar-Pd(II)(F)L_n Oxidative_Addition->Ar-Pd(II)(F)L_n Transmetalation Transmetalation Ar-Pd(II)(F)L_n->Transmetalation Nu-M Nu-M Nu-M->Transmetalation Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Transmetalation->Ar-Pd(II)(Nu)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(Nu)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Nu Ar-Nu Reductive_Elimination->Ar-Nu

Figure 1: Generalized catalytic cycle for palladium-catalyzed C-F bond activation in cross-coupling reactions.

A Comparative Analysis of Leading Palladium Catalyst Systems

The performance of a palladium catalyst in C-F activation is intrinsically linked to the nature of its supporting ligands. Here, we compare two of the most successful classes: phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: The Workhorses of Cross-Coupling

Electron-rich and sterically demanding phosphine ligands have been instrumental in advancing palladium-catalyzed C-F activation.[7] Ligands such as the Buchwald biarylphosphines and bulky alkylphosphines enhance the electron density on the palladium center, facilitating the challenging oxidative addition step.[8][9] The steric bulk of these ligands also promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive.[9]

Table 1: Comparative Performance of Phosphine-Based Palladium Catalysts in Suzuki-Miyaura Coupling of Fluoroarenes

Catalyst SystemFluoroarene SubstrateArylboronic AcidYield (%)Reference
Pd(OAc)₂ / BrettPhosPolyfluorophenyl-pyridineArylboronic acidsUp to 99%[3]
PdCl₂(dppf)o-DifluorobenzeneAryl Grignard reagentsUp to 91%[3]
PdCl₂(PCy₃)₂FluoroarenesGrignard reagentsModerate to good[3]

Key Strengths of Phosphine Ligands:

  • High Reactivity: The strong σ-donating ability of bulky phosphines accelerates the rate-limiting oxidative addition of the C-F bond.[9]

  • Tunability: A vast library of phosphine ligands with diverse steric and electronic properties allows for fine-tuning of catalyst performance for specific substrates.[8]

  • Commercial Availability: Many effective phosphine ligands are commercially available, facilitating their adoption in various research settings.[8]

Limitations:

  • Air Sensitivity: Many electron-rich phosphine ligands are sensitive to oxidation and require handling under inert atmosphere.

  • Potential for P-C Bond Cleavage: Under harsh reaction conditions, some phosphine ligands can undergo degradation.

N-Heterocyclic Carbenes (NHCs): Robust and Versatile Alternatives

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium, forming highly stable and active catalysts.[10][11] Their strong σ-donating character, even greater than that of many phosphines, makes them excellent for activating strong C-F bonds.[12] The robust Pd-NHC bond imparts high thermal stability to the catalytic complexes.[10]

Table 2: Performance of NHC-Palladium Catalysts in C-F Activation Reactions

Catalyst SystemReaction TypeSubstrate ScopeYield (%)Reference
(NHC)Pd(allyl)ClSuzuki-MiyauraAryl chloridesExcellent[10]
Pd-bis(NHC) (heterogeneous)Intramolecular C(sp³)-H activationN-alkyl-2-bromoanilinesGood[13]
Nitron-derived NHC-PdMizoroki-HeckAryl chloridesHigh[12]

Key Strengths of NHC Ligands:

  • Strong σ-Donation: NHCs are exceptional electron donors, leading to highly active catalysts for C-F bond activation.[12]

  • High Stability: The strong Pd-C bond in NHC complexes results in catalysts that are often more robust and resistant to decomposition at elevated temperatures compared to their phosphine counterparts.[10]

  • Versatility: NHC-palladium complexes have demonstrated efficacy in a wide range of C-F activation and cross-coupling reactions.[10][12]

Limitations:

  • Synthesis: While many NHC precursors are available, the synthesis of specific NHC ligands can sometimes be more involved than for phosphines.

  • Steric Accessibility: The steric environment around the metal center is defined by the substituents on the NHC ring, which may offer less fine-tuning compared to the vast array of phosphine ligands.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers looking to perform palladium-catalyzed C-F activation reactions. Optimization of reaction parameters is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Polyfluorinated Aromatic Compound

This protocol is adapted from a procedure utilizing a highly effective phosphine ligand.[3]

Suzuki_Miyaura_Workflow Start Start Assemble Assemble Reaction Vessel (Oven-dried flask, stir bar) Start->Assemble Add_Reagents Add Pd(OAc)₂, BrettPhos, Fluoroarene, Arylboronic Acid Assemble->Add_Reagents Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Base Add Solvent (e.g., Toluene) and Base (e.g., K₃PO₄) Inert_Atmosphere->Add_Solvent_Base Heat Heat to specified temperature (e.g., 110 °C) Add_Solvent_Base->Heat Monitor Monitor reaction by TLC or GC-MS Heat->Monitor Workup Quench, Extract, and Purify Monitor->Workup End End Workup->End

Figure 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction involving C-F activation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), the polyfluoroarene (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) and K₃PO₄ (2.0 mmol) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Oven-dried glassware and inert atmosphere: Essential to prevent the deactivation of the air- and moisture-sensitive palladium catalyst and phosphine ligand.

  • Bulky phosphine ligand (BrettPhos): Promotes the oxidative addition of the strong C-F bond and stabilizes the active Pd(0) species.[3]

  • Base (K₃PO₄): Crucial for the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center.

  • Elevated temperature: Provides the necessary energy to overcome the activation barrier for C-F bond cleavage.

Protocol 2: Hydrodefluorination of a Heterocyclic Fluoroaromatic

This protocol is a general representation of a hydrodefluorination reaction, a process that replaces a fluorine atom with hydrogen.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a vial with Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., cataCXium® A, 10 mol%), and the heterocyclic fluoroaromatic (0.5 mmol).

  • Reagent Addition: Add a solvent (e.g., 1,4-dioxane, 2 mL) and a silane reducing agent (e.g., triethylsilane, 1.5 mmol).

  • Reaction: Seal the vial and heat at the optimized temperature (e.g., 80-120 °C) for 12-24 hours.

  • Workup and Analysis: After cooling, the reaction mixture can be directly analyzed by GC-MS or NMR to determine the conversion and yield. For isolation, the solvent can be removed in vacuo and the residue purified by chromatography.

Causality Behind Experimental Choices:

  • Silane reagent: Acts as the hydride source for the hydrodefluorination process.

  • Phosphine ligand: The choice of ligand is critical for achieving high selectivity and yield, often requiring screening for a specific substrate.

Best Practices and Troubleshooting

  • Ligand Screening: For a new substrate, it is highly recommended to screen a small panel of both phosphine and NHC ligands to identify the optimal catalyst system.

  • Solvent and Base Effects: The choice of solvent and base can significantly impact reaction efficiency. Aprotic polar solvents and inorganic bases are commonly employed.

  • Inert Gas Purity: Ensure the use of high-purity argon or nitrogen to maintain a strictly inert atmosphere, especially when working with air-sensitive phosphine ligands.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid side reactions or product decomposition due to prolonged heating.

  • Troubleshooting Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands and bases, or employing a higher reaction temperature. Deactivation of the catalyst due to impurities in the starting materials or solvent should also be considered.

Conclusion

The palladium-catalyzed activation of C-F bonds is a rapidly evolving field with significant implications for the synthesis of fluorinated molecules. Both phosphine-based and NHC-based palladium catalysts have demonstrated remarkable efficacy, each with its own set of advantages. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are key to harnessing the full potential of these powerful catalytic systems. This guide serves as a foundational resource to aid researchers in navigating the exciting landscape of C-F bond functionalization.

References

A Senior Application Scientist's Guide to the Analysis of Flavan-3-ols: A Comparative Analysis of HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the study of flavan-3-ols, the selection of an appropriate analytical methodology is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for the quantification of flavan-3-ols, benchmarked against alternative techniques. Our focus is on delivering field-proven insights and self-validating protocols to ensure both accuracy and reliability in your experimental endeavors.

The Analytical Imperative: Why Sensitive Flavan-3-ol Quantification Matters

Flavan-3-ols, a class of flavonoids abundant in plant-derived foods such as tea, cocoa, and various fruits, are of significant interest due to their potential health benefits, including antioxidant and cardioprotective effects.[1] Accurate quantification of these compounds in diverse matrices, from raw plant materials to biological samples, is crucial for understanding their bioavailability, metabolism, and ultimately, their physiological impact.[2][3]

HPLC with Fluorescence Detection: A Beacon of Sensitivity

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of complex mixtures. When coupled with a fluorescence detector (FLD), it becomes a particularly powerful tool for the analysis of fluorescent compounds like flavan-3-ols.

The primary advantage of HPLC-FLD lies in its remarkable sensitivity and selectivity.[3][4] Many flavan-3-ols, including catechins and their oligomers (procyanidins), exhibit native fluorescence. This intrinsic property allows for their detection at very low concentrations, often surpassing the sensitivity of traditional UV-Vis detection by orders of magnitude.[2][3][5] One study highlighted that the sensitivity of an HPLC-FLD method was approximately 1000 times higher than that of a conventional HPLC-UV detector method for the analysis of procyanidins.[2][3][5]

The Mechanism of Fluorescence Detection

Fluorescence is a two-step process involving the absorption of light at a specific excitation wavelength, followed by the emission of light at a longer, lower-energy wavelength. For flavan-3-ols, excitation is typically performed around 280 nm, with emission maxima observed between 315 and 324 nm.[3][4][6] This specificity minimizes interference from non-fluorescent matrix components, leading to cleaner chromatograms and more reliable quantification.

Comparative Analysis: HPLC-FLD vs. Alternative Methodologies

While HPLC-FLD offers significant advantages, a comprehensive evaluation necessitates a comparison with other common analytical techniques.

Method Principle Advantages Limitations Typical Application
HPLC-FLD Separation by HPLC, detection of native fluorescence.High sensitivity and selectivity.[2][3][4] Robust and cost-effective for targeted analysis.Limited to fluorescent compounds. May require derivatization for non-fluorescent analytes.Quantification of catechins and procyanidins in food, beverages, and biological fluids.[2][3]
HPLC-UV/Vis Separation by HPLC, detection based on UV/Vis absorbance.Broad applicability to compounds with chromophores. Simple and widely available.Lower sensitivity compared to FLD and MS.[3] Susceptible to matrix interference.Routine quality control and quantification in less complex matrices.[7][8]
HPLC-MS(/MS) Separation by HPLC, detection based on mass-to-charge ratio.Unparalleled sensitivity and selectivity.[8][9][10] Provides structural information for compound identification.[10][11][12]Higher instrument cost and complexity. Susceptible to matrix effects that can suppress ionization.[9]Bioanalytical studies, metabolite identification, and analysis of trace levels in complex samples.[8][9][11]
Spectrophotometry (e.g., DMAC) Colorimetric reaction with a reagent (e.g., p-dimethylaminocinnamaldehyde).Rapid and simple for total flavan-3-ol content.Lacks specificity to distinguish between individual flavan-3-ols.[13]High-throughput screening and estimation of total flavanol content.

Key Insight: The choice of method is dictated by the research question. For targeted quantification of known flavan-3-ols where high sensitivity is required, HPLC-FLD presents an optimal balance of performance and cost-effectiveness. For exploratory studies or when dealing with highly complex matrices and the need for structural elucidation, the investment in HPLC-MS is justified.

Enhancing Detection: The Role of Derivatization

While many flavan-3-ols are natively fluorescent, derivatization can be employed to enhance sensitivity and selectivity, or to enable the detection of non-fluorescent compounds.[14][15] Derivatization is a chemical modification of the analyte to produce a new compound with desired properties for analysis.[14][15]

This can be performed either pre-column (before chromatographic separation) or post-column (after separation and before detection). A common derivatizing reagent for flavan-3-ols is p-dimethylaminocinnamaldehyde (DMACA), which reacts with the A-ring of flavan-3-ols to produce a highly colored product that can be detected by UV-Vis or, in some cases, fluorescence.[1][16]

Experimental Workflow: A Self-Validating Protocol for HPLC-FLD Analysis

The following protocol provides a robust framework for the quantification of flavan-3-ols in a plant extract. The causality behind each step is explained to ensure a deep understanding of the methodology.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-FLD Analysis cluster_data_analysis Data Analysis Sample Plant Material Extraction Solid-Liquid Extraction (e.g., 70% Acetone) Sample->Extraction Filtration Syringe Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection Fluorescence Detector (Ex: 280 nm, Em: 320 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification (External Standard Calibration) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: A streamlined workflow for the analysis of flavan-3-ols using HPLC-FLD.

Detailed Step-by-Step Methodology

1. Standard Preparation:

  • Rationale: Accurate quantification relies on a precise calibration curve generated from certified reference standards.

  • Procedure:

    • Prepare a stock solution of each flavan-3-ol standard (e.g., (+)-catechin, (-)-epicatechin, procyanidin B2) at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards ranging from the limit of quantification (LOQ) to the expected upper concentration in the samples.

2. Sample Extraction:

  • Rationale: The goal is to efficiently extract the target analytes from the sample matrix while minimizing the co-extraction of interfering substances. The choice of solvent is critical.

  • Procedure:

    • Weigh approximately 1 gram of the homogenized plant material into a centrifuge tube.

    • Add 10 mL of 70% aqueous acetone. Acetone is effective at extracting a broad range of polyphenols.

    • Vortex for 1 minute and sonicate for 15 minutes in a water bath to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the acetone under a stream of nitrogen.

    • Reconstitute the aqueous extract in a known volume of the initial mobile phase.

    • Filter the final extract through a 0.45 µm syringe filter prior to injection. This removes particulates that could damage the HPLC column.

3. HPLC-FLD Conditions:

  • Rationale: The chromatographic conditions are optimized to achieve baseline separation of the target analytes in a reasonable run time. A reversed-phase C18 column is commonly used for separating moderately polar compounds like flavan-3-ols.

  • Instrument: Agilent 1100/1200 series or equivalent with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (to improve peak shape and suppress ionization if using MS).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: Linear gradient from 40% to 95% B

    • 30-35 min: Hold at 95% B (column wash)

    • 35-40 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (to ensure reproducible retention times).

  • Injection Volume: 10 µL.

  • Fluorescence Detection: Excitation at 280 nm, Emission at 320 nm.[4]

4. Data Analysis and Quantification:

  • Rationale: The concentration of each flavan-3-ol in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

  • Procedure:

    • Integrate the peak area for each identified flavan-3-ol in both the standards and the samples.

    • Construct a linear regression calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of each analyte in the sample extract using the equation of the line from the calibration curve.

    • Account for the initial sample weight and dilution factors to express the final concentration in mg/g of the original material.

Method Validation: The Cornerstone of Trustworthiness

A robust analytical method must be validated to ensure its performance is reliable and fit for purpose. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is desirable.[4][17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For HPLC-FLD, LODs for flavan-3-ols can be in the low ng/mL range.[2][5]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. Recoveries between 80-120% are generally considered acceptable.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Concluding Remarks for the Practicing Scientist

The analysis of flavan-3-ols is a critical task in various scientific disciplines. HPLC with fluorescence detection stands out as a highly sensitive, selective, and cost-effective technique for the targeted quantification of these compounds. By understanding the principles behind the methodology and implementing a rigorous, self-validating protocol, researchers can generate high-quality data that is both accurate and reproducible. While alternative methods like HPLC-MS offer enhanced capabilities for structural elucidation and ultra-trace analysis, the judicious application of HPLC-FLD remains a cornerstone of flavan-3-ol research.

References

A Senior Application Scientist's Guide to Non-Enzymatic Preparation of Fluorinated Synthons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to a surge in the development of fluorinated pharmaceuticals and advanced materials.[1][2] Consequently, the efficient and selective synthesis of fluorinated synthons is a critical endeavor for researchers and drug development professionals. While enzymatic methods are emerging, non-enzymatic approaches remain the workhorses in the synthetic chemist's toolbox due to their broad applicability and scalability.

This guide provides an in-depth, objective comparison of the principal non-enzymatic methods for the preparation of fluorinated synthons. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key reactions, and offer a comparative analysis of their performance based on substrate scope, efficiency, cost-effectiveness, and safety considerations.

Electrophilic Fluorination: Taming the "F+" Synthon

Electrophilic fluorination involves the transfer of a formal fluorine cation ("F+") to a nucleophilic carbon center.[3] This approach is particularly well-suited for the fluorination of electron-rich substrates such as enolates, silyl enol ethers, and electron-rich aromatic compounds. The development of stable, easy-to-handle N-F reagents has revolutionized this field, offering a safer alternative to hazardous elemental fluorine.[4][5]

Key Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)

Among the plethora of N-F reagents, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are the most widely employed.[6] Selectfluor® is a powerful, versatile, and crystalline reagent, making it easy to handle.[7] NFSI, while also a stable solid, is generally considered a milder fluorinating agent.[2]

Mechanism of Electrophilic Fluorination: The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of extensive study, with evidence supporting both a direct SN2-type displacement on the fluorine atom and a single-electron transfer (SET) pathway.[8][9][10] The operative mechanism is often substrate and reagent dependent. For electron-rich substrates, an SN2-type pathway is often proposed, while for less nucleophilic substrates, an SET mechanism may be at play.

cluster_electrophilic Electrophilic Fluorination Workflow Start Start with Nucleophilic Substrate Reagent Add Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) Start->Reagent Reaction Reaction in Suitable Solvent (e.g., MeCN, DCM) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Fluorinated Synthon Purification->Product

Caption: A generalized experimental workflow for electrophilic fluorination.

Experimental Protocol: α-Fluorination of a β-Ketoester with Selectfluor®

This protocol provides a representative procedure for the efficient monofluorination of a β-ketoester, a common scaffold in organic synthesis.

Materials:

  • β-ketoester (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred solution of the β-ketoester in anhydrous acetonitrile, add Selectfluor® in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.[8][11]

Nucleophilic Fluorination: The Power of the Fluoride Anion

Nucleophilic fluorination relies on the displacement of a leaving group by a fluoride anion (F⁻). This method is particularly effective for the synthesis of alkyl fluorides from alcohols (via deoxyfluorination) and aryl fluorides from activated aromatic systems.[3]

Key Reagents: DAST and Potassium Fluoride (KF)

Diethylaminosulfur Trifluoride (DAST): DAST is a potent and widely used reagent for the deoxyfluorination of alcohols.[1] It activates the hydroxyl group, converting it into a good leaving group that is subsequently displaced by fluoride. However, DAST is thermally unstable and moisture-sensitive, requiring careful handling.[12][13] Safer alternatives like Deoxo-Fluor® and PyFluor have been developed.[12]

Potassium Fluoride (KF): KF is an inexpensive and readily available source of fluoride. Its application in nucleophilic aromatic substitution (SNAr) reactions is well-established, particularly for activated aromatic halides.[14][15][16] The low solubility of KF in organic solvents often necessitates the use of phase-transfer catalysts or polar aprotic solvents at elevated temperatures.

Mechanism of Deoxyfluorination with DAST: The reaction of an alcohol with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by fluoride, either through an SN1 or SN2 pathway depending on the substrate, leads to the fluorinated product.[11][17][18]

cluster_nucleophilic Nucleophilic Deoxyfluorination Workflow Start Start with Alcohol Substrate Reagent Add Deoxyfluorinating Agent (e.g., DAST) dropwise at low temp. Start->Reagent Reaction Stir at RT Reagent->Reaction Quench Quench with sat. NaHCO3 solution Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purification Extraction->Purification Product Alkyl Fluoride Purification->Product

Caption: A generalized experimental workflow for nucleophilic deoxyfluorination.

Experimental Protocol: Deoxyfluorination of a Primary Alcohol with DAST

This protocol outlines a general procedure for the conversion of a primary alcohol to the corresponding alkyl fluoride. Extreme caution is advised when handling DAST.

Materials:

  • Primary alcohol (1.0 mmol)

  • Diethylaminosulfur trifluoride (DAST) (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the primary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST dropwise to the cooled solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Trifluoromethylation: Installing the Prized CF₃ Group

The trifluoromethyl (CF₃) group is a highly sought-after moiety in medicinal chemistry due to its profound impact on a molecule's properties. Electrophilic trifluoromethylating reagents have become the preferred tools for the direct introduction of this group.

Key Reagents: Togni's and Umemoto's Reagents

Togni's Reagents: These are hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents for a wide range of nucleophiles, including phenols, alcohols, and β-ketoesters.[4][19][20] Togni's Reagent II is a commercially available, crystalline solid. However, it is thermally unstable and has explosive properties, necessitating careful handling and storage.[12][20][21]

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that also act as potent electrophilic trifluoromethylating agents.[22][23][24] They are generally more thermally stable than Togni's reagents but can be more expensive.

Experimental Protocol: Trifluoromethylation of a Phenol with Togni's Reagent II

This protocol describes a typical procedure for the ortho-trifluoromethylation of a phenol.

Materials:

  • Phenol (1.0 mmol)

  • Togni's Reagent II (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware under an inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the phenol, Togni's Reagent II, and CuI.

  • Add anhydrous DMF and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of Non-Enzymatic Fluorination Methods

The choice of a fluorination method is a critical decision in the synthesis of fluorinated synthons, dictated by the nature of the substrate, the desired transformation, and practical considerations such as cost and safety. The following tables provide a comparative overview of the key methods discussed.

Table 1: Comparison of Electrophilic Fluorinating Agents

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Reactivity HighModerate
Substrate Scope Broad: enolates, silyl enol ethers, aromatics, alkenes[6][7][25]Broad: enolates, aromatics, C-H bonds[2][26]
Typical Yields Good to excellentGood to excellent
Reaction Conditions Mild, often room temperatureMild, often room temperature
Cost Moderate (~$4-5/g)[27][28][29]Moderate to high (~$12/g)[26][30]
Safety Stable solid, easy to handle[31]Stable solid, easy to handle[32]

Table 2: Comparison of Nucleophilic Fluorinating Agents

FeatureDiethylaminosulfur Trifluoride (DAST)Potassium Fluoride (KF)
Application Deoxyfluorination of alcoholsSNAr, displacement of halides/sulfonates
Substrate Scope Alcohols, aldehydes, ketones[1][17][33]Activated aryl halides, alkyl halides/sulfonates[14][15][34]
Typical Yields Moderate to goodVariable, often requires optimization
Reaction Conditions Low to room temperatureOften requires high temperatures and/or phase-transfer catalysts
Cost High (~$13/g)[16][35][36]Low (~$0.30/g for ACS grade)[3][31][37][38][39]
Safety Thermally unstable, moisture-sensitive, potentially explosive[7][13]Stable solid, but can generate HF in acidic conditions

Table 3: Comparison of Electrophilic Trifluoromethylating Agents

FeatureTogni's Reagent IIUmemoto's Reagents
Reactivity HighHigh
Substrate Scope Phenols, alcohols, β-ketoesters, alkynes[4][19]Arenes, alkenes, alkynes, ketoesters[22][23][24]
Typical Yields Good to excellentGood to excellent
Reaction Conditions Often requires a catalyst (e.g., Cu(I))Can be performed with or without a catalyst
Cost HighHigh
Safety Thermally unstable, explosive properties[12][20][21]More thermally stable than Togni's reagents

Conclusion: A Field of Continual Innovation

The non-enzymatic preparation of fluorinated synthons is a dynamic and continually evolving field. While established reagents like Selectfluor®, DAST, and Togni's reagent remain invaluable tools, the scientific community is actively pursuing the development of safer, more efficient, and cost-effective alternatives. For the modern researcher, a thorough understanding of the strengths and limitations of each method is paramount for the successful design and execution of synthetic strategies targeting novel fluorinated molecules. This guide serves as a foundational resource to aid in this critical decision-making process, empowering scientists to navigate the exciting landscape of organofluorine chemistry.

References

Safety Operating Guide

Navigating the Synthesis of 3-Fluoro-5-iodophenol: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides critical safety protocols for all laboratory personnel involved in the handling, use, and disposal of 3-Fluoro-5-iodophenol. Adherence to these guidelines is mandatory to mitigate risks of chemical exposure and ensure a safe research environment.

Hazard Identification and Risk Assessment

This compound is a substituted aromatic compound with hazards inherent to its phenolic structure and halogen substituents. A thorough understanding of these risks is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Phenolic compounds, as a class, are known for their ability to be rapidly absorbed through the skin, often with an initial anesthetic effect that can delay the perception of a chemical burn. This insidious property necessitates a heightened level of vigilance and the use of appropriate chemical-resistant gloves. The presence of fluorine and iodine atoms introduces additional toxicological considerations, and thermal decomposition may release hazardous gases such as hydrogen fluoride and hydrogen iodide.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 compliantProtects against splashes and airborne particles that can cause serious eye damage.
Hands Double Gloving System: Inner and Outer GlovesInner: Nitrile. Outer: Neoprene or Butyl RubberNitrile provides dexterity and splash resistance, while the outer neoprene or butyl rubber glove offers robust protection against halogenated phenols.
Body Chemical-Resistant Laboratory CoatFlame-resistant material recommendedProtects skin and personal clothing from contamination.
Respiratory Chemical Fume HoodMaintained and certified annuallyPrevents inhalation of vapors and fine particles, which can cause respiratory irritation.

Step-by-Step Handling and Operational Plan

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment Check: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials suitable for halogenated organic compounds should be available in the immediate vicinity.

Chemical Handling Workflow

The following diagram illustrates the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Prepare Designated Work Area in Fume Hood Prep->Area Spill Verify Spill Kit and Emergency Equipment Accessibility Area->Spill Weigh Weigh Solid Compound Spill->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Perform Reaction/Use Dissolve->Reaction Decon Decontaminate Glassware and Surfaces Reaction->Decon Waste Segregate and Label Halogenated Waste Decon->Waste Doff Doff PPE in Correct Order Waste->Doff

Caption: Workflow for handling this compound.

Specific Handling Procedures
  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the required amount of this compound, minimizing the creation of dust.

  • Dissolving: Add the solvent to the container with the compound. If necessary, gently swirl or stir to dissolve. Avoid heating outside of a controlled reaction setup.

  • Reaction/Use: Conduct all subsequent steps within the fume hood. Maintain the sash at the lowest practical height.

Disposal Plan

Waste Segregation

All waste contaminated with this compound is considered halogenated organic waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed container labeled "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, compatible container labeled "Halogenated Liquid Waste."

Do not mix halogenated waste with non-halogenated waste streams to ensure proper and cost-effective disposal.[2]

Disposal Method

Halogenated organic waste should be disposed of through a licensed hazardous waste management company. The preferred method of destruction for such compounds is high-temperature incineration.[3]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.